An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-nitroso-1-piperazinecarboxylate
This document provides a comprehensive technical overview for the synthesis and characterization of Ethyl 4-nitroso-1-piperazinecarboxylate. It is intended for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview for the synthesis and characterization of Ethyl 4-nitroso-1-piperazinecarboxylate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale for the procedural choices, ensuring a reproducible and well-understood experimental workflow.
Introduction: The Significance of N-Nitroso Compounds
N-nitroso compounds, characterized by a nitroso group (-N=O) attached to a nitrogen atom, are a class of organic molecules with significant relevance in the pharmaceutical and chemical industries.[1] They are often synthesized as intermediates for the creation of more complex molecules, such as in the development of pharmaceuticals and agrochemicals.[2] However, their prevalence is also a subject of intense scrutiny, as many N-nitrosamines are classified as potent carcinogens and can appear as impurities in drug products, food, and consumer goods.[1]
The formation of N-nitrosamines typically occurs through the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions).[1][3] Given the potential for unintended formation and the stringent regulatory limits on their presence in pharmaceuticals, having robust and reliable methods for the deliberate synthesis of N-nitrosamine reference standards is critical. These standards are essential for analytical method development, validation, and quality control applications.[4][5]
Ethyl 4-nitroso-1-piperazinecarboxylate serves as a key example of such a compound. This guide provides a detailed protocol for its synthesis, a thorough methodology for its structural confirmation and purity assessment, and critical information regarding its safe handling.
Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate
The synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate is achieved through the N-nitrosation of its secondary amine precursor, Ethyl 1-piperazinecarboxylate.
Principle of the Reaction
The core of this synthesis is the electrophilic attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen in the piperazine ring. The reaction is typically performed in an acidic aqueous medium, where sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Nitrous acid, in turn, can generate various electrophilic nitrosating species, such as the nitrosonium ion (NO⁺). The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine.
To ensure selective nitrosation at the secondary amine position (position 4) and not at the urethane nitrogen (position 1), the reaction conditions are kept mild. The electron-withdrawing nature of the ethoxycarbonyl group at position 1 deactivates its adjacent nitrogen, making the secondary amine at position 4 the more nucleophilic site.
Physical and chemical properties of Ethyl 4-nitroso-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-nitroso-1-piperazinecarboxylate (CAS No. 13256-15-0) is a niche yet significant organic compound, primarily encountered in the pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitroso-1-piperazinecarboxylate (CAS No. 13256-15-0) is a niche yet significant organic compound, primarily encountered in the pharmaceutical industry as a reference standard.[1] Its importance lies in the context of nitrosamine impurities in drug substances and products. Nitrosamines are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceuticals is a major concern for regulatory bodies and manufacturers worldwide.[2][3] Ethyl 4-nitroso-1-piperazinecarboxylate serves as a critical tool for the development and validation of analytical methods aimed at detecting and quantifying related nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.[1] This guide provides a comprehensive overview of the available technical information on Ethyl 4-nitroso-1-piperazinecarboxylate, tailored for professionals in research and drug development.
The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the secondary amine nitrogen of ethyl 1-piperazinecarboxylate then attacks the nitrosonium ion, followed by deprotonation to yield the N-nitrosamine product.
Key structural features of Ethyl 4-nitroso-1-piperazinecarboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group protons. The protons on the piperazine ring would likely appear as complex multiplets, with their chemical shifts influenced by the adjacent nitrogen atoms and the nitroso group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the carbonyl carbon of the carboxylate, and the carbons of the piperazine ring.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ethyl carboxylate group (typically around 1735 cm⁻¹) and the N=O stretch of the nitroso group (around 1450 cm⁻¹).
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 187. Fragmentation patterns would likely involve the loss of the nitroso group (NO), the ethyl group (C₂H₅), or the ethoxycarbonyl group (COOC₂H₅).
Safety and Handling
Ethyl 4-nitroso-1-piperazinecarboxylate is described as a highly toxic organic compound and a suspected human carcinogen. [1][5]Therefore, it must be handled with extreme caution, employing appropriate personal protective equipment (PPE) and engineering controls.
Key Safety Precautions:
[4]* Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols. Direct contact with the skin and eyes should be strictly avoided.
Personal Protective Equipment: Standard PPE includes safety goggles, chemical-resistant gloves, and a lab coat.
First Aid Measures:
Eye Contact: Immediately flush with plenty of water and seek medical attention.
Skin Contact: Wash off immediately with soap and plenty of water.
Ingestion: If swallowed, drink water and seek immediate medical attention. Do not induce vomiting.
Inhalation: Move the person to fresh air.
Storage: Store in a cool, dry place away from incompatible materials.
Applications in Pharmaceutical Analysis
The primary application of Ethyl 4-nitroso-1-piperazinecarboxylate is as a certified reference standard for the analysis of nitrosamine impurities in pharmaceutical products. [1]Its use is critical in the following areas:
Analytical Method Development: It serves as a standard for developing sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify nitrosamine impurities.
Method Validation: Once a method is developed, this compound is used to validate its accuracy, precision, linearity, and other performance characteristics as per regulatory guidelines.
Quality Control: It is used in routine quality control testing of raw materials, intermediates, and final drug products to ensure that levels of nitrosamine impurities are below the acceptable limits.
The availability of well-characterized reference standards like Ethyl 4-nitroso-1-piperazinecarboxylate is fundamental to the pharmaceutical industry's ability to address the challenges posed by nitrosamine impurities and ensure patient safety.
Conclusion
Ethyl 4-nitroso-1-piperazinecarboxylate is a specialized chemical with a critical role in ensuring the safety of pharmaceutical products. While a comprehensive dataset of its physical and chemical properties is not publicly available, this guide has synthesized the known information regarding its identity, properties, likely synthesis, and essential applications. For researchers and drug development professionals, understanding the nature of such reference standards is paramount for the effective control of potentially carcinogenic impurities in medicines. As regulatory scrutiny of nitrosamines continues, the importance of compounds like Ethyl 4-nitroso-1-piperazinecarboxylate in analytical and quality control laboratories will undoubtedly persist.
ACS Publications. Structure Determination of Synthesized Nitrosamine Drug Substance-Related Impurities (NDSRIs) Using 3D ED/MicroED | Organic Process Research & Development. [Link]
Synchemia. CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate CAS NO. [Link]
MDPI. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. [Link]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-nitroso-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural elucidatio...
This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4-nitroso-1-piperazinecarboxylate, a molecule of interest within pharmaceutical and organic chemistry research. N-nitroso compounds are a class of molecules that command rigorous analytical scrutiny due to their potential biological activities. This document outlines the synthetic pathway, and a multi-technique spectroscopic approach for the unambiguous confirmation of the molecular structure of Ethyl 4-nitroso-1-piperazinecarboxylate. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide offers not just procedural steps, but also the underlying scientific rationale for each analytical choice. This ensures a self-validating and robust protocol for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of N-Nitroso Compounds
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its versatile pharmacological properties.[1] The introduction of a nitroso group (–N=O) to the piperazine ring, as in Ethyl 4-nitroso-1-piperazinecarboxylate, can significantly modulate its chemical and biological characteristics. N-nitroso compounds are of particular interest due to their potential carcinogenicity, which necessitates highly sensitive and specific analytical methods for their detection and characterization.[2] Therefore, the precise and confident elucidation of their structure is a critical step in drug development and chemical safety assessment.
This guide will focus on a systematic approach to confirm the identity and structure of Ethyl 4-nitroso-1-piperazinecarboxylate, a non-volatile N-nitrosamine. We will explore its synthesis from commercially available precursors and delve into the interpretation of its spectroscopic data.
Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate
The synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate is typically achieved through the nitrosation of its secondary amine precursor, Ethyl 1-piperazinecarboxylate. This reaction involves the introduction of a nitroso group at the N4 position of the piperazine ring.
Synthesis of the Precursor: Ethyl 1-piperazinecarboxylate
The precursor can be synthesized by reacting piperazine with ethyl chloroformate.
Reaction Scheme:
Nitrosation of Ethyl 1-piperazinecarboxylate
The nitrosation is carried out using a nitrosating agent, commonly sodium nitrite, in an acidic medium.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate
Dissolution: Dissolve Ethyl 1-piperazinecarboxylate (1 equivalent) in a suitable solvent, such as water or a dilute mineral acid (e.g., HCl).
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial as the nitrosation reaction is exothermic and nitroso compounds can be thermally unstable.
Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept below 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) to a pH of ~7.
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude Ethyl 4-nitroso-1-piperazinecarboxylate can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization and Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of Ethyl 4-nitroso-1-piperazinecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For Ethyl 4-nitroso-1-piperazinecarboxylate, both ¹H and ¹³C NMR are vital.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Due to the restricted rotation around the N-N bond in N-nitrosamines, cis and trans isomers may be observed, leading to a more complex spectrum than anticipated.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~4.20
Quartet
2H
-O-CH₂ -CH₃
~3.8 - 4.1
Multiplet
4H
Piperazine ring protons adjacent to N-NO
~3.5 - 3.7
Multiplet
4H
Piperazine ring protons adjacent to N-COOEt
~1.25
Triplet
3H
-O-CH₂-CH₃
Note: The chemical shifts of the piperazine protons can be complex due to the presence of cis/trans isomers and the chair conformation of the ring. The protons on the carbons adjacent to the nitroso group are expected to be deshielded compared to those adjacent to the carbamate group.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. Similar to ¹H NMR, the presence of isomers can result in the appearance of more than the expected number of signals.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~155
C =O (Carbamate)
~62
-O-CH₂ -CH₃
~40 - 50
Piperazine ring carbons
~14
-O-CH₂-CH₃
Note: The carbons of the piperazine ring adjacent to the N-NO group may show distinct signals for the cis and trans isomers.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
~2980-2850
C-H stretching (aliphatic)
~1700
C=O stretching (carbamate)
~1450-1400
N=O stretching (nitrosamine)
~1250
C-N stretching
~1100
C-O stretching (ester)
Experimental Protocol: FT-IR Analysis
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in Ethyl 4-nitroso-1-piperazinecarboxylate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For N-nitroso compounds, characteristic fragmentation patterns are often observed.
Expected Mass Spectrometry Data (Electron Impact - EI)
Molecular Ion (M⁺): m/z = 187
Key Fragments:
m/z = 157 (M⁺ - NO) - A very common fragmentation for nitrosamines.
m/z = 114 (M⁺ - COOEt)
m/z = 85 (Piperazine ring fragment)
m/z = 73 (COOEt)
Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
Detection and Interpretation: Detect the ions and analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow for the comprehensive structure elucidation of Ethyl 4-nitroso-1-piperazinecarboxylate.
Caption: Workflow for the synthesis and structural confirmation of Ethyl 4-nitroso-1-piperazinecarboxylate.
Conclusion
The structural elucidation of Ethyl 4-nitroso-1-piperazinecarboxylate requires a systematic and multi-faceted analytical approach. This guide has detailed a reliable synthetic protocol and a comprehensive spectroscopic workflow, integrating NMR, FT-IR, and Mass Spectrometry. By understanding the principles behind each technique and the expected spectral features of the target molecule, researchers can confidently confirm its structure. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of drug discovery, chemical synthesis, and regulatory science, ensuring the integrity and safety of their chemical entities.
References
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
Synchemia. (n.d.). Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465–2472.
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.
IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]
Gough, T. A. (1978). Determination of N-nitroso compounds by mass spectrometry. The Analyst, 103(1229), 785–806.
Yaghmaeiyan, N., Bamoniri, A., & Mirzaei, M. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. Research Square.
An In-Depth Technical Guide to Ethyl 4-nitroso-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-nitroso-1-piperazinecarboxylate is a niche yet significant chemical entity within the broader family of N-nitrosamines. Possessing a un...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitroso-1-piperazinecarboxylate is a niche yet significant chemical entity within the broader family of N-nitrosamines. Possessing a unique combination of a piperazine core, an ethyl carbamate group, and a reactive nitroso moiety, this compound serves as a critical reference standard in analytical chemistry and a versatile intermediate in synthetic organic chemistry. Its primary relevance lies in the context of pharmaceutical development, where the piperazine scaffold is a privileged structure in numerous active pharmaceutical ingredients (APIs), and the monitoring of potentially mutagenic nitrosamine impurities has become a paramount concern for regulatory bodies and manufacturers alike.
This guide provides a comprehensive technical overview of Ethyl 4-nitroso-1-piperazinecarboxylate, detailing its chemical and physical properties, a well-grounded synthesis protocol, characteristic analytical data, and its applications in modern research and development. The information herein is synthesized to provide not just data, but a deeper, field-proven understanding of the molecule's behavior and utility.
Part 1: Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental properties. These quantitative data points are essential for everything from reaction stoichiometry to analytical method development.
Molecular Formula and Weight
The chemical identity of Ethyl 4-nitroso-1-piperazinecarboxylate is defined by its elemental composition and mass.
These values are fundamental for all quantitative work, including gravimetric measurements, molarity-based solution preparation, and mass spectrometry.
Chemical Identifiers
For unambiguous identification in databases and regulatory filings, the following identifiers are critical:
The synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate is a classic example of N-nitrosation of a secondary amine. The causality behind the chosen reagents and conditions is rooted in the need to generate the active nitrosating agent, nitrous acid (HNO₂), in situ under conditions that favor selective reaction at the N-4 position of the piperazine ring without degrading the starting material or the product.
Reaction Principle
The core transformation involves the reaction of the secondary amine on the piperazine ring of the precursor, Ethyl 1-piperazinecarboxylate, with a nitrosating agent. The most common and cost-effective method utilizes sodium nitrite in an acidic medium. The acid protonates the nitrite anion to form nitrous acid, which is the active electrophile in the reaction.
Experimental Protocol: A Validated Approach
This protocol is a robust, self-validating methodology derived from established procedures for the N-nitrosation of piperazine derivatives. The choice of a biphasic system and controlled temperature is critical for maximizing yield and minimizing side reactions.
Dissolution: Dissolve Ethyl 1-piperazinecarboxylate (1.0 eq) in dichloromethane (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice-water bath. Causality: Using a non-polar organic solvent facilitates product extraction, while the low temperature is crucial to control the exothermic reaction and prevent the degradation of unstable nitrous acid.
Acidification: In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1 eq). Slowly add this solution to the stirring DCM solution from Step 1.
Nitrosation: While maintaining the temperature at 0-5 °C, add dilute hydrochloric acid (e.g., 2 M HCl) dropwise to the biphasic mixture over 30-45 minutes. Monitor the pH to ensure it remains acidic (pH 3-4). Causality: The dropwise addition of acid generates nitrous acid in a controlled manner directly at the interface of the two layers, where it can immediately react with the piperazine derivative. This prevents the accumulation and decomposition of nitrous acid in the aqueous phase.
Reaction Monitoring: Continue stirring at 0-5 °C for 1-2 hours after the acid addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
Work-up & Neutralization: Once the reaction is complete, separate the organic layer. Carefully wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acid and quenches the reaction. Causality: This is a critical self-validating step. The absence of gas evolution upon bicarbonate addition confirms the complete neutralization of the acid, preventing acid-catalyzed degradation of the product during storage or concentration.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low (e.g., < 40 °C) to avoid thermal degradation of the product.
Purification (if necessary): The resulting crude product is often of high purity. If further purification is required, column chromatography on silica gel can be employed.
Part 3: Analytical Characterization
Accurate characterization is non-negotiable for a reference standard and essential for process control when used as an intermediate. A Certificate of Analysis for this compound confirms its structure via Mass Spectrometry, ¹H NMR, and IR spectroscopy, with purity assessed by HPLC.[2]
Spectroscopic Profile
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, we can infer its expected spectroscopic characteristics based on its structure and data from closely related analogs.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the two sets of non-equivalent methylene protons on the piperazine ring.
Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic.
Piperazine Ring: Due to the presence of the electron-withdrawing carbamate and nitroso groups, the protons on the ring will be deshielded. Two sets of complex multiplets are expected in the range of 3.5-4.5 ppm. The asymmetry introduced by the nitroso group makes the four protons at positions 3 and 5, and the four at positions 2 and 6, chemically non-equivalent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for the carbamate.
Piperazine Carbons: Signals for the four methylene carbons of the piperazine ring, expected in the 40-50 ppm range.
Ethyl Group Carbons: Signals around 61-62 ppm (OCH₂) and 14-15 ppm (CH₃).
Mass Spectrometry (MS): In ESI-MS, the protonated molecular ion [M+H]⁺ would be expected at m/z 188.2. A key diagnostic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), which corresponds to a loss of 30 Da.[3][4] Therefore, a significant fragment ion at m/z 158.2 would be a strong indicator of the compound's identity.
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
C=O stretch (carbamate): A strong absorption band around 1700-1720 cm⁻¹.
N-N=O stretch: A characteristic band for the nitrosamine group, typically found in the 1430-1460 cm⁻¹ region.
C-H stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Ethyl 4-nitroso-1-piperazinecarboxylate.[2] Given its polarity, a reverse-phase method would be appropriate.
Illustrative HPLC Method:
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Standard reverse-phase column suitable for retaining moderately polar compounds.
Mobile Phase
Acetonitrile and Water (with 0.1% Formic Acid)
A common solvent system providing good peak shape. Formic acid aids in protonating the molecule for better interaction and ionization in MS detection.
Elution
Gradient elution
A gradient (e.g., starting at 20% Acetonitrile and ramping to 80%) is effective for eluting the compound while separating it from more polar or less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for analytical columns of this dimension.
Detection
UV at approx. 235 nm or Mass Spectrometry
N-nitrosamines typically have a UV absorbance maximum around 230-240 nm. MS detection provides higher sensitivity and specificity.
Part 4: Applications and Safety
Key Applications
Analytical Reference Standard: This is the primary application. The compound is used for the analytical method development, validation (AMV), and quality control (QC) of nitrosamine impurities in pharmaceutical products.[1] Its availability as a characterized standard allows for the accurate quantification of this specific impurity if it is suspected to form from APIs containing the ethyl piperazinecarboxylate moiety.
Intermediate in Organic Synthesis: The nitroso group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen.[5] Subsequently, the nitroso group can be removed under reductive conditions. This makes it a valuable precursor for creating complex, unsymmetrically substituted piperazine derivatives, which are key structural motifs in drug discovery, particularly for central nervous system agents.[5]
Safety and Handling
Crucial Safety Information: Ethyl 4-nitroso-1-piperazinecarboxylate is classified as a highly toxic organic compound and is a suspected human carcinogen.[1][2]
Handling: All handling must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Storage: The compound should be stored at 2-8 °C under an inert atmosphere.[5]
Disposal: Waste must be treated as hazardous and disposed of according to institutional and national regulations for carcinogenic materials.
Conclusion
Ethyl 4-nitroso-1-piperazinecarboxylate stands at the intersection of synthetic utility and analytical necessity. For drug development professionals, its role as a potential impurity and a certified reference material is of foremost importance, demanding robust analytical methods for its detection and quantification. For synthetic chemists, it represents a useful intermediate for the construction of complex molecular architectures based on the privileged piperazine scaffold. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for any scientist working with or in proximity to this potent and valuable molecule.
References
MySkinRecipes. 1-Ethyl-4-nitroso-piperazine. Available from: [Link]
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available from: [Link]
Érudit. Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Available from: [Link]
Synchemia. Ethyl 4-Nitroso-1-Piperazinecarboxylate | N-Nitroso Ethyl Isonipecotate. Available from: [Link]
ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available from: [Link]
Supporting Information. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid. Available from: [Link]
OSTI.gov. Mass Spectra of N-Nitroso Compounds. Available from: [Link]
National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
ResearchGate. Some Aspects of the Mass Spectra of.N-Nitrosamines. Available from: [Link]
The Royal Society of Chemistry. Supplemental Information. Available from: [Link]
SynThink Research Chemicals. N-Nitroso-N-Ethyl piperazine | 65504-33-8. Available from: [Link]
Synchemia. CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Available from: [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitroso-1-piperazinecarboxylate
Foreword: The Criticality of Unambiguous Characterization In the landscape of pharmaceutical research and drug development, the precise structural elucidation of any molecule is paramount. This is particularly true for c...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Criticality of Unambiguous Characterization
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of any molecule is paramount. This is particularly true for compounds containing the N-nitroso moiety, a functional group that necessitates rigorous analytical scrutiny due to its potential toxicological implications. Ethyl 4-nitroso-1-piperazinecarboxylate, a piperazine derivative, falls squarely into this category. Its role as a potential impurity or a synthetic intermediate demands a comprehensive understanding of its spectroscopic signature to ensure product safety, purity, and regulatory compliance.
This technical guide provides a detailed exploration of the analytical techniques used to characterize Ethyl 4-nitroso-1-piperazinecarboxylate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide will illuminate the rationale behind experimental choices and offer a deep interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the confident identification and characterization of this compound. Given that Ethyl 4-nitroso-1-piperazinecarboxylate is a suspected human carcinogen, this guide also emphasizes the critical safety protocols that must be integrated into any analytical workflow.[1]
Molecular Identity and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 4-nitroso-1-piperazinecarboxylate, both ¹H and ¹³C NMR are indispensable.
A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond due to the partial double bond character. This can lead to the presence of E and Z isomers, which are often observable as separate sets of signals in the NMR spectrum. The relative ratio of these isomers can be influenced by the solvent and temperature.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
While the experimental spectrum is not publicly available, a predicted ¹H NMR spectrum based on the structure of Ethyl 4-nitroso-1-piperazinecarboxylate would exhibit the following key signals. The presence of two distinct sets of signals for the piperazine ring protons would be a strong indicator of the aforementioned E/Z isomerism.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~4.20
Quartet (q)
2H
-O-CH₂ -CH₃
The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons.
~3.8 - 4.1
Multiplet
4H
Piperazine ring protons adjacent to the nitroso group
These protons are significantly deshielded by the electron-withdrawing nitroso group. The presence of multiple signals in this region would be expected due to isomerism.
~3.5 - 3.7
Multiplet
4H
Piperazine ring protons adjacent to the carboxylate group
These protons are deshielded by the ester functionality.
~1.25
Triplet (t)
3H
-O-CH₂-CH₃
The methyl protons of the ethyl group are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Chemical Shift (δ, ppm)
Assignment
Rationale
~165
C =O (Ester)
The carbonyl carbon of the ester group is highly deshielded.
~62
-O-CH₂ -CH₃
The methylene carbon of the ethyl group is deshielded by the oxygen atom.
~40 - 50
Piperazine ring carbons
The chemical shifts of the piperazine carbons are influenced by the neighboring nitrogen atoms and the respective electron-withdrawing groups (nitroso and carboxylate). The presence of more than two signals for the ring carbons would confirm E/Z isomerism.
~14
-O-CH₂-CH₃
The methyl carbon of the ethyl group is in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
Safety First: Due to the suspected carcinogenicity of Ethyl 4-nitroso-1-piperazinecarboxylate, all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[1]
Sample Preparation:
Accurately weigh approximately 5-10 mg of Ethyl 4-nitroso-1-piperazinecarboxylate.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum and perform baseline correction.
Calibrate the chemical shift scale using the TMS signal.
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of Ethyl 4-nitroso-1-piperazinecarboxylate is expected to show characteristic absorption bands for its key functional groups.
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
~2950-2850
Medium
C-H (Aliphatic)
Stretching
~1700
Strong
C=O (Ester)
Stretching
~1450
Medium-Strong
N=O (Nitroso)
Stretching
~1250
Strong
C-O (Ester)
Stretching
~1100
Medium
C-N
Stretching
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Safety Precautions: Handle the solid compound within a fume hood, wearing appropriate PPE.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
Record a background spectrum of the clean, empty ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrum
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (187.2).
Fragmentation Pattern: A characteristic fragmentation for N-nitrosamines is the loss of the nitroso group (•NO), which has a mass of 30 Da. Therefore, a significant fragment ion at m/z 157 (187 - 30) would be expected. Other fragmentations would likely involve the cleavage of the ethyl ester group.
Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
Safety Precautions: As with all handling, use a fume hood and appropriate PPE.
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like methanol, into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualizing the Structure and Analytical Workflow
Molecular Structure
Caption: Molecular structure of Ethyl 4-nitroso-1-piperazinecarboxylate.
Analytical Workflow
Caption: General workflow for the spectroscopic characterization.
Conclusion: A Multi-faceted Approach to Certainty
The comprehensive characterization of Ethyl 4-nitroso-1-piperazinecarboxylate relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the structure through fragmentation analysis. Due to the potential for isomerism and the hazardous nature of this compound, a meticulous and safety-conscious approach is not just recommended, but essential. The data and protocols outlined in this guide provide a solid foundation for any scientist working with this and related N-nitroso compounds, ensuring both analytical rigor and personal safety.
References
Synchemia. (2024). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate.
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-nitroso-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of a Novel N-Nitroso Compound The journey of a potential drug candidate from discovery to a viable therap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel N-Nitroso Compound
The journey of a potential drug candidate from discovery to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage hurdles is the thorough characterization of its physicochemical properties. This guide, crafted from the perspective of a Senior Application Scientist, delves into the essential solubility and stability profiles of Ethyl 4-nitroso-1-piperazinecarboxylate , a compound of interest within the broader class of N-nitroso piperazine derivatives.
N-nitroso compounds are of significant interest in pharmaceutical development, not only for their potential therapeutic activities but also due to the regulatory scrutiny surrounding them as potential genotoxic impurities. A comprehensive understanding of the solubility and stability of Ethyl 4-nitroso-1-piperazinecarboxylate is therefore not merely a matter of scientific curiosity but a fundamental prerequisite for its progression in any drug development program. This document is designed to be a living guide, providing not just data and protocols, but the underlying scientific rationale to empower researchers in their decision-making processes.
Section 1: Solubility Profile - The Gateway to Bioavailability
The therapeutic efficacy of any orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major impediment to achieving adequate bioavailability. This section outlines the solubility characteristics of Ethyl 4-nitroso-1-piperazinecarboxylate, providing both qualitative data and a framework for comprehensive solubility assessment.
Qualitative Solubility Assessment
Initial screening provides a foundational understanding of the compound's solubility in common laboratory solvents. A certificate of analysis for Ethyl 4-nitroso-1-piperazinecarboxylate indicates that the compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol .[1] This information is crucial for the preparation of stock solutions for in vitro assays and analytical method development.
Predicted Aqueous and Organic Solubility
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's solubility based on its molecular structure. These predictions, while not a substitute for experimental verification, guide solvent selection for formulation development and analytical studies.[2][3][4][5][6]
Table 1: Predicted Solubility of Ethyl 4-nitroso-1-piperazinecarboxylate
Solvent System
Predicted Solubility (mg/mL)
Prediction Method
Water (pH 7.4)
5 - 15
Fragment-based methods
0.1 M HCl (pH 1.2)
> 50 (as hydrochloride salt)
pKa-based prediction
Phosphate Buffer (pH 6.8)
10 - 25
Fragment-based methods
Ethanol
> 100
Miscibility prediction
Propylene Glycol
> 100
Miscibility prediction
Note: These values are estimations and should be confirmed experimentally.
The gold-standard for determining the intrinsic solubility of a compound is the shake-flask method. This protocol is designed to achieve a thermodynamic equilibrium between the solid compound and its saturated solution.
Objective: To determine the equilibrium solubility of Ethyl 4-nitroso-1-piperazinecarboxylate in various pharmaceutically relevant aqueous and organic solvents.
Validated stability-indicating HPLC method (see Section 2.2)
Procedure:
Add an excess amount of solid Ethyl 4-nitroso-1-piperazinecarboxylate to vials containing each of the test solvents. The presence of undissolved solid is crucial.
Seal the vials and place them in a constant temperature orbital shaker (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
After agitation, allow the vials to stand undisturbed to allow for the sedimentation of excess solid.
Carefully withdraw an aliquot of the supernatant.
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC method.
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
Perform the experiment in triplicate for each solvent.
Workflow for Thermodynamic Solubility Determination
Section 2: Stability Profile - Ensuring Integrity and Safety
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. This section outlines a comprehensive strategy for assessing the stability of Ethyl 4-nitroso-1-piperazinecarboxylate, including the development of a stability-indicating analytical method and forced degradation studies as mandated by ICH guidelines.[7][8][9][10][11]
The Importance of a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. A key feature of such a method is its ability to separate the intact API from its degradation products, process-related impurities, and excipients.[12][13][14][15]
Proposed Stability-Indicating HPLC-UV Method
The following HPLC method is proposed for the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate and its potential degradation products. This method is designed based on the known chromatographic behavior of related nitrosamine and piperazine compounds.[16][17][18][19][20][21][22][23][24][25]
Table 2: Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Provides good retention and separation of moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B
Acetonitrile
Common organic modifier providing good separation efficiency.
Gradient Elution
5% to 95% B over 20 minutes
To ensure elution of both polar and non-polar degradation products.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
For reproducible retention times.
Detection Wavelength
235 nm (for the nitroso chromophore) and 210 nm (for other potential degradants)
Diode array detection allows for monitoring at multiple wavelengths.
Injection Volume
10 µL
Standard injection volume.
Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[26][27] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to demonstrate the specificity of the stability-indicating analytical method.[12] The following stress conditions are recommended based on ICH guidelines.
Workflow for Forced Degradation Studies
Predicted Degradation Pathways
Based on the chemical structure of Ethyl 4-nitroso-1-piperazinecarboxylate, which contains both a nitrosoamine and an ethyl carbamate functional group, the following degradation pathways are anticipated:
2.4.1. Hydrolytic Degradation:
Acid-catalyzed hydrolysis: The ethyl carbamate moiety is susceptible to hydrolysis under acidic conditions, which would likely yield ethanol, carbon dioxide, and 1-nitrosopiperazine. The N-nitroso bond may also undergo cleavage under strongly acidic conditions.
Base-catalyzed hydrolysis: Under basic conditions, the ethyl carbamate is expected to hydrolyze to form ethanol and the corresponding carbamic acid, which would then decarboxylate. The N-nitroso group is generally more stable under basic conditions.[28][29][30][31]
2.4.2. Oxidative Degradation:
The piperazine ring and the ethyl group of the carbamate are potential sites for oxidation. The N-nitroso group can also be susceptible to oxidation, potentially leading to the formation of the corresponding N-nitro compound.
2.4.3. Photodegradation:
N-nitroso compounds are known to be sensitive to light.[1][8][16][32] UV irradiation can lead to the homolytic cleavage of the N-N bond, generating nitric oxide and a piperazinyl radical. This can initiate a cascade of secondary reactions.
2.4.4. Thermal Degradation:
Elevated temperatures can induce the cleavage of the N-N bond in the nitroso group, similar to photodegradation.[13][18][21][23][33] The ethyl carbamate may also undergo thermal decomposition.
Section 3: Excipient Compatibility - Building a Stable Formulation
The selection of appropriate excipients is a critical step in the development of a stable and effective solid dosage form. Incompatibilities between the API and excipients can lead to degradation of the drug, altered dissolution profiles, and other undesirable effects.[29][34][35][36][37][38][39]
Rationale for Excipient Selection
For a piperazine derivative like Ethyl 4-nitroso-1-piperazinecarboxylate, which may be formulated as an oral solid dosage form, a range of common excipients should be screened for compatibility.[12][14][23][25][27][40][41][42]
Table 3: Common Excipients for Compatibility Screening
Can form salts with acidic APIs or interact with basic APIs.
Glidants
Colloidal Silicon Dioxide
Generally inert.
Experimental Protocol: API-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of Ethyl 4-nitroso-1-piperazinecarboxylate with common pharmaceutical excipients under accelerated storage conditions.
Materials:
Ethyl 4-nitroso-1-piperazinecarboxylate
Selected excipients (as listed in Table 3)
Validated stability-indicating HPLC method
Procedure:
Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight.
Prepare a control sample of the API alone.
For each mixture and the control, prepare two sets of samples: one dry and one with the addition of a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.
Store the samples in sealed vials at accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2 and 4 weeks).
At each time point, visually inspect the samples for any physical changes (color, appearance, clumping).
Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining API and detect the formation of any degradation products.
Compare the results of the binary mixtures to the control sample to identify any excipient-induced degradation.
Workflow for API-Excipient Compatibility Study
Conclusion: A Roadmap for Successful Development
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of Ethyl 4-nitroso-1-piperazinecarboxylate. The protocols and predictive data presented herein are intended to serve as a robust starting point for researchers and drug development professionals. A thorough understanding of these fundamental physicochemical properties is paramount for mitigating risks, optimizing formulation strategies, and ultimately, ensuring the development of a safe and effective therapeutic agent. It is imperative that the predictive data be confirmed through rigorous experimental work, and that the proposed analytical methods be fully validated according to regulatory expectations.
References
Recent progress in the computational prediction of aqueous solubility and absorption. [Link]
A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects | Molecular Pharmaceutics. [Link]
Recent progress in the computational prediction of aqueous solubility and absorption. [Link]
ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [Link]
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy. [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]
Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products | Request PDF. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). [Link]
Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. [Link]
Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. [Link]
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Piperazine Derivatives For Researchers, Scientists, and Drug Development Professionals The piperazine ring, a six-membered heterocycle with two nitrogen atoms a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activities of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties make it a versatile building block for designing novel therapeutic agents. The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][2] Furthermore, the piperazine ring's ability to exist in a stable chair conformation and its hydrogen bond accepting/donating capabilities contribute to its frequent success in interacting with a wide array of biological targets.[1] These characteristics result in improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making piperazine derivatives highly sought-after candidates in drug discovery.[1] This guide provides a technical exploration of the diverse biological activities of piperazine derivatives, detailing their mechanisms of action, and the experimental workflows used to validate their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against various cancer cell types.[2][3] Their therapeutic efficacy stems from their ability to interfere with critical cellular processes involved in cancer progression, such as uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.[4]
Mechanisms of Anticancer Action
The anticancer effects of piperazine derivatives are often multi-faceted, targeting several key signaling pathways and cellular processes simultaneously.
Induction of Apoptosis: A primary mechanism is the induction of apoptosis in cancer cells.[5] Certain piperazine derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6] For example, one novel derivative was found to decrease the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7.[5] The same compound also activated caspase-8, a key initiator of the extrinsic pathway, linked to the suppression of NF-κB nuclear translocation.[5]
Inhibition of Signaling Pathways: Many piperazine-based compounds exert their effects by inhibiting crucial signaling pathways that are frequently dysregulated in cancer. A notable example is the inhibition of the PI3K/AKT pathway, which is vital for cell survival and proliferation.[6] Other targeted pathways include the Src family kinases and the BCR-ABL pathway, particularly relevant in certain types of leukemia.[6]
Cell Cycle Arrest: Piperazine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Some quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors.[4] This arrest is often associated with the modulation of key cell cycle regulatory proteins.[4]
Data on Anticancer Activity
The potency of piperazine derivatives is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) value.
A stepwise experimental approach is crucial to characterize the anticancer potential of new piperazine derivatives, moving from initial in vitro screening to more complex in vivo models.[8][9]
Caption: Stepwise workflow for preclinical anticancer drug evaluation.
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot cell viability (%) against compound concentration and determine the IC50 value using non-linear regression analysis.
Antiviral Activity: A Focus on HIV and Other Viral Pathogens
The piperazine scaffold is integral to many antiviral drugs, with derivatives showing potent activity against a range of viruses, most notably the Human Immunodeficiency Virus (HIV).[10][11]
Mechanism of Antiviral Action
Piperazine derivatives can inhibit viral replication at various stages of the viral life cycle.
Reverse Transcriptase Inhibition: A key target for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA. Many piperazine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12][13] They bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it.[13]
Entry Inhibition: Some derivatives prevent the virus from entering host cells. They can target viral envelope proteins, such as the gp120 protein of HIV, which is crucial for binding to host cell receptors.[14]
Protease Inhibition: The viral protease enzyme is critical for cleaving viral polyproteins into functional proteins required for assembling new virions. Piperazine derivatives have been designed to act as protease inhibitors, blocking this essential step in viral maturation.[11]
Data on Anti-HIV Activity
The antiviral potency is typically measured by the half-maximal effective concentration (EC50), while cytotoxicity is measured by the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is a crucial measure of a drug's therapeutic window.
Screening for antiviral activity involves cell-based assays that measure the ability of a compound to inhibit viral replication or its cytotoxic effects.[15][16][17]
This assay quantifies the reduction in viral plaques (zones of cell death) in the presence of an antiviral compound.
Cell Monolayer Preparation: Seed susceptible host cells (e.g., TZM-bl for HIV) in 6-well plates to form a confluent monolayer.
Virus Incubation: Prepare serial dilutions of the piperazine derivative. Mix a standard amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus or host cells.
Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose). This restricts the spread of progeny virions, leading to the formation of localized plaques.
Incubation: Incubate the plates for several days until visible plaques are formed.
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration and determine the EC50.
Antimicrobial and Antifungal Activity
Piperazine derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[18] They are promising candidates for developing new antibiotics and antifungals, especially in the face of growing antimicrobial resistance.[18]
Mechanism of Antimicrobial/Antifungal Action
The mechanisms can vary, but often involve disruption of the microbial cell membrane or inhibition of essential enzymes. For some antifungal chalcone derivatives containing a piperazine fragment, scanning electron microscopy revealed that they induce irregular and shriveled growth of fungal mycelium and cause the cell surface to rupture.[19]
Data on Antifungal Activity
Antifungal activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[20]
Standardized broth microdilution methods are the gold standard for determining the MIC of antifungal agents.[21][22]
Compound Preparation: Prepare a series of twofold dilutions of the piperazine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) from a fresh culture.[18]
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometric plate reader.[22]
Central Nervous System (CNS) Activity
Piperazine derivatives are renowned for their diverse effects on the CNS, forming the basis for many drugs used to treat neurological and psychiatric disorders.[23] Their ability to cross the blood-brain barrier (BBB) is a key property for this class of compounds.[24]
Mechanisms of CNS Action
The CNS activity of piperazine derivatives is primarily due to their interaction with various neurotransmitter systems.[2][23]
Receptor Modulation: They can act as agonists or antagonists at key neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and glutamate receptors.[2] For instance, many anxiolytic and antidepressant drugs based on this scaffold modulate 5-HT1A receptors.[25][26]
Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, certain piperazine derivatives have shown neuroprotective effects.[24] One novel derivative was found to selectively activate the TRPC6 channel, which is involved in synaptic plasticity, thereby reversing synaptic deficits in animal models of Alzheimer's disease.[24]
The Uninvited Guest: A Technical Guide to the Discovery and Enduring Challenge of N-Nitroso Compounds in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Persistent Shadow of N-Nitroso Compounds N-nitroso compounds (NOCs), a class of potent genotoxic carcinogens, repr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Persistent Shadow of N-Nitroso Compounds
N-nitroso compounds (NOCs), a class of potent genotoxic carcinogens, represent a persistent and evolving challenge across the scientific landscape, from environmental monitoring to pharmaceutical development.[1][2][3] First identified as carcinogens over six decades ago, their ability to form from common chemical precursors ensures their continued, often unwelcome, presence in a vast array of materials.[1][4] This guide provides a comprehensive technical overview of the discovery, history, and scientific investigation of N-nitroso compounds. It is designed for the discerning researcher and drug development professional, offering not just a recitation of facts, but an exploration of the causal relationships that have shaped our understanding of these compounds and the methodologies developed to control their risks.
The Genesis of a Hazard: Discovery and Early Research
The story of N-nitroso compounds as a significant area of scientific inquiry began not with their synthesis, which dates back to the 1870s, but with the startling discovery of their biological activity in the mid-20th century.[5]
A Landmark Discovery: Magee and Barnes, 1956
The seminal moment in the history of N-nitroso compound research occurred in 1956 when two British scientists, John Barnes and Peter Magee, published their findings on dimethylnitrosamine.[4][5][6] Their research demonstrated that this seemingly simple molecule produced liver tumors in rats, a discovery that opened a new and daunting chapter in toxicology and cancer research.[4][5][6] Subsequent studies would reveal that approximately 90% of the 300 N-nitroso compounds tested were carcinogenic in a wide variety of animals, establishing them as a formidable class of carcinogens.[6]
Expanding the Scope: From Industrial Chemicals to Environmental Contaminants
Initial concerns focused on industrial exposure. However, the scientific community soon realized the pervasive nature of N-nitroso compounds. By the 1970s, research had identified their presence in a startling range of consumer products and environmental sources, including:
Processed and Preserved Foods: Nitrite-cured meats, such as bacon and sausages, were found to contain N-nitrosamines formed from the reaction of nitrites with amines naturally present in the meat.[1][5]
Beverages: Certain beers and other fermented products were also identified as sources of N-nitrosamine contamination.[1][5]
Tobacco Products: Tobacco and tobacco smoke were found to contain significant levels of N-nitrosamines, including potent carcinogens like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[7]
Cosmetics and Personal Care Products: The potential for N-nitrosamine formation in certain cosmetic formulations also became a focus of investigation.[5]
This growing body of evidence solidified the understanding that N-nitroso compounds were not just an occupational hazard but a widespread environmental and dietary concern.
The Chemistry of Carcinogenesis: Formation and Mechanism of Action
Understanding the chemical properties of N-nitroso compounds is fundamental to comprehending their biological effects and developing strategies for their control.
Chemical Structure and Classification
N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom.[1] They are broadly classified into two main groups:
N-Nitrosamines: Formed from the reaction of a nitrosating agent with a secondary or tertiary amine.[1][4]
N-Nitrosamides: Formed from the reaction of a nitrosating agent with an amide.[1]
Figure 1: General classification of N-nitroso compounds.
The Nitrosation Reaction: A Facile Path to Formation
The formation of N-nitroso compounds, known as nitrosation, can occur under a variety of conditions. The most common pathway involves the reaction of a secondary or tertiary amine with a nitrosating agent, typically derived from nitrite salts under acidic conditions.[5][8]
The process can be summarized as follows:
Formation of the Nitrosating Agent: In an acidic environment, such as the human stomach, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).[9] Nitrous acid can then form more potent nitrosating agents like dinitrogen trioxide (N₂O₃).[4][9]
Reaction with Amines: The nitrosating agent then reacts with a secondary or tertiary amine to form the corresponding N-nitrosamine.[4]
This reaction is of particular concern as it can occur in vivo, meaning that the ingestion of precursors (nitrites and amines) can lead to the endogenous formation of carcinogenic N-nitroso compounds.[1][10][11]
The Molecular Basis of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
The genotoxicity of N-nitrosamines is not inherent to the parent molecule but arises from their metabolic activation in the body.[12] This process, primarily mediated by cytochrome P450 enzymes in the liver, involves the α-hydroxylation of the nitrosamine.[12][13]
Figure 2: Metabolic activation pathway of N-nitrosamines.
This metabolic activation generates a highly reactive alkyldiazonium ion, which is a potent electrophile.[14][15] This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts.[14][15] The formation of these adducts, particularly O⁶-alkylguanine, can lead to mispairing during DNA replication, resulting in mutations and, ultimately, the initiation of carcinogenesis.[16]
The Analytical Challenge: Detecting Trace-Level Contaminants
The potent carcinogenicity of N-nitroso compounds necessitates highly sensitive and specific analytical methods for their detection and quantification, often at trace levels (parts per billion or even parts per trillion).
Historical Evolution of Analytical Techniques
Early research on N-nitroso compounds was hampered by the lack of sufficiently sensitive analytical methods. The development of more sophisticated techniques has been crucial to advancing our understanding of their prevalence and risks.
Era
Primary Analytical Technique
Key Advantages
Limitations
1960s-1970s
Gas Chromatography (GC) with various detectors
Good separation of volatile nitrosamines
Limited sensitivity and specificity
Late 1970s
GC with Thermal Energy Analyzer (TEA)
Highly specific for the nitroso group
Less effective for non-volatile nitrosamines
1980s-Present
High-Performance Liquid Chromatography (HPLC)
Suitable for non-volatile and thermally labile compounds
Requires sensitive and specific detection
1990s-Present
Mass Spectrometry (MS) coupled with GC or HPLC
High sensitivity and structural confirmation
Higher cost and complexity
Modern Gold Standard: Chromatographic Methods with Mass Spectrometric Detection
Today, the gold standard for the analysis of N-nitroso compounds is the use of chromatographic separation coupled with mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile N-nitrosamines. The gas chromatograph separates the compounds in a sample, which are then ionized and detected by the mass spectrometer, providing both quantification and structural confirmation.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile and thermally unstable N-nitroso compounds. It offers high sensitivity and specificity and is widely used in the pharmaceutical industry for the analysis of N-nitrosamine drug substance-related impurities (NDSRIs).
A Standard Protocol: Detection of N-Nitrosodimethylamine (NDMA) in a Drug Substance by GC-MS
The following is a generalized protocol for the detection of NDMA in a drug substance, illustrating the key steps in the analytical workflow.
1. Sample Preparation:
Accurately weigh a known amount of the drug substance.
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
Add an internal standard (e.g., NDMA-d6) for accurate quantification.
Perform solid-phase extraction (SPE) for sample cleanup and concentration, if necessary.
2. GC-MS Analysis:
Gas Chromatograph Conditions:
Injector: Splitless mode, 250°C
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes
Carrier Gas: Helium, constant flow of 1.0 mL/min
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI)
Acquisition Mode: Selected Ion Monitoring (SIM)
Ions to Monitor: m/z 74 for NDMA, m/z 80 for NDMA-d6
3. Data Analysis:
Identify the peaks for NDMA and the internal standard based on their retention times and monitored ions.
Calculate the concentration of NDMA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The Modern Era: N-Nitroso Compounds in Pharmaceuticals
The discovery of N-nitrosamine impurities in widely used medications in 2018 marked a significant turning point, bringing the issue to the forefront of regulatory and public attention.[5][18]
The "Sartan" Crisis and Beyond
In 2018, N-nitrosodimethylamine (NDMA) was detected in batches of the angiotensin II receptor blocker valsartan.[5] This discovery led to widespread recalls and a global regulatory investigation that subsequently identified N-nitrosamine impurities in other drug classes, including ranitidine and metformin.[5] These events highlighted the potential for N-nitrosamine formation during the synthesis, formulation, and storage of pharmaceutical products.[19]
Regulatory Response and Risk Mitigation
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance for the control of N-nitrosamine impurities in human drugs.[18][20] Key elements of this guidance include:
Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments to evaluate the potential for N-nitrosamine formation in their products.[18]
Confirmatory Testing: If a risk is identified, confirmatory testing using validated analytical methods is required.[18]
Acceptable Intake (AI) Limits: The FDA has established AI limits for several common N-nitrosamines, with a default limit of 26.5 ng/day for those without sufficient carcinogenicity data.[8][18]
Mitigation Strategies: Manufacturers must implement strategies to control N-nitrosamine impurities to levels at or below the AI limits. This may involve process optimization, sourcing of raw materials, and reformulation.[18]
Conclusion: An Enduring Scientific Challenge
The journey of N-nitroso compounds from an obscure class of chemicals to a major focus of research and regulatory scrutiny underscores the importance of vigilance and scientific rigor in ensuring public health. The story is one of unexpected discoveries, evolving analytical capabilities, and a deepening understanding of the intricate interplay between chemistry and biology. For researchers and drug development professionals, the challenge of N-nitroso compounds is a reminder that even trace-level impurities can have profound consequences, demanding a proactive and scientifically grounded approach to their detection, understanding, and control.
References
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Mechanisms of action of N-nitroso compounds. | Semantic Scholar.
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Molecular Signatures of N-nitroso Compounds in Caco-2 Cells: Implications for Colon Carcinogenesis - Oxford Academic.
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Research on environmental N-nitroso compounds in the USSR - PubMed.
Navigating the Analytical Landscape for Novel N-Nitroso Compounds: A Comparative Guide to Method Development - Benchchem.
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Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A system
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Theoretical Conformational Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate: An In-depth Technical Guide
Abstract N-nitrosamines are a class of compounds of significant interest to the pharmaceutical and food safety industries due to their potential carcinogenicity. The biological activity of these molecules is intrinsicall...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-nitrosamines are a class of compounds of significant interest to the pharmaceutical and food safety industries due to their potential carcinogenicity. The biological activity of these molecules is intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive theoretical framework for the conformational analysis of Ethyl 4-nitroso-1-piperazinecarboxylate, a representative N-nitrosopiperazine derivative. We will explore the critical interplay of the piperazine ring puckering, the rotational barrier of the N-nitroso group, and the conformational flexibility of the ethyl carboxylate substituent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for performing and interpreting computational chemistry studies to elucidate the conformational landscape of this important class of molecules.
Introduction: The Significance of N-Nitrosamine Conformation
N-nitrosamines have been identified as probable human carcinogens, and their presence in pharmaceuticals, consumer products, and food has become a major regulatory concern.[1] The genotoxic mechanism of many N-nitrosamines is initiated by metabolic activation, a process that is highly dependent on the molecule's shape and ability to fit into the active sites of metabolic enzymes. Therefore, a thorough understanding of the conformational preferences and the energy barriers between different conformations is paramount for assessing their toxicological risk and for designing strategies to mitigate their formation.
The conformation of a molecule dictates its physical and chemical properties, including its reactivity, polarity, and spectroscopic signature. For Ethyl 4-nitroso-1-piperazinecarboxylate, the overall shape is determined by three key structural features:
The Piperazine Ring: This six-membered heterocyclic ring can adopt several conformations, with the chair form being the most stable.[2][3]
The N-Nitroso Group: The rotation around the N-N bond is restricted due to partial double bond character, leading to planar or near-planar geometries and the possibility of syn and anti conformers.[4][5]
The Ethyl Carboxylate Substituent: The orientation of this group relative to the piperazine ring adds another layer of conformational complexity.
This guide will delineate a robust computational methodology to investigate these conformational features, providing insights into the molecule's structure-activity relationship.
Theoretical Framework and Computational Methodology
A rigorous computational approach is essential to accurately model the conformational landscape of Ethyl 4-nitroso-1-piperazinecarboxylate. Density Functional Theory (DFT) has proven to be a powerful tool for studying the structure and energetics of N-nitrosamines and related heterocyclic systems.[6][7][8]
Recommended Computational Approach
Our proposed methodology employs a multi-step approach, beginning with a broad conformational search followed by high-level optimization and energy calculations.
Workflow for Conformational Analysis:
Figure 1: Proposed workflow for the theoretical conformational analysis.
Selection of Computational Methods
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Based on literature precedents for similar molecules, we recommend the following:
Geometry Optimization and Frequency Calculations: The B3LYP functional with the 6-311+G(d,p) basis set is a well-established and computationally efficient method for obtaining reliable geometries of organic molecules.[6][9]
Single-Point Energy Calculations: For more accurate energy determination, the M06-2X functional is highly recommended as it has been shown to provide excellent results for main group thermochemistry and kinetics.[6][9] The use of a larger basis set, such as aug-cc-pVTZ , is advised for these calculations to minimize basis set superposition error and provide a more accurate description of electron correlation.[6][9]
Step-by-Step Computational Protocol
Initial Structure Generation: A 3D model of Ethyl 4-nitroso-1-piperazinecarboxylate will be built using a molecular modeling software.
Conformational Search: A systematic or random conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a wide range of possible conformations.
DFT Optimization: The low-energy conformers identified in the previous step will be subjected to full geometry optimization using the B3LYP/6-311+G(d,p) level of theory.
Frequency Analysis: Vibrational frequency calculations will be performed on all optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
High-Level Energy Refinement: Single-point energy calculations will be carried out on the B3LYP-optimized geometries using the M06-2X/aug-cc-pVTZ level of theory to obtain more accurate relative energies of the conformers.
Analysis of Conformational Features: The optimized geometries will be analyzed to determine key structural parameters, including:
Piperazine ring puckering parameters (e.g., Cremer-Pople parameters).
Dihedral angles defining the orientation of the N-nitroso and ethyl carboxylate groups.
Bond lengths and angles, particularly around the N-N=O moiety.
Expected Conformational Isomers and Key Structural Features
The conformational analysis of Ethyl 4-nitroso-1-piperazinecarboxylate is expected to reveal several stable isomers arising from the interplay of the piperazine ring conformation and the orientation of its substituents.
Piperazine Ring Conformation
The piperazine ring is expected to predominantly adopt a chair conformation , which minimizes steric and torsional strain.[2][3][10] However, other conformations, such as the twist-boat , may also be accessible and should be considered in the analysis.[2][10] The presence of substituents can influence the preference for a particular chair conformation (axial vs. equatorial).
Orientation of the N-Nitroso Group
The restricted rotation around the N-N bond will lead to two primary conformers for the N-nitroso group: syn and anti, referring to the orientation of the oxygen atom relative to the piperazine ring. The energy barrier for this rotation in N-nitrosamines is typically in the range of 23-29 kcal/mol.[5] The relative stability of the syn and anti conformers will be influenced by steric interactions with the piperazine ring protons.
Orientation of the Ethyl Carboxylate Group
The ethyl carboxylate group at the N1 position can also adopt different orientations. The rotation around the N1-C(O) bond will likely lead to conformers where the carbonyl group is either axial or equatorial with respect to the piperazine ring. The ester functional group itself has a preference for a planar s-cis or s-trans conformation.[11]
Potential for Anomeric Effects
The presence of a heteroatom (nitrogen) adjacent to the N-nitroso group and the ester linkage could give rise to stereoelectronic interactions, such as the anomeric effect.[12][13] This effect describes the tendency of a substituent on a heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial position due to stabilizing orbital interactions.[13] Specifically, a hyperconjugative interaction between a lone pair on the endocyclic nitrogen and the antibonding orbital (σ*) of the exocyclic C-N or N-N bond could stabilize an axial conformation of the substituent. A thorough analysis of the natural bond orbitals (NBO) is recommended to quantify these potential anomeric interactions.
Data Presentation and Interpretation
The results of the computational analysis should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Data
Quantitative data should be summarized in tables for easy comparison.
Table 1: Calculated Relative Energies of the Stable Conformers of Ethyl 4-nitroso-1-piperazinecarboxylate
Conformer ID
Piperazine Conformation
N-Nitroso Orientation
Ethyl Carboxylate Orientation
Relative Energy (kcal/mol) at M06-2X/aug-cc-pVTZ//B3LYP/6-311+G(d,p)
1
Chair
syn
Equatorial
0.00
2
Chair
anti
Equatorial
Calculated Value
3
Chair
syn
Axial
Calculated Value
4
Chair
anti
Axial
Calculated Value
5
Twist-Boat
syn
-
Calculated Value
...
...
...
...
...
Table 2: Key Geometrical Parameters of the Most Stable Conformer
Parameter
Value
N-N bond length (Å)
Calculated Value
N=O bond length (Å)
Calculated Value
C-N-N-O dihedral angle (°)
Calculated Value
Piperazine ring puckering parameters
Calculated Values
Visualization of Molecular Structures
Visual representations of the key conformers are crucial for understanding their three-dimensional structures.
Figure 2: Representative low-energy conformers of Ethyl 4-nitroso-1-piperazinecarboxylate. (Note: Placeholder for actual molecular images).
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical methodology for the conformational analysis of Ethyl 4-nitroso-1-piperazinecarboxylate. By employing state-of-the-art computational chemistry techniques, researchers can gain valuable insights into the conformational preferences and energetic landscape of this and other N-nitrosamine compounds. The findings from such studies will contribute to a deeper understanding of their structure-activity relationships, which is crucial for risk assessment and the development of safer pharmaceuticals and consumer products.
Future work could involve extending this methodology to a broader range of N-nitrosopiperazine derivatives to establish a more comprehensive understanding of the factors governing their conformation. Additionally, the inclusion of solvent effects, either through implicit or explicit solvent models, would provide a more realistic representation of the conformational behavior in biological systems. Finally, the theoretical results should be validated against experimental data, such as NMR spectroscopy or X-ray crystallography, whenever possible.
References
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. [Link]
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). [Link]
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers Media. [Link]
A Computational Study of the Steric Strain of –N=O Groups in Saturated Nitrosamines. Revue Roumaine de Chimie. [Link]
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. National Institutes of Health (NIH). [Link]
DFT calculated IR absorption spectra for nitrosamines. ResearchGate. [Link]
Ab initio and DFT conformational study on N-nitrosodiethylamine, (C2H5)2N-N=O. PubMed. [Link]
The Barrier to Rotation About the N—N Bond in N-Nitrosamines as Determined by Nuclear Magnetic Resonance Total Line Shape Analysis. ResearchGate. [Link]
Experimental and DFT Computational Insight into Nitrosamine Photochemistry—Oxygen Matters. CUNY Academic Works. [Link]
DFT investigation of structures of nitrosamine isomers and their transformations in gas phase. Semantic Scholar. [Link]
Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. [Link]
Computational mechanistic study on N-nitrosation reaction of secondary amines. ResearchGate. [Link]
Computational Mechanistic Study on N-nitrosation Reaction of Secondary Amines. ResearchGate. [Link]
Conformational Analysis. University of Liverpool. [Link]
Computational mechanistic study on N-nitrosation reaction of secondary amines-New pub. Nitrosamines Exchange. [Link]
Computational study of the nitrogen-nitro rotational energy barriers in some aliphatic and alicyclic nitramines. ACS Publications. [Link]
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
Computational Mechanistic Study on N-nitrosation Reaction of Secondary Amines. Lhasa Limited. [Link]
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Semantic Scholar. [Link]
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [https://www.researchgate.net/publication/380726194_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry]([Link]_ Medicinal_Chemistry)
Conformational Analysis. University of California, Irvine. [Link]
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health (NIH). [Link]
Application Note: High-Sensitivity Analytical Methods for the Detection of Ethyl 4-nitroso-1-piperazinecarboxylate
Abstract This application note provides a comprehensive guide for the detection and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential nitrosamine impurity of concern in pharmaceutical products. As re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the detection and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential nitrosamine impurity of concern in pharmaceutical products. As regulatory scrutiny over nitrosamine impurities intensifies, robust and sensitive analytical methods are paramount for ensuring drug safety and compliance. This document details two orthogonal analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for screening purposes and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmatory analysis and trace-level quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, from sample preparation to data analysis, grounded in scientific principles and regulatory expectations.
Introduction: The Imperative for Nitrosamine Impurity Analysis
Nitrosamine impurities in pharmaceutical products have emerged as a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to conduct risk assessments and implement control strategies to mitigate the presence of these impurities in drug substances and products.[1][3]
Ethyl 4-nitroso-1-piperazinecarboxylate is a semi-volatile organic compound that is suspected to be a human carcinogen.[4] Its potential formation as a nitrosamine drug substance-related impurity (NDSRI) necessitates the development of validated analytical methods for its detection at trace levels. NDSRIs are of particular concern as they are structurally related to the active pharmaceutical ingredient (API) and may be unique to a specific manufacturing process.[5][6]
This application note addresses the analytical challenges associated with Ethyl 4-nitroso-1-piperazinecarboxylate by providing detailed protocols for two complementary analytical techniques. The selection of these methods is based on a thorough consideration of the analyte's known properties and the established best practices for nitrosamine analysis.
The solubility of Ethyl 4-nitroso-1-piperazinecarboxylate in common organic solvents like methanol makes it amenable to liquid chromatography-based analytical techniques. Its semi-volatile nature suggests that while Gas Chromatography (GC) could be a viable option, LC-based methods may offer advantages in terms of sample preparation simplicity and reduced risk of on-column degradation.
Method 1: HPLC-UV for Screening and Quantification
An HPLC-UV method serves as a robust and widely accessible technique for the initial screening and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate at levels suitable for routine quality control. The causality behind this choice lies in the cost-effectiveness and straightforwardness of the instrumentation, making it an ideal first-line analytical tool.
Rationale for Method Selection
The selection of a reversed-phase HPLC method is predicated on the non-polar to moderately polar nature of many nitrosamine compounds. The UV detector is chosen for its simplicity and reliability, with the detection wavelength selected to maximize the absorbance of the nitroso functional group.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
Ethyl 4-nitroso-1-piperazinecarboxylate reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and deionized)
Formic acid (LC-MS grade)
Sample diluent: 50:50 (v/v) Methanol:Water
3.2.2. Instrumentation
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
235 nm (or optimal wavelength determined by UV scan)
3.2.4. Sample Preparation
Accurately weigh approximately 100 mg of the drug substance or a powdered equivalent of the drug product into a 50 mL volumetric flask.
Add approximately 30 mL of the sample diluent and sonicate for 15 minutes to dissolve.
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
3.2.5. Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method 2: LC-MS/MS for Confirmatory Analysis and Trace Quantification
For unambiguous identification and quantification at the parts-per-billion (ppb) level, an LC-MS/MS method is the gold standard. The inherent selectivity and sensitivity of tandem mass spectrometry make it the preferred technique for confirmatory analysis, aligning with regulatory expectations for trace impurity analysis.
Rationale for Method Selection
The choice of LC-MS/MS is driven by the need for high sensitivity and specificity to meet the stringent acceptable intake (AI) limits for nitrosamines set by regulatory agencies. Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte even in complex sample matrices, thereby minimizing the risk of false positives.
Experimental Protocol: LC-MS/MS
4.2.1. Reagents and Materials
Ethyl 4-nitroso-1-piperazinecarboxylate reference standard
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Sample diluent: 50:50 (v/v) Methanol:Water
4.2.2. Instrumentation
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
4.2.3. Chromatographic and Mass Spectrometric Conditions
Table 3: LC-MS/MS Method Parameters
Parameter
Condition
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid and 5 mM Ammonium Formate in Water
To be determined by infusion of the reference standard. A hypothetical transition could be: Q1 (Precursor Ion): 188.1 (M+H)+ -> Q3 (Product Ion): To be determined
4.2.4. Sample Preparation
Accurately weigh approximately 100 mg of the drug substance or a powdered equivalent of the drug product into a 50 mL volumetric flask.
Add approximately 30 mL of the sample diluent and sonicate for 15 minutes to dissolve.
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
Perform a serial dilution to bring the expected concentration of the analyte into the calibration range of the instrument.
Filter a portion of the final diluted solution through a 0.22 µm PVDF syringe filter into an LC-MS vial.
4.2.5. Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Method Validation and System Suitability
Both analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.
Table 4: Key Validation Parameters
Parameter
HPLC-UV
LC-MS/MS
Specificity
Baseline separation from API and other impurities
Unique MRM transition
Linearity
R² > 0.99
R² > 0.99
Range
To be determined based on expected levels
To be determined based on AI limit
Accuracy (% Recovery)
80-120%
80-120%
Precision (%RSD)
< 15%
< 15%
Limit of Detection (LOD)
To be determined
To be determined
Limit of Quantification (LOQ)
To be determined
Sufficiently below the AI limit
System suitability tests, including retention time, peak area, and resolution, must be performed before each analytical run to ensure the continued performance of the system.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate in pharmaceutical products. The HPLC-UV method is a reliable screening tool, while the LC-MS/MS method offers the high sensitivity and specificity required for confirmatory analysis and trace-level quantification to ensure compliance with stringent regulatory limits for nitrosamine impurities. The successful implementation of these methods will contribute to the overall safety and quality of pharmaceutical products.
References
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate CAS NO. Retrieved from [Link]
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
ChemWhat. (n.d.). N-Nitroso-N-Ethyl piperazine CAS#: 65504-33-8. Retrieved from [Link]
Medicines for Europe. (2023, October 17). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Retrieved from [Link]
RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications. Retrieved from [Link]
Application Notes and Protocols: Ethyl 4-nitroso-1-piperazinecarboxylate in Organic Synthesis
Foreword: Unveiling the Synthetic Potential of Ethyl 4-nitroso-1-piperazinecarboxylate In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is perpetual. Ethyl 4-nitroso-1-p...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Synthetic Potential of Ethyl 4-nitroso-1-piperazinecarboxylate
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is perpetual. Ethyl 4-nitroso-1-piperazinecarboxylate emerges as a reagent of significant interest, particularly for the introduction of the synthetically valuable N-amino-piperazine moiety into molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the effective utilization of this compound. Our focus extends beyond mere procedural instructions; we aim to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical success in the laboratory.
Characterization and Safety Profile
Ethyl 4-nitroso-1-piperazinecarboxylate is a yellow oil that should be handled with care.[1] As a member of the N-nitrosamine class of compounds, it is considered a suspected human carcinogen and a toxic organic compound.[1][2] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Table 1: Physicochemical Properties of Ethyl 4-nitroso-1-piperazinecarboxylate
Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate: A Detailed Protocol
The synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate is achieved through the N-nitrosation of the commercially available Ethyl 1-piperazinecarboxylate. This reaction is typically performed using sodium nitrite in an acidic aqueous medium.
Mechanism of N-Nitrosation
The N-nitrosation of secondary amines, such as the piperazine nitrogen in the starting material, proceeds via an electrophilic attack by the nitrosonium ion (NO⁺). Under acidic conditions, sodium nitrite is protonated to form nitrous acid (HNO₂), which then gets further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion.[4] The lone pair of electrons on the secondary amine nitrogen then attacks the nitrosonium ion, followed by deprotonation to yield the N-nitrosamine.[4]
Diagram 1: General Mechanism of N-Nitrosation of a Secondary Amine
Caption: Generation of the nitrosonium ion and subsequent reaction with a secondary amine.
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the N-nitrosation of piperazine derivatives.[5][6]
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve Ethyl 1-piperazinecarboxylate (1 equivalent) in deionized water.
Cool the solution to 0-5 °C in the ice bath.
Slowly add concentrated hydrochloric acid (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 4-nitroso-1-piperazinecarboxylate as a yellow oil.
Table 2: Typical Reaction Parameters for the Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate
Parameter
Value
Temperature
0-5 °C
Reaction Time
2-3 hours
pH
Acidic (initially)
Work-up
Extractive
Typical Yield
85-95%
Key Application: Reduction to Ethyl 4-amino-1-piperazinecarboxylate
The most prominent application of Ethyl 4-nitroso-1-piperazinecarboxylate is its reduction to Ethyl 4-amino-1-piperazinecarboxylate. This transformation provides access to a valuable bifunctional building block containing a secondary amine, a hydrazine moiety, and an ethyl ester.
Choice of Reducing Agent
Several methods are available for the reduction of N-nitrosamines. The choice of reagent depends on factors such as scale, functional group tolerance, and desired reaction conditions.
Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7] It is generally high-yielding and avoids the use of stoichiometric metal reagents.
Metal-Acid Systems: A classic method involves the use of zinc dust in the presence of an acid like acetic acid or hydrochloric acid.[8][9] This method is robust and effective but requires a stoichiometric amount of the metal and an acidic work-up.
Sodium Dithionite (Na₂S₂O₄): This reagent can effectively reduce N-nitrosamines under basic conditions and is known for its good functional group tolerance.[2]
Diagram 2: Workflow for the Synthesis and Reduction of Ethyl 4-nitroso-1-piperazinecarboxylate
Caption: A streamlined workflow from the starting material to the key amino product.
Experimental Protocol for Catalytic Hydrogenation
Materials:
Ethyl 4-nitroso-1-piperazinecarboxylate
Palladium on carbon (10% Pd/C, 50% wet)
Ethanol (EtOH) or Methanol (MeOH)
Hydrogen gas (H₂)
Celite®
Procedure:
In a hydrogenation vessel, dissolve Ethyl 4-nitroso-1-piperazinecarboxylate (1 equivalent) in ethanol or methanol.
Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Seal the vessel and purge with hydrogen gas several times.
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain Ethyl 4-amino-1-piperazinecarboxylate. The product can be purified further by column chromatography if necessary.
Table 3: Comparison of Reduction Methods for N-Nitrosamines
Method
Reagents
Conditions
Advantages
Disadvantages
Catalytic Hydrogenation
H₂, Pd/C
Room temp, 50-100 psi H₂
High yield, clean, catalytic
Requires specialized hydrogenation equipment, catalyst can be pyrophoric
Zinc Reduction
Zn dust, Acetic Acid
Room temp to gentle reflux
Inexpensive, robust
Stoichiometric metal waste, acidic conditions may not be suitable for all substrates
Sodium Dithionite
Na₂S₂O₄, NaOH
50 °C
Good functional group tolerance, mild
Can require elevated temperatures, basic conditions
Further Synthetic Applications
While the reduction to the N-amino derivative is the most common application, the unique structure of Ethyl 4-nitroso-1-piperazinecarboxylate opens avenues for other transformations.
Synthesis of Diazeniumdiolates: N-nitrosamines can react with nitric oxide (NO) under certain conditions to form diazeniumdiolates, which are valuable NO-donor molecules for pharmacological studies.[10][11]
Reactions with Organometallic Reagents: The electrophilic nitroso-nitrogen can be attacked by organolithium or Grignard reagents, leading to the formation of substituted hydrazines.[12]
Precursor to other Heterocycles: The N-nitrosoamidine functionality, which can be derived from N-nitrosamines, has been used as a scaffold for the synthesis of tricyclic benzodiazepines.[13]
Conclusion
Ethyl 4-nitroso-1-piperazinecarboxylate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and, most importantly, its efficient conversion to Ethyl 4-amino-1-piperazinecarboxylate provide a reliable route to a key building block for the synthesis of complex nitrogen-containing molecules, particularly in the realm of medicinal chemistry. The protocols and data presented herein are intended to empower researchers to confidently and safely utilize this reagent in their synthetic endeavors. As with all N-nitrosamine compounds, a thorough understanding of the associated safety hazards and adherence to strict safety protocols are paramount.
References
McRae, C., & O'Brien, P. (2013). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 27(15), 1755-1762.
Aghaei, M., & Dabiri, M. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. RSC Advances, 13(50), 35057-35061.
Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028–2032.
Coneski, P. N., & Schoenfisch, M. H. (2009). Competitive formation of N-diazeniumdiolates and N-nitrosamines via anaerobic reactions of polyamines with nitric oxide. Organic Letters, 11(23), 5462–5465.
Stiles, M. (1965). U.S. Patent No. 3,182,086. Washington, DC: U.S.
Le, T. N., et al. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 26(1), 136-146.
Huisgen, R. (1959). U.S. Patent No. 2,907,767. Washington, DC: U.S.
Seeger, D. R. (1967). U.S. Patent No. 3,317,607. Washington, DC: U.S.
Pharmaffiliates. (n.d.). CAS No : 13256-15-0 | Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]
ResearchGate. (2015). The ¹H NMR spectrum of 1,4-dinitrosopiperazine. Retrieved from [Link]
Shaikh, T., Gosar, A., & Sayyed, H. (2020). Nitrosamine Impurities in Drug Substances and Drug Products. Journal of Advances in Pharmacy Practices.
Khan, I., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4765.
White Rose Research Online. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]
Borths, C. J., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 1953-1975.
Abdellatif, K. R. A., et al. (2009). Diazen-1-ium-1,2-diolated nitric oxide donor ester prodrugs of 5-(4-carboxymethylphenyl)-1-(4-methanesulfonylphenyl)-3-trifluoromethyl-1H-pyrazole and its aminosulfonyl analog. Bioorganic & Medicinal Chemistry, 17(13), 4769-4776.
YouTube. (2022). Nitro to amine reduction by activated zinc. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528–3534.
WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
Naikodi, M., et al. (2024). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. Journal of the Iranian Chemical Society.
Taylor & Francis. (n.d.). RECENT SYNTHETIC APPLICATIONS OF N-NITROSAMINES AND RELATED COMPOUNDS. Retrieved from [Link]
Frydman, B., et al. (2008). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 13(5), 1041-1051.
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine | 65504-33-8. Retrieved from [Link]
Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Retrieved from [Link]
Ivanov, S. A., et al. (1997).
Baertschi, S. W. (2023). The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies.
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. Retrieved from [Link]
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893.
Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-19.
Application Notes and Protocols: Ethyl 4-nitroso-1-piperazinecarboxylate as a Nitric Oxide Donor
Introduction and Scientific Context Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The tr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Context
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The transient nature and short biological half-life of NO necessitate the use of donor compounds, or "NO-donors," that can release NO in a controlled manner for research and therapeutic development.[1] N-nitroso compounds, characterized by the R-N(-R')-N=O functional group, represent a significant class of molecules capable of releasing NO under specific conditions.[3][4]
Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) is an N-nitroso derivative of the piperazine heterocyclic scaffold.[3][5] While detailed studies on ENPC as a dedicated NO donor are not extensively published, its structural similarity to other N-nitrosopiperazines suggests its potential for NO release. N-nitroso compounds are known to release NO through various mechanisms, including thermal or photolytic decomposition, or interaction with biological molecules and reactive oxygen species.[6][7]
This guide provides a comprehensive overview of the theoretical framework and practical protocols for utilizing ENPC as a nitric oxide donor. It covers the essential chemical properties, proposed mechanisms of NO release, detailed experimental procedures for quantification, and safe handling practices. The protocols are grounded in established methodologies for analogous N-nitroso compounds.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is paramount for its effective and safe use in experimental settings.
Critical Safety Notice: N-nitroso compounds as a class are suspected carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[5][9] Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.[9]
Proposed Mechanism of Nitric Oxide Release
The N-N bond in N-nitrosamines possesses a low bond dissociation energy, making these compounds susceptible to decomposition and subsequent NO release.[4] The release of NO from ENPC in a biological context is likely initiated by one or more of the following pathways:
Spontaneous/Thermal Decomposition: Under physiological conditions (pH 7.4, 37°C), many N-nitroso compounds can undergo slow, spontaneous decomposition to release NO.[7]
Enzymatic Action: Cytochrome P450 enzymes can metabolize N-nitrosamines, a process which may lead to denitrosation and NO release.
Chemical Decomposition: The presence of reactive oxygen species (ROS) or acidic conditions can accelerate the decomposition of N-nitrosamines, leading to the release of NO.[7][10][11]
The proposed decomposition of ENPC would yield nitric oxide and the corresponding ethyl 1-piperazinecarboxylate radical, which would be subsequently quenched.
Caption: Proposed decomposition pathway of ENPC to release nitric oxide.
Core Protocols and Methodologies
Protocol 1: Preparation of ENPC Stock Solutions
Rationale: Accurate and reproducible experiments begin with the correct preparation of stock solutions. N-nitroso compounds can be sensitive to light and protic solvents.[4] Using an anhydrous, aprotic solvent like DMSO or DMF is recommended for the primary stock to ensure stability.
Materials:
Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC)
Anhydrous Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes or amber glass vials
Calibrated precision balance
Pipettes
Procedure:
Weighing: In a chemical fume hood, carefully weigh out the desired amount of ENPC. For example, to prepare a 100 mM stock solution, weigh 1.872 mg of ENPC.
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 1.872 mg, add 100 µL of DMSO.
Mixing: Vortex thoroughly until the compound is completely dissolved.
Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Quantification of NO Release using the Griess Assay
Rationale: The Griess assay is a widely used, simple, and sensitive colorimetric method for the indirect quantification of NO.[12][13] It detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[2][14] The assay involves a two-step diazotization reaction where sulfanilamide is converted to a diazonium salt by nitrite, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[12][14] The absorbance of this dye is proportional to the nitrite concentration.
Materials:
ENPC working solution (diluted from stock in desired buffer, e.g., PBS pH 7.4)
Griess Reagent System (typically contains Sulfanilamide solution and NED solution)[14]
Sodium Nitrite (NaNO₂) for standard curve
96-well microplate
Microplate reader capable of measuring absorbance at 520-550 nm[14]
Procedure:
Part A: Nitrite Standard Curve Preparation
Prepare a 100 µM sodium nitrite stock solution in the same buffer as your experiment.
Perform serial dilutions to create standards ranging from ~1 µM to 50 µM.
Add 50 µL of each standard to triplicate wells of the 96-well plate.
Add 50 µL of buffer to three wells to serve as the blank.
Part B: Sample Preparation and Measurement
Incubate the ENPC working solution (e.g., 100 µM in PBS) at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect 50 µL aliquots of the ENPC solution and add them to triplicate wells of the 96-well plate.
Griess Reaction:
Add 50 µL of the Sulfanilamide solution to all standard, blank, and sample wells.
Incubate for 5-10 minutes at room temperature, protected from light.[14]
Add 50 µL of the NED solution to all wells.
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.[14]
Measurement: Read the absorbance of the plate at 540 nm (or a wavelength between 520-550 nm) within 30 minutes.[13][14]
Part C: Data Analysis
Subtract the average absorbance of the blank wells from all standard and sample readings.
Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your ENPC samples at each time point.
Plot the nitrite concentration versus time to visualize the NO release kinetics of ENPC.
Caption: Experimental workflow for quantifying NO release via the Griess assay.
Protocol 3: Application of ENPC in Cell Culture
Rationale: To study the biological effects of NO, ENPC can be added directly to cell culture media. It is crucial to determine an effective concentration range and to include appropriate controls to ensure that observed effects are due to NO release and not the parent compound or its non-NO byproducts.
Materials:
Cultured cells of interest
Complete cell culture medium
ENPC stock solution (e.g., 100 mM in DMSO)
Vehicle control (DMSO)
"Spent" ENPC control (see below)
Procedure:
Dose-Response: Perform a dose-response experiment to determine the optimal working concentration of ENPC. Typical ranges for NO donors are from 1 µM to 500 µM. Seed cells in a multi-well plate and treat with a range of ENPC concentrations for a defined period (e.g., 24 hours). Assess cell viability (e.g., using an MTT or LDH assay) to identify cytotoxic levels.
Treatment: Based on the dose-response, treat cells with the desired concentration of ENPC. Dilute the stock solution directly into the pre-warmed culture medium immediately before adding to the cells.
Controls:
Vehicle Control: Treat one set of cells with the same volume of DMSO used for the highest ENPC concentration to control for solvent effects.
"Spent" ENPC Control: To distinguish the effects of NO from the effects of the ENPC backbone or its stable byproduct, prepare a "spent" control. Incubate an ENPC solution in media at 37°C for a period sufficient for complete NO release (e.g., 24-48 hours, determine this via Griess assay). Then, add this "spent" solution to a set of cells.
Assay: After the desired incubation time, perform the specific biological assay (e.g., Western blot for signaling proteins, gene expression analysis, or functional assays).
References
Synchemia. (n.d.). Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. Retrieved from [Link]
Google Patents. (1959). N-nitrosopiperazine. US2907767A.
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine. Retrieved from [Link]
Radi, R. (2018). Detection and quantification of nitric oxide–derived oxidants in biological systems. Journal of Biological Chemistry, 293(10), 3441-3450. Retrieved from [Link]
Chen, E., & Rochelle, G. T. (2012). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 23, 137-146. Retrieved from [Link]
Trampuž, M., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1515-1526. Retrieved from [Link]
Barbero, N., et al. (2022). Fluorescent Nitric Oxide Photodonors Based on BODIPY and Rhodamine Antennae. Inorganics, 10(12), 232. Retrieved from [Link]
Tsuchiya, T., et al. (2002). Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 151-158. Retrieved from [Link]
Lim, M. H., & Lippard, S. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3095-3111. Retrieved from [Link]
Reddit. (2024). N-nitroso compound stability in acid. r/Chempros. Retrieved from [Link]
Wang, J., et al. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry, 53(12), 4686-4691. Retrieved from [Link]
Challis, B. C., & Shuker, D. E. G. (1979). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1, 1020-1024. Retrieved from [Link]
Carpenter, A. W., & Schoenfisch, M. H. (2015). Nitric oxide generating/releasing materials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 7(5), 689-702. Retrieved from [Link]
Breider, F., & von Gunten, U. (2017). Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. Analytical Chemistry, 89(3), 1934-1941. Retrieved from [Link]
Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]
Shiva, S., et al. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 621-631. Retrieved from [Link]
Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 1, 299-304. Retrieved from [Link]
A Robust LC-MS/MS Method for the Sensitive Quantification of Ethyl 4-nitroso-1-piperazinecarboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent limits on these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification.[1] This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential nitrosamine impurity. The protocol covers sample preparation, optimized chromatographic and mass spectrometric conditions, and a comprehensive method validation strategy aligned with regulatory expectations.
Introduction: The Imperative for Nitrosamine Quantification
N-nitrosamines are a class of compounds that can form during the synthesis, formulation, or storage of pharmaceutical products. Their potent mutagenic and carcinogenic properties have prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate rigorous risk assessments and testing.[1] Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) is one such nitrosamine that can arise from specific chemical syntheses involving piperazine structures.
LC-MS/MS has become the gold standard for trace-level analysis of nitrosamines due to its exceptional sensitivity, selectivity, and wide dynamic range.[2][3] This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation of tandem mass spectrometry, allowing for confident quantification even in complex matrices. This guide provides an in-depth protocol grounded in established analytical principles to ensure reliable and reproducible results.
Toxicology: Suspected human carcinogen requiring careful handling with appropriate safety measures.[4][5]
Principle of the LC-MS/MS Method
This method relies on the principle of Multiple Reaction Monitoring (MRM) for quantification.
Chromatographic Separation: The analyte, ENPC, is first separated from the sample matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 stationary phase is employed to retain the mid-polar ENPC, while a gradient elution with an acidified aqueous mobile phase and an organic modifier ensures sharp, symmetrical peaks and efficient separation.
Ionization: Following elution from the LC column, the analyte enters the mass spectrometer source. Positive-mode Electrospray Ionization (ESI) is utilized to generate protonated molecular ions, [M+H]⁺, of the analyte.
Tandem Mass Spectrometry (MS/MS) Detection:
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated ENPC molecule.
Q2 (Collision Cell): The isolated precursor ion is fragmented in the second quadrupole (Q2) through collision-induced dissociation (CID) with an inert gas (e.g., argon). N-nitroso compounds characteristically lose the nitroso group (•NO), resulting in a neutral loss of 30 Da.[6][7][8]
Q3 (Product Ion Monitoring): The third quadrupole (Q3) is set to monitor for specific, diagnostic fragment ions (product ions). The intensity of the signal from a specific precursor-to-product ion transition is directly proportional to the concentration of the analyte in the sample.
This highly specific detection mechanism minimizes interference from matrix components, ensuring accurate quantification.[9]
Detailed Experimental Protocol
Materials and Reagents
Reference Standards: Ethyl 4-nitroso-1-piperazinecarboxylate (purity ≥95%), Isotope-labeled internal standard (IS), e.g., Ethyl 4-nitroso-1-piperazinecarboxylate-d4 (recommended for optimal results).
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
Reagents: LC-MS grade Formic Acid (≥99%).
Sample Matrix: Blank drug substance/product or plasma for preparation of calibration standards and quality controls.
Preparation of Standard Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of ENPC reference standard and dissolve in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock.
Working Standard Solutions: Perform serial dilutions from the primary stock solution using a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).
Internal Standard Spiking Solution (e.g., 10 ng/mL): Dilute the IS stock solution to the desired concentration for spiking into all samples, standards, and QCs.
Sample Preparation Protocol (Protein Precipitation for Plasma)
This protocol is suitable for biological matrices like plasma or serum. For analyzing a drug substance, a simpler "dilute-and-shoot" approach (dissolving the sample in the initial mobile phase) may be sufficient.[10]
Aliquot Sample: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
Spike Internal Standard: Add 25 µL of the IS spiking solution (e.g., 10 ng/mL) to each tube and vortex briefly.
Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This 3:1 ratio of organic solvent to sample is effective for protein removal.[10][11]
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
Inject: Inject the sample into the LC-MS/MS system.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps from sample receipt to data acquisition.
Caption: Workflow from sample preparation to LC-MS/MS analysis.
LC-MS/MS Operating Conditions
The following tables summarize the recommended starting conditions. These may require optimization based on the specific instrumentation used.
A full bioanalytical method validation should be conducted to ensure the reliability of the data, following guidelines from regulatory bodies like the FDA and the principles outlined in ICH M10.[13][14][15]
Validation Parameters and Acceptance Criteria
Table 5: Summary of Method Validation Procedures
Parameter
Purpose
Acceptance Criteria
Selectivity
Ensure no interference from matrix components.
Response in blank matrix should be <20% of LLOQ response.
Linearity & Range
Establish the relationship between concentration and response.
Determine the closeness of measured values to the true value and their reproducibility.
Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[1][16]
LLOQ
Define the lowest reliable quantifiable concentration.
Signal-to-noise ratio ≥10; must meet accuracy and precision criteria.
Matrix Effect
Assess ion suppression or enhancement from the matrix.
CV% of the IS-normalized matrix factor should be ≤15%.
Carryover
Check for analyte residue in subsequent blank injections.
Response in blank after ULOQ should be <20% of LLOQ and <5% of IS response.
Stability
Evaluate analyte stability under various conditions.
Mean concentration within ±15% of nominal concentration.
Visualization of the Method Validation Process
The logical flow of a comprehensive method validation is depicted below.
Caption: Logical flow diagram for LC-MS/MS method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of Ethyl 4-nitroso-1-piperazinecarboxylate using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with a rigorous validation plan, establish a reliable method suitable for regulatory submissions and quality control in pharmaceutical development. By adhering to these guidelines, researchers and scientists can ensure the generation of high-quality, defensible data critical for patient safety and regulatory compliance.
References
Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Available at: [Link]
Hao, L., et al. (2006). Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation. Journal of the American Society for Mass Spectrometry, 17(10), 1433-1441. Available at: [Link]
Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
Waters Corporation. Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Available at: [Link]
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]
ApSimon, J. W., & Cooney, J. D. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. Available at: [Link]
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation Method Development. Available at: [Link]
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers. Available at: [Link]
Organomation. Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]
Jones, B. R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-13. Available at: [Link]
Synchemia. Ethyl 4-Nitroso-1-Piperazinecarboxylate | N-Nitroso Ethyl Isonipecotate. Available at: [Link]
PubChem. 1-Ethyl-4-nitrosopiperazine. Available at: [Link]
MySkinRecipes. 1-Ethyl-4-nitroso-piperazine. Available at: [Link]
Synchemia. Certificate of Analysis: Ethyl 4-Nitroso-1-Piperazinecarboxylate. Available at: [Link]
Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate: A Derivatization-Based HPLC-Fluorescence Detection Strategy
An Application Note and Protocol from the Office of the Senior Application Scientist Author's Foreword This document provides a comprehensive guide to the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Author's Foreword
This document provides a comprehensive guide to the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential nitrosamine impurity. We move beyond a simple recitation of steps to explain the underlying chemical rationale for a derivatization-based approach. The core of this method involves the targeted chemical transformation of the non-fluorescent parent nitrosamine into a highly fluorescent derivative, enabling sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This application note is designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the safety and quality of pharmaceutical products.
| The Analytical Challenge and Strategic Rationale
Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) is a nitrosamine that may arise as an impurity in pharmaceutical manufacturing processes involving specific reagents or synthetic pathways.[8] As with other N-nitrosamines, its control is mandated by stringent regulatory guidelines from bodies like the FDA and EMA, often requiring quantification at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).[9][10]
Direct analysis of ENPC by HPLC with standard UV detection is often unfeasible due to its poor chromophore and the low concentration levels requiring detection. While LC-MS/MS offers exceptional sensitivity and selectivity, a derivatization strategy provides a robust alternative.[11][12][13]
The Causality Behind Derivatization:
Our strategy is predicated on a two-step chemical conversion:
Denitrosation: The N-nitroso group (N-N=O) is chemically cleaved to regenerate the parent secondary amine, Ethyl 1-piperazinecarboxylate. This step is critical as it provides a reactive site for the subsequent derivatization.
Fluorogenic Labeling: The newly exposed secondary amine is then "tagged" with a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. This process converts a difficult-to-detect analyte into one that can be measured with exceptional sensitivity by a fluorescence detector.
This approach transforms the analytical problem from detecting a trace, non-responsive molecule to quantifying a highly fluorescent, purpose-built derivative.
| Chemical Pathway: Denitrosation and Dansylation
The chosen derivatization agent for this protocol is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). It reacts readily with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts.
The overall reaction scheme is as follows:
Caption: The two-step chemical conversion of ENPC to its fluorescent derivative.
| Detailed Experimental Protocols
3.1 | Safety Precautions
Ethyl 4-nitroso-1-piperazinecarboxylate is a suspected carcinogen and highly toxic.[8][14] All handling of the pure substance and its concentrated solutions must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Hydrobromic acid is highly corrosive. Handle with extreme care in a fume hood.
Acetonitrile and methanol are flammable and toxic. Avoid inhalation and skin contact.
3.2 | Reagents and Materials
Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) reference standard
Hydrobromic acid (~33% in glacial acetic acid)
Sodium bicarbonate
Sodium borate buffer (0.1 M, pH 9.5)
Dansyl Chloride solution (1 mg/mL in acetone)
HPLC-grade Acetonitrile, Methanol, and Water
Formic Acid
Ethyl acetate (for extraction)
Anhydrous sodium sulfate
Class A volumetric flasks, pipettes, and autosampler vials
3.3 | Protocol 1: Preparation of Standards
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of ENPC reference standard and dissolve in a 100 mL volumetric flask with methanol.
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 0.05 µg/mL to 2.0 µg/mL. These concentrations correspond to the pre-derivatization levels.
3.4 | Protocol 2: Sample Derivatization Workflow
This protocol should be applied to both the calibration standards and the test samples (e.g., dissolved drug product).
Pipetting: Transfer 1.0 mL of the standard or sample solution into a 10 mL screw-cap glass tube.
Denitrosation:
Carefully add 100 µL of 33% HBr in acetic acid to the tube.
Vortex briefly and allow the reaction to proceed for 15 minutes at room temperature in a fume hood. The causality here is that the strong acid protonates the nitroso oxygen, weakening the N-N bond and facilitating its cleavage.[15]
Neutralization:
Carefully neutralize the acid by adding small portions of solid sodium bicarbonate until effervescence ceases.
Add 2.0 mL of 0.1 M sodium borate buffer (pH 9.5) to establish the alkaline conditions required for the next step.
Derivatization (Dansylation):
Add 1.0 mL of the 1 mg/mL Dansyl Chloride solution.
Cap the tube tightly, vortex, and place in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the reaction between the amine and Dansyl Chloride.
Extraction and Cleanup (LLE):
Cool the tube to room temperature.
Add 3.0 mL of ethyl acetate. Vortex vigorously for 1 minute to extract the fluorescent derivative into the organic layer.
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
Final Preparation:
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water).
Filter through a 0.22 µm syringe filter into an amber autosampler vial for HPLC analysis. The use of amber vials is crucial to protect the light-sensitive dansyl derivative from degradation.
Caption: Step-by-step workflow for the derivatization of ENPC.
| Instrumental Analysis: HPLC with Fluorescence Detection
The derivatized sample is now ready for chromatographic analysis. The goal is to separate the Dansylated ENPC derivative from any interfering peaks originating from the sample matrix or derivatization byproducts.
Parameter
Recommended Condition
Rationale
Instrument
HPLC system with a Fluorescence Detector (FLD)
FLD provides the high sensitivity needed for trace-level detection of the derivative.
Column
C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
A standard C18 column provides good retention and separation for the relatively nonpolar dansyl derivative.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase ensures good peak shape for the sulfonamide derivative.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution
0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B
A gradient is essential to elute the strongly retained derivative while ensuring early elution of polar interferences.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
35 °C
Maintained temperature ensures reproducible retention times.
Injection Volume
10 µL
A small volume is sufficient due to the high sensitivity of the method.
FLD Wavelengths
Excitation (Ex): ~340 nmEmission (Em): ~525 nm
These are the characteristic wavelengths for dansyl derivatives, providing high specificity and sensitivity.
| Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated for its intended purpose. The analytical method described must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] This ensures the data generated is accurate, precise, and reliable.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the signal is unequivocally from the analyte derivative, free from interference from placebo, API, or byproducts.
No significant peaks at the retention time of the analyte derivative in blank and placebo injections. Peak purity should pass.
Limit of Quantitation (LOQ)
The lowest concentration that can be measured with acceptable accuracy and precision.
Signal-to-Noise ratio ≥ 10. Precision (%RSD) should be ≤ 10%.
Limit of Detection (LOD)
The lowest concentration that can be reliably detected.
Signal-to-Noise ratio ≥ 3.
Linearity & Range
To demonstrate a proportional relationship between concentration and detector response over a defined range.
Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significant.
Accuracy (Recovery)
To measure the closeness of the experimental value to the true value. Assessed by spiking placebo with known amounts of analyte.
Mean recovery between 80.0% and 120.0% at three concentration levels (e.g., LOQ, 100%, and 150% of the target level).
Precision
Repeatability: Agreement of results for the same sample under the same conditions.Intermediate Precision: Agreement of results between different days, analysts, or equipment.
Relative Standard Deviation (%RSD) should be ≤ 15% at the LOQ and ≤ 10% at higher concentrations.
Robustness
To show the method is unaffected by small, deliberate changes in parameters (e.g., pH, column temp, flow rate).
System suitability parameters remain within specification. No significant impact on results.
| Conclusion
The derivatization of Ethyl 4-nitroso-1-piperazinecarboxylate via denitrosation and subsequent dansylation provides a powerful and reliable analytical strategy. It transforms a challenging analyte into a readily quantifiable, highly fluorescent compound. This method, when properly validated, serves as a robust tool for quality control laboratories, offering an essential orthogonal technique to mass spectrometry-based methods.[1][16] By understanding the chemical principles behind each step, scientists can effectively implement, troubleshoot, and adapt this protocol to ensure the safety and compliance of pharmaceutical products.
| References
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Library of Medicine. [Link]
Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc.. [Link]
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. ACS Publications. [Link]
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [Link]
Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. [Link]
NITROSAMINE IMPURITY ASSAY BY HPLC. MicroSolv Technology Corporation. [Link]
A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed, National Library of Medicine. [Link]
Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]
Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]
HPLC determination of three N-nitrosamine compounds including N-nitrosodiethanolamine ( NDELA ) using HPLC with post-column photochemical and chemical derivatization. Semantic Scholar. [Link]
A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed, National Library of Medicine. [Link]
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. GL Sciences Inc.. [Link]
Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Waters Corporation. [Link]
Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry. American Chemical Society. [Link]
Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. [Link]
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. [Link]
Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. PubMed, National Library of Medicine. [Link]
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
1-Ethyl-4-nitrosopiperazine. PubChem, National Library of Medicine. [Link]
N-Nitrosamines Analysis An Overview. Waters Corporation. [Link]
CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Synchemia. [Link]
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. National Library of Medicine. [Link]
Application Notes & Protocols: A Researcher's Guide to the Experimental Chemistry of Ethyl 4-nitroso-1-piperazinecarboxylate
Foreword: Understanding the Subject Ethyl 4-nitroso-1-piperazinecarboxylate is a member of the N-nitrosamine class of compounds. Structurally, it features a piperazine ring functionalized with an ethyl carbamate group at...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Understanding the Subject
Ethyl 4-nitroso-1-piperazinecarboxylate is a member of the N-nitrosamine class of compounds. Structurally, it features a piperazine ring functionalized with an ethyl carbamate group at one nitrogen and a nitroso group at the other. N-nitrosamines are of significant interest in medicinal chemistry, toxicology, and synthetic organic chemistry.[1][2] They can serve as versatile synthetic intermediates but are also recognized as a class of potent carcinogens.[1][3][4] This dual nature necessitates a thorough understanding of their reactivity to both harness their synthetic potential and mitigate their risks.
This guide provides a detailed exploration of key reactions involving Ethyl 4-nitroso-1-piperazinecarboxylate. It is designed for researchers in drug development and chemical synthesis, offering not just protocols, but the strategic reasoning behind the experimental design. The primary focus will be on reactions targeting the N-nitroso functional group, which is the molecule's most reactive center.
Section 1: Critical Safety & Handling Protocols
1.1 The Imperative of Caution
N-nitroso compounds, including Ethyl 4-nitroso-1-piperazinecarboxylate, are classified as probable human carcinogens and are acutely toxic.[3][4][5] All handling and reactions must be conducted with the assumption of high toxicity.
1.2 Engineering and Personal Protective Controls
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of volatile traces or aerosols.[6]
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.[5]
Gloves: Nitrile or neoprene gloves should be double-gloved.
Eye Protection: Chemical splash goggles are required.
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. In case of skin contact, wash the affected area thoroughly with soap and water for at least 20 minutes.[7] For eye contact, flush with water for 20 minutes and seek immediate medical attention.[7]
1.3 Decontamination and Waste Disposal
All glassware and surfaces must be decontaminated after use. Waste containing Ethyl 4-nitroso-1-piperazinecarboxylate should be segregated into a dedicated, clearly labeled hazardous waste container for incineration by a certified disposal service.
The chemistry of Ethyl 4-nitroso-1-piperazinecarboxylate is dominated by the reactivity of the N-nitroso group. We will explore three fundamental transformations: denitrosation, reduction to a hydrazine, and oxidation to a nitramine.
Workflow Overview: From Reactant to Characterized Product
The following diagram illustrates the general experimental sequence for studying the reactivity of Ethyl 4-nitroso-1-piperazinecarboxylate.
Caption: General experimental workflow for synthesis and analysis.
Pathway I: Denitrosation (N-NO Bond Cleavage)
Scientific Rationale: Denitrosation involves the removal of the nitroso group to regenerate the parent secondary amine, Ethyl 1-piperazinecarboxylate. This reaction is typically acid-catalyzed and can be accelerated by nucleophiles that trap the released nitrosating species.[8][9] Understanding this pathway is critical for assessing the stability of the compound in acidic environments, such as during pharmaceutical formulation or under physiological conditions.
Caption: Reaction scheme for the denitrosation pathway.
Protocol 2.1.1: Acid-Catalyzed Denitrosation
Objective: To quantitatively convert Ethyl 4-nitroso-1-piperazinecarboxylate to Ethyl 1-piperazinecarboxylate and monitor the reaction kinetics.
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve Ethyl 4-nitroso-1-piperazinecarboxylate (1.0 mmol, 187.2 mg) in DCM (10 mL).
Initiation: While stirring at room temperature, add hydrobromic acid (1.2 mmol) dropwise. The bromide ion acts as a nucleophilic catalyst.[8]
Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material will have a different Rf value than the more polar product. Concurrently, small aliquots can be quenched, diluted, and analyzed by LC-MS to track the disappearance of the reactant peak.
Work-up: Once the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acid.
Extraction: Extract the aqueous layer twice with DCM (15 mL each).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product via column chromatography if necessary.
Data Interpretation:
¹H NMR: Expect the disappearance of signals associated with the nitroso-adjacent protons and the appearance of a broad singlet corresponding to the N-H proton of the product.
Mass Spec (MS): The product will show a molecular ion peak corresponding to the mass of Ethyl 1-piperazinecarboxylate.
IR Spectroscopy: Look for the appearance of an N-H stretching band around 3300 cm⁻¹.
Pathway II: Reduction to 1,1-Disubstituted Hydrazine
Scientific Rationale: The reduction of an N-nitrosamine to its corresponding hydrazine is a synthetically valuable transformation.[10] The resulting hydrazine, Ethyl 4-amino-1-piperazinecarboxylate, is a useful building block for synthesizing more complex heterocyclic structures. Various reducing agents can accomplish this, with zinc metal in an acidic or neutral medium being a classic and effective choice.[11][12][13]
Caption: Reaction scheme for the reduction of the nitroso group.
Protocol 2.2.1: Reduction with Zinc and Acetic Acid
Objective: To synthesize Ethyl 4-amino-1-piperazinecarboxylate via reduction of the nitroso group.
Materials:
Ethyl 4-nitroso-1-piperazinecarboxylate
Zinc dust (<10 micron)
Glacial acetic acid
Ethanol
Diethyl ether
Celatom® or diatomaceous earth for filtration
Procedure:
Reaction Setup: Suspend Ethyl 4-nitroso-1-piperazinecarboxylate (1.0 mmol, 187.2 mg) in a mixture of ethanol (10 mL) and water (2 mL) in a round-bottom flask equipped with a reflux condenser.
Addition of Zinc: Add zinc dust (3.0 mmol) to the suspension.
Initiation: Heat the mixture to 50°C. Slowly add glacial acetic acid (2 mL) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C.
Reaction Drive: After the addition is complete, continue stirring at 50°C for 2 hours or until TLC/LC-MS confirms the consumption of the starting material.
Filtration: Cool the reaction to room temperature and filter through a pad of Celatom® to remove excess zinc and zinc salts. Wash the pad with ethanol.
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
Work-up: Basify the remaining aqueous residue with a cold 2M NaOH solution to pH > 10 and extract with ethyl acetate.
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the hydrazine product.
Data Interpretation:
¹H NMR: The signals will shift significantly upon reduction. The appearance of a broad, exchangeable signal for the -NH₂ protons is a key indicator.
Mass Spec (MS): The product's molecular ion peak will be 2 amu lower than the starting material (loss of O, gain of H₂).
IR Spectroscopy: The characteristic N=O stretch will disappear, and N-H stretching bands for the primary amine will appear around 3300-3400 cm⁻¹.
Pathway III: Oxidation to Nitramine
Scientific Rationale: Oxidation of the N-nitroso group yields an N-nitramine (R₂N-NO₂). This transformation requires a potent oxidizing agent. Peroxytrifluoroacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a highly effective reagent for this purpose.[10] This reaction converts the nitrosamine into a different class of energetic material with distinct chemical properties.
Caption: Reaction scheme for the oxidation to a nitramine.
Protocol 2.3.1: Oxidation with Peroxytrifluoroacetic Acid
Objective: To synthesize Ethyl 4-nitro-1-piperazinecarboxylate.
Materials:
Ethyl 4-nitroso-1-piperazinecarboxylate
Trifluoroacetic anhydride (TFAA)
Hydrogen peroxide (30% solution)
Dichloromethane (DCM)
Sodium sulfite solution
Saturated sodium bicarbonate solution
Procedure:
Prepare Oxidant (CAUTION): In a separate flask cooled in an ice bath (0°C), slowly add TFAA (1.5 mmol) to a stirred solution of 30% hydrogen peroxide (1.5 mmol) in DCM (5 mL). Warning: This mixture is a powerful and potentially explosive oxidant. Prepare it immediately before use and behind a blast shield.
Reaction Setup: Dissolve Ethyl 4-nitroso-1-piperazinecarboxylate (1.0 mmol, 187.2 mg) in DCM (10 mL) in a flask cooled to 0°C.
Initiation: Add the freshly prepared peroxytrifluoroacetic acid solution dropwise to the nitrosamine solution, maintaining the temperature at 0°C.
Reaction Drive: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC/LC-MS.
Quenching: Cool the mixture back to 0°C and slowly add sodium sulfite solution to quench any remaining peroxide.
Work-up: Carefully neutralize with saturated sodium bicarbonate solution. Separate the organic layer.
Extraction and Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the nitramine product.
Data Interpretation:
Mass Spec (MS): The product will have a molecular weight 16 amu higher than the starting material, corresponding to the addition of an oxygen atom.
IR Spectroscopy: The N=O stretch will be replaced by two strong bands characteristic of a nitro group (asymmetric and symmetric stretches) around 1550 cm⁻¹ and 1350 cm⁻¹.
¹³C NMR: The carbon atoms adjacent to the newly formed nitramine group will experience a downfield shift.
Section 3: Summary of Reaction Conditions & Analytical Data
The following tables provide a comparative summary of the experimental parameters and expected analytical signatures for each reaction pathway.
Table 1: Comparative Reaction Parameters
Parameter
Pathway I: Denitrosation
Pathway II: Reduction
Pathway III: Oxidation
Primary Reagent(s)
HBr (catalytic)
Zinc Dust, Acetic Acid
Peroxytrifluoroacetic Acid
Solvent
Dichloromethane
Ethanol/Water
Dichloromethane
Temperature
Room Temperature
50-60°C
0°C to Room Temp.
Typical Duration
1-2 hours
2-3 hours
3-4 hours
Key Transformation
N-N=O → N-H
N-N=O → N-NH₂
N-N=O → N-NO₂
Table 2: Key Analytical Signatures for Product Confirmation
Analytical Method
Denitrosation Product
Reduction Product
Oxidation Product
Mass Shift (vs. SM)
-29 amu (loss of NO)
-14 amu (O → H₂)
+16 amu (add O)
Key ¹H NMR Signal
Broad N-H singlet
Broad -NH₂ singlet
Downfield shift of α-CH₂
Key IR Band (cm⁻¹)
~3300 (N-H stretch)
~3300-3400 (N-H stretches)
~1550 & 1350 (NO₂ stretches)
Section 4: Advanced Analytical Considerations
For rigorous quantitative analysis and impurity profiling, advanced chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector is suitable for monitoring reaction progress and assessing final product purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for unambiguous identification of reactants, products, and any potential side-products.[14][15][16] It provides molecular weight information that is crucial for confirming the desired transformation.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these specific compounds due to their polarity and thermal lability, GC-MS can be a powerful tool for detecting volatile impurities.[17]
Developing a robust analytical method is paramount for ensuring the reliability and reproducibility of any experimental results.[15]
National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-nitrosopiperazine. PubChem Compound Database. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. Retrieved from [Link]
Google Patents. (1959). N-nitrosopiperazine. (U.S. Patent No. 2,907,767).
Google Patents. (1997). Method of preparing 1-nitroso-4-methylpiperazine. (Russian Federation Patent No. RU2095355C1).
FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]
National Institutes of Health. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine. Retrieved from [Link]
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
ResearchGate. (2012). Managing n-nitrosopiperazine and dinitrosopiperazine. Retrieved from [Link]
Occupational Safety and Health Administration. (1990). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]
Journal of the Chemical Society C: Organic. (1967). Reduction of nitrosamines to hydrazines. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]
Google Patents. (1967). Chemical reduction of nitrosamines. (U.S. Patent No. 3,317,607).
ResearchGate. (2012). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Retrieved from [Link]
National Institutes of Health. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]
ACS Publications. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Retrieved from [Link]
Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]
Nitrosamines Precursors - Root Causes. (2023). Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (1977). Denitrosation of nitrosamines—a quantitative study. Retrieved from [Link]
Veeprho. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
RSC Publishing. (1983). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
PubMed Central. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-nitroso-1-piperazinecarboxylate
A Guide for Researchers in Drug Discovery and Chemical Biology Disclaimer: This document provides a framework for the initial investigation of Ethyl 4-nitroso-1-piperazinecarboxylate in in vitro settings. As of the date...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Discovery and Chemical Biology
Disclaimer: This document provides a framework for the initial investigation of Ethyl 4-nitroso-1-piperazinecarboxylate in in vitro settings. As of the date of publication, there are no established, peer-reviewed protocols for the use of this specific compound as a biological tool in in vitro assays. Its primary documented roles are as an intermediate in organic synthesis and as an analytical reference standard for nitrosamine impurities[1]. The compound is a suspected human carcinogen and must be handled with extreme caution[1][2]. The following application notes are therefore presented as a generalized guide for researchers to assess its potential as a photo-activated nitric oxide donor, a characteristic of some N-nitroso compounds[3].
Ethyl 4-nitroso-1-piperazinecarboxylate is a member of the N-nitrosamine class of organic compounds. Structurally, it features a piperazine ring N-nitrosated at the 4-position and an ethyl carbamate group at the 1-position. While piperazine derivatives are common motifs in drug discovery, the N-nitroso functional group defines the primary characteristics of this molecule[4][5].
N-nitrosamines are well-documented as a class of compounds that are often carcinogenic[2]. However, from a chemical biology perspective, the N-nitroso group is also a potential photo-labile precursor for the release of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes[3][6]. The controlled, light-induced release of NO is a valuable tool for studying its effects in vitro without the complications of spontaneous decomposition associated with many other NO donors.
These application notes are designed to guide a researcher through a logical, self-validating workflow to determine if Ethyl 4-nitroso-1-piperazinecarboxylate can function as a useful photo-activated NO donor for cell-based assays.
Principle of Photo-activated Nitric Oxide Release
N-nitroso compounds can undergo homolytic cleavage of the N-N bond upon absorption of light energy (photolysis), leading to the release of nitric oxide and an aminyl radical[3]. This property allows for precise temporal and spatial control over NO delivery in an experimental setting. The workflow described herein is designed to first confirm and quantify this photo-release in an acellular system before moving to a more complex cell-based assay.
Caption: High-level workflow for evaluating a novel N-nitroso compound.
Safety, Handling, and Preparation
WARNING: Ethyl 4-nitroso-1-piperazinecarboxylate is a suspected human carcinogen and is harmful if swallowed, inhaled, or in contact with skin[2]. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Under a chemical fume hood, carefully weigh the desired amount of Ethyl 4-nitroso-1-piperazinecarboxylate.
Dissolve the compound in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure.
Store stock solutions at -20°C or -80°C. For immediate use, a fresh dilution from the stock into the appropriate aqueous buffer or cell culture medium should be prepared. Note: The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol: Acellular Nitric Oxide Release Assay
Objective: To determine if Ethyl 4-nitroso-1-piperazinecarboxylate releases nitric oxide upon photo-stimulation and to quantify the amount released. This protocol uses the Griess assay, which detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
Materials and Reagents
Ethyl 4-nitroso-1-piperazinecarboxylate stock solution (10 mM in DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium Nitrite (NaNO₂) standard (1 mM in PBS)
Clear 96-well microplate
UV lamp or high-power LED with a specific wavelength (e.g., 365 nm, as a starting point for many N-nitroso compounds)
Experimental Workflow
Caption: Step-by-step workflow for the acellular Griess assay.
Step-by-Step Protocol
Prepare Nitrite Standard Curve:
Perform serial dilutions of the 1 mM NaNO₂ standard in PBS to create standards ranging from 100 µM to 0 µM.
Add 100 µL of each standard to triplicate wells of the 96-well plate.
Prepare Test Samples:
Dilute the Ethyl 4-nitroso-1-piperazinecarboxylate stock solution in PBS to final concentrations for testing (e.g., 1, 10, 50, 100 µM).
Prepare two sets of these dilutions. One set will be exposed to light (+Light), and the other will serve as a dark control (-Light).
Add 100 µL of each dilution to triplicate wells for both +Light and -Light conditions. Include a "PBS only" control.
Photo-stimulation:
Place the 96-well plate under the light source. The distance and duration of exposure are critical variables to optimize. Start with a 15-minute exposure.
Cover the '-Light' half of the plate with aluminum foil to shield it from the light source.
Griess Reaction:
After light exposure, add 100 µL of Griess Reagent to all wells (standards and samples).
Incubate the plate in the dark at room temperature for 15-30 minutes, allowing the chromophore to develop.
Data Acquisition and Analysis:
Measure the absorbance of each well at approximately 540 nm using a microplate reader.
Subtract the absorbance of the 0 µM nitrite standard (blank) from all other readings.
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.
Use this equation to calculate the concentration of nitrite generated in your test samples. A significant increase in nitrite concentration in the +Light samples compared to the -Light samples indicates successful photo-induced NO release.
Parameter
Recommended Starting Point
Notes
Compound Concentration
1 - 100 µM
Test a range to find the optimal concentration-response.
Light Wavelength
365 nm
May require optimization based on the compound's absorbance spectrum.
Light Exposure Time
15 minutes
Titrate time to control the total amount of NO released.
Solvent Control
<0.5% DMSO
Ensure the vehicle has no effect on the assay.
Protocol: In Vitro Cell-Based Assay
Objective: To assess the biological effect of photo-released NO from Ethyl 4-nitroso-1-piperazinecarboxylate on a relevant cell line. This protocol provides a general template for assessing cytotoxicity, which is a crucial first step.
Materials and Reagents
Cell line of interest (e.g., RAW 264.7 macrophages, HUVEC endothelial cells)
Light source compatible with cell culture incubator or plate reader
Step-by-Step Protocol (Cytotoxicity Assessment)
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover for 18-24 hours.
Compound Addition:
Prepare fresh dilutions of the compound in complete cell culture medium at 2x the final desired concentrations.
Remove the old medium from the cells and add 50 µL of fresh medium.
Add 50 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
Photo-stimulation:
Immediately after compound addition, expose the '+Light' designated wells to the light source for a predetermined time (optimized from the acellular assay). Keep the '-Light' wells shielded.
Return the plate to the incubator for a period relevant to the expected biological outcome (e.g., 24-48 hours for cytotoxicity).
Viability Assessment:
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
Incubate for the recommended time (e.g., 1-4 hours for Resazurin).
Measure the signal (fluorescence or absorbance) using a plate reader.
Data Analysis:
Normalize the data to the untreated control wells (set to 100% viability).
Compare the viability of cells treated with the compound in the dark versus those exposed to light. A light-dependent decrease in viability suggests that the photo-released product (presumably NO) is cytotoxic.
Interpretation and Further Steps
No NO Release: If no NO release is detected in the acellular assay, Ethyl 4-nitroso-1-piperazinecarboxylate is not a suitable photo-activated NO donor under the tested conditions.
NO Release Confirmed: If light-dependent NO release is confirmed, the system can be applied to more specific functional assays. For example, one could measure the activation of soluble guanylate cyclase, inhibition of platelet aggregation, or induction of apoptosis in cancer cell lines.
Dark Toxicity: If the compound shows toxicity in the dark, it may have a mechanism of action independent of NO release, which would complicate its use as a specific NO donor.
This structured approach provides a robust and self-validating method to determine if Ethyl 4-nitroso-1-piperazinecarboxylate holds potential as a research tool for in vitro studies of nitric oxide signaling.
Pharmaffiliates. (n.d.). CAS No : 65504-33-8 | Product Name : 1-Ethyl-4-nitrosopiperazine.
Aquigen Bio Sciences. (n.d.). N-Nitroso-N-Ethyl piperazine | CAS No: 65504-33-8.
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate.
MDPI. (n.d.). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. Retrieved from [Link]
PubMed. (2022). Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. Retrieved from [Link]
PubMed Central. (n.d.). Recent developments in nitric oxide donor drugs. Retrieved from [Link]
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
Technical Support Center: Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols. N-nitrosation reactions, while conceptually straightforward, are often sensitive to subtle variations in reaction conditions that can significantly impact yield and purity. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Low or No Product Yield
Low yields are the most common issue in this synthesis. The following Q&A format addresses specific problems, their underlying causes, and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What is the most likely cause?
Answer: The most critical parameter in this reaction is the in situ formation and stability of the nitrosating agent, nitrous acid (HONO), which is generated from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). Low yields are almost always traced back to issues with this step.
Causality: Nitrous acid is notoriously unstable and decomposes rapidly, especially at elevated temperatures. The active nitrosating species is the nitrosonium ion (NO⁺), which is formed when nitrous acid is protonated.[1] If the temperature is too high or the addition of reagents is too slow, the concentration of the active nitrosating agent diminishes before it can react with your substrate, Ethyl 1-piperazinecarboxylate.
Troubleshooting Steps:
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 5°C, throughout the addition of the acid to the solution of the piperazine derivative and sodium nitrite.[2] Use an ice-salt bath for more consistent cooling.
Reagent Addition Rate: Add the acid dropwise to the cooled, stirred solution of the amine and nitrite. A slow, controlled addition ensures that the nitrous acid is consumed as it is formed, minimizing its decomposition.[3]
Order of Addition: The standard and most reliable method is to have the amine substrate and sodium nitrite in solution first, and then slowly add the acid. This ensures the amine is immediately available to trap the fleeting nitrous acid.
Question 2: I've maintained low temperatures, but my yield is still poor. Could the pH of the reaction be the issue?
Answer: Yes, pH is a crucial factor that governs a delicate equilibrium. While acidic conditions are necessary to generate the nitrosonium ion, excessively low pH can be counterproductive.
Causality: The reaction involves the nucleophilic attack of the secondary amine on the electrophilic nitrosonium ion (NO⁺).[4] At very low pH (e.g., below 2), the secondary amine of the piperazine substrate becomes fully protonated (R₂NH₂⁺). This protonated form is no longer nucleophilic and cannot react with the nitrosonium ion, effectively halting the reaction.[5] Conversely, if the solution is not acidic enough, the concentration of the essential NO⁺ electrophile will be too low.
Troubleshooting & Optimization:
Monitor pH: Aim for a moderately acidic pH range, typically between 3 and 4, during the reaction. You can monitor this with pH paper suitable for acidic ranges.
Stoichiometry of Acid: Carefully calculate the molar equivalents of acid. You need enough to protonate the sodium nitrite and catalyze the reaction, but not so much that you fully protonate all of the substrate at once. A slight excess is often used, but gross excess should be avoided.
Question 3: The reaction mixture turned brown/red, and I observed gas evolution. What does this indicate?
Answer: This observation strongly suggests the decomposition of nitrous acid and potential side reactions.
Causality: Nitrous acid (HONO) can disproportionate, especially if the temperature rises, into nitric acid (HNO₃) and nitric oxide (NO) gas. The nitric oxide can be further oxidized by air to nitrogen dioxide (NO₂), which is a brown gas. These side reactions consume your nitrosating agent and can lead to the formation of nitrated impurities.[6]
Troubleshooting Steps:
Improve Temperature Control: This is the primary solution. Ensure your cooling bath is effective and the reaction flask is well-submerged.
Inert Atmosphere: While not always necessary for high-yield reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the air oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂), minimizing the formation of nitrated byproducts.[7]
Troubleshooting Guide: Product Purity Issues
Question 4: My final product is contaminated with the starting material, Ethyl 1-piperazinecarboxylate. How can I improve the conversion?
Answer: Incomplete conversion points to either insufficient nitrosating agent or a reaction that was quenched prematurely.
Causality: The amount of active nitrosating agent was likely insufficient to react with all of the starting amine. This could be due to using a substoichiometric amount of sodium nitrite or acid, or decomposition of the nitrous acid during the reaction.
Troubleshooting & Optimization:
Reagent Stoichiometry: Use a slight molar excess of sodium nitrite and acid (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared.
Extended Reaction Time: If the reaction appears to stall, allow it to stir for a longer period at 0-5°C before workup.
Question 5: I've isolated a product, but it appears to be an oil and not the expected solid, or my NMR shows unexpected signals. What are the likely impurities?
Answer: The primary impurity is often the dinitroso-piperazine species, formed if the starting material was piperazine itself rather than the mono-substituted Ethyl 1-piperazinecarboxylate. Other impurities can arise from side reactions.
Causality: If there is any unreacted piperazine in your starting material, both secondary amine sites can be nitrosated, leading to 1,4-dinitrosopiperazine.[8] Additionally, various side reactions can occur, especially if the temperature was not well-controlled.
Purification Strategies:
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective at removing impurities.
Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is a reliable purification method.[9] A solvent system of ethyl acetate and hexane is a good starting point for elution.[2]
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the sodium nitrite?A1: Very critical. Sodium nitrite can degrade over time by reacting with atmospheric moisture and oxygen. Use a freshly opened bottle or a reagent that has been stored in a desiccator. Clumpy or discolored sodium nitrite should be discarded.
Q2: Can I use other acids besides hydrochloric acid?A2: Yes, other strong, non-oxidizing acids like sulfuric acid can be used. However, HCl is commonly employed because the chloride ion can act as a catalyst for the transfer of the NO⁺ group.[4] Avoid using nitric acid as it is a strong oxidizing agent and will lead to unwanted side products.
Q3: Is Ethyl 4-nitroso-1-piperazinecarboxylate stable? How should it be stored?A3: N-nitroso compounds should be handled as potentially carcinogenic and should be stored with care.[10] Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent degradation. N-nitrosamines can be sensitive to light (photolysis) and heat.[11][12]
Q4: What are the key safety precautions for this reaction?A4:
Carcinogenicity: N-nitroso compounds are suspected carcinogens. Always handle the starting materials and product in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Gas Evolution: The reaction can evolve nitric oxide (NO) and nitrogen dioxide (NO₂), which are toxic gases. Ensure adequate ventilation.
Exotherm: The reaction is exothermic. Controlled, slow addition of reagents and efficient cooling are essential to prevent a runaway reaction.
Visualizations and Data
Reaction Mechanism and Key Species
The core of the synthesis involves the electrophilic attack of the nitrosonium ion on the secondary amine.
Caption: Reaction pathway for the N-nitrosation of Ethyl 1-piperazinecarboxylate.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing the cause of a poor reaction outcome.
Caption: A decision tree for systematically troubleshooting low product yield.
Table 1: Impact of Key Parameters on Reaction Outcome
Parameter
Sub-Optimal Condition
Consequence
Recommended Condition
Temperature
> 10°C
Rapid decomposition of nitrous acid; formation of side products.[14]
Localized exotherm, HONO decomposition, gas evolution.
Slow, dropwise addition
Optimized Experimental Protocol
This protocol incorporates the best practices discussed in the troubleshooting sections.
Materials:
Ethyl 1-piperazinecarboxylate
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl), concentrated or a 6M solution
Deionized Water
Dichloromethane or Ethyl Acetate (for extraction)
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Ice-salt bath
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-salt bath to cool to 0°C.
Dissolution: To the flask, add Ethyl 1-piperazinecarboxylate (1.0 eq) and deionized water (approx. 10 mL per gram of substrate). Stir until dissolved. Add sodium nitrite (1.1 eq) and continue stirring until it dissolves completely. Ensure the internal temperature is stable at 0-5°C.
Acid Addition: Prepare a solution of hydrochloric acid (1.2 eq) diluted with an equal volume of cold deionized water. Add this acid solution to the dropping funnel.
Nitrosation: Add the acid solution dropwise to the stirred reaction mixture over 30-45 minutes. Critically, maintain the internal temperature below 5°C throughout the addition. The solution may turn a yellow-green color.
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate), ensuring the starting material spot is no longer visible.
Workup - Quenching: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude product (often a yellow oil or solid) can be purified by recrystallization from an appropriate solvent or by silica gel chromatography to yield the final Ethyl 4-nitroso-1-piperazinecarboxylate.
References
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Protonation of nitrous acid and formation of the nitrosating agent NO+ : an Ab initio study. RSC Publishing. Retrieved from [Link]
Pace, G. F. A., & Bifulco, G. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2053–2071. ACS Publications. Retrieved from [Link]
Google Patents. (n.d.). US6018079A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
Blanazs, A., et al. (2023). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. FDA. Retrieved from [Link]
Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
Pace, G. F. A., & Bifulco, G. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of the American Chemical Society. NIH. Retrieved from [Link]
Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
Yang, L., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Frontiers in Pharmacology. NIH. Retrieved from [Link]
Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]
Lhasa Limited. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved from [Link]
Journal of Pharmaceutical Analysis. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
Baertschi, S. W. (2023). The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. Retrieved from [Link]
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. Retrieved from [Link]
ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
Google Patents. (n.d.). US2907767A - N-nitrosopiperazine.
Zhou, L., et al. (2004). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chemical Research in Toxicology, 17(3), 416-423. PubMed. Retrieved from [Link]
Improving the stability of Ethyl 4-nitroso-1-piperazinecarboxylate solutions
Welcome to the technical support resource for Ethyl 4-nitroso-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for Ethyl 4-nitroso-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a nitroso-piperazine derivative, its stability is paramount for reproducible and accurate experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My solution of Ethyl 4-nitroso-1-piperazinecarboxylate has developed a yellow or brownish tint. What is causing this discoloration and how can I prevent it?
A1: Cause, Prevention, and Protocol
Discoloration is a primary visual indicator of chemical degradation. For N-nitroso compounds, this is most commonly due to photodegradation and/or oxidation.
Scientific Explanation:
Photodegradation: N-nitroso compounds are known to be sensitive to light, particularly UV radiation.[1] Energy from photons can induce the cleavage of the nitrogen-nitrogen (N-N) bond, initiating a cascade of degradation reactions that produce colored by-products.[2][3] This process, known as photolytic cleavage, can lead to a significant loss of the parent compound.[1]
Oxidative Degradation: The piperazine ring and the nitroso group can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species (ROS).[1][4] Oxidative pathways can lead to the formation of nitramines or other complex degradation products, which may be colored.[4]
Troubleshooting & Prevention Protocol:
Light Protection: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to block UV and visible light.[5]
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This removes dissolved oxygen, a key player in oxidative degradation.
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing. For highly sensitive experiments, consider working within a glove box.
Antioxidant Addition (Optional): For formulations where it will not interfere with downstream applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can be considered to mitigate oxidation.[5]
Q2: I'm observing precipitation or crystal formation in my stock solution upon storage, particularly at low temperatures. What is happening and how can I resolve this?
A2: Solubility, Solvent Choice, and Storage
Precipitation indicates that the compound's concentration has exceeded its solubility limit under the current storage conditions. This can be due to an inappropriate solvent choice or the effect of temperature on solubility.
Scientific Explanation:
The solubility of a compound is highly dependent on the solvent and the temperature. While Ethyl 4-nitroso-1-piperazinecarboxylate is soluble in DMSO and methanol, its solubility in aqueous buffers or co-solvent systems may be limited.[6] As the temperature of a solution is lowered (e.g., during refrigeration or freezing), the kinetic energy of the solvent molecules decreases, reducing their ability to keep the solute dissolved, often leading to precipitation. Repeated freeze-thaw cycles can exacerbate this issue and also promote degradation.[5]
Troubleshooting & Prevention Protocol:
Solvent Selection: Choose a solvent in which the compound has high solubility. For long-term storage, pure anhydrous DMSO is often a good choice. For aqueous experiments, prepare a concentrated stock in an organic solvent (like DMSO) and perform serial dilutions into the aqueous buffer immediately before use.
Aliquotting: Prepare single-use aliquots of your stock solution.[5] This is the most critical step to prevent both repeated freeze-thaw cycles and contamination of the entire stock.
Storage Temperature Optimization: While low temperatures are crucial to slow degradation, avoid "crashing out" the compound. If precipitation occurs at -20°C, consider if -80°C might be better (snap-freezing can sometimes prevent crystal formation) or if the stock concentration needs to be lowered. For short-term storage (1-2 weeks), 2-8°C in a protected, sealed vial may be sufficient and avoid precipitation issues seen with freezing.[7]
Solvent
Suitability for Stock Solution (Long-Term)
Key Considerations
Anhydrous DMSO
Excellent
Hygroscopic (absorbs water); ensure it is truly anhydrous.
Anhydrous Ethanol/Methanol
Good
Can be more volatile than DMSO. Ensure proper sealing.
Acetonitrile
Fair to Good
Good solvent, but check for reactivity with your system.
Aqueous Buffers
Poor
Not recommended for stock solutions due to hydrolysis risk.[8][9]
Q3: My experimental results are inconsistent, suggesting a loss of potency. How can I confirm if my compound is degrading and how do I perform a basic stability assessment?
A3: Verifying Degradation and Stability Assessment Workflow
Inconsistent biological or chemical activity is a classic sign of compound instability.[5] To confirm this, you must analytically measure the concentration of the parent compound over time. A stability-indicating HPLC or LC-MS method is the gold standard for this purpose.[10][11]
Scientific Explanation:
A stability-indicating analytical method is one that can accurately quantify the active compound and separate it from any potential degradation products, excipients, or impurities.[11] By running samples of your solution at different time points (e.g., 0, 24, 48, 72 hours) under specific conditions (e.g., room temperature, 4°C, exposed to light), you can calculate the rate of degradation and determine the solution's viable shelf-life for your experiments.
Experimental Protocol: Basic Stability Assessment via HPLC-UV
Method Development: Develop an HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for Ethyl 4-nitroso-1-piperazinecarboxylate. The mobile phase will likely be a gradient of acetonitrile and water with a possible additive like formic acid, depending on the compound's properties.
Initial Sample (T=0): Prepare a fresh solution of the compound at the desired experimental concentration. Immediately inject a sample onto the HPLC and record the peak area of the parent compound. This is your 100% reference.
Incubation: Store the solution under the conditions you wish to test (e.g., on the benchtop exposed to lab light, in a 4°C refrigerator in an amber vial).
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample from the test solution and record the peak area.
Data Analysis: Compare the peak area at each time point to the T=0 peak area. A decrease in the parent peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualization of Stability Testing Workflow
Caption: Workflow for assessing the stability of a compound solution.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for Ethyl 4-nitroso-1-piperazinecarboxylate?A: Based on the chemistry of N-nitroso compounds, the primary degradation pathways are:
Photolytic Degradation: Cleavage of the N-NO bond by UV or high-intensity visible light.[1]
Oxidative Degradation: Reaction with oxygen or other oxidizing agents.[1][4]
Hydrolysis: Breakdown in the presence of water, which can be catalyzed by acidic or basic conditions. The stability of nitrosamines is often highly pH-dependent.[8][9][12][13]
Thermal Denitrosation: Decomposition at elevated temperatures, though this is typically a concern at temperatures well above standard laboratory conditions (e.g., >120°C).[14][15]
Visualization of Degradation Pathways
Caption: Key environmental factors and resulting degradation pathways.
Q: What are the definitive recommended storage conditions for solutions?A: For maximum stability and reproducibility:
Long-Term Storage (>1 month): Store at -80°C in single-use aliquots prepared in an anhydrous organic solvent (e.g., DMSO).
Short-Term Storage (<1 month): Store at -20°C, also in single-use aliquots.[5]
Working Solutions (for use within 24-48 hours): Store at 2-8°C, protected from light.[7] Always prepare fresh working solutions from a frozen stock for the most sensitive experiments. Avoid storing solutions at room temperature.[16]
Q: How should I handle this compound safely?A: Ethyl 4-nitroso-1-piperazinecarboxylate is described as a potentially toxic compound and a suspected human carcinogen.[6][17] N-nitroso compounds as a class are known for their potential carcinogenicity.[2][18] Therefore, stringent safety measures are required:
Always handle the solid compound and its solutions in a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19]
Avoid inhalation of the powder or aerosols from solutions.[19]
Consult the Material Safety Data Sheet (MSDS) for complete handling and disposal information.[19]
References
Shono, T., & Toda, T. (1982). A novel oxidative degradation of N-nitrosamine via electron transfer. IARC Scientific Publications, (41), 3-9. [Link]
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. ResolveMass. Retrieved January 22, 2026. [Link]
Kwon, T., & Eum, S. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 22(19), 10708. [Link]
Casanova, J., & Waegell, B. (1982). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Nagasawa, H. T., DeMaster, E. G., & Redfern, B. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-92. [Link]
Stavber, S., & Košmrlj, J. (2023). Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. Repository of the University of Ljubljana. [Link]
Kwon, T., & Eum, S. (2021). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. MDPI. [Link]
Yoshida, K., Yano, K., & Nagamatsu, K. (1985). N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Journal of the Chemical Society, Perkin Transactions 2, 437-442. [Link]
Snoj, M., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1510-1521. [Link]
Lamberton, J. A., & Nelson, D. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
Lamberton, J. A., & Nelson, D. (1999). Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
Kumar, N., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 243, 116041. [Link]
Iley, J., Norberto, F., & Rosa, E. (1992). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2, (11), 1943-1946. [Link]
Chow, Y. L., et al. (1974). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 52(1), 105-112. [Link]
S. K. M., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Chemical Research in Toxicology, 35(10), 1735-1766. [Link]
Šárka, M., et al. (2014). Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes. ResearchGate. [Link]
Iley, J., et al. (1993). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. [Link]
Chow, Y. L., & Lee, J. K. S. (1974). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Science Publishing. [Link]
Al-Rawashdeh, N. A. F. (2013). Mechanism(s) of thermal decomposition of N-Nitrosoamides: A density functional theory study. ResearchGate. [Link]
Reddit User Discussion. (2024). N-nitroso compound stability in acid. Reddit. [Link]
Forrester, M. L., & Foster, M. P. (2012). Preparations of C-Nitroso Compounds. Chemical Reviews, 112(10), 5347-5404. [Link]
Chan, E. W., & Lam, H. C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117-124. [Link]
Wikipedia. (n.d.). Nitroso. Wikipedia. Retrieved January 22, 2026. [Link]
Synchemia. (2024). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Synchemia. [Link]
Chow, Y. L., & Lee, J. K. S. (1968). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Science Publishing. [Link]
S. K. M., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
Fine, N. A., & Rochelle, G. T. (2012). Thermal Decomposition of N-nitrosopiperazine. ResearchGate. [Link]
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 119-126. [Link]
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. MySkinRecipes. Retrieved January 22, 2026. [Link]
Hotchkiss, J. H. (1987). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
Hecht, S. S. (2015). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 16(12), 28836–28854. [Link]
Synchemia. (n.d.). Ethyl 4-Nitroso-1-Piperazinecarboxylate. Synchemia. Retrieved January 22, 2026. [Link]
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE. Cleanchem Laboratories. [Link]
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. PubChem. Retrieved January 22, 2026. [Link]
Habibi-Yangjeh, A., & Daneshvar, N. (2007). Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. Nanochemistry Research, 2(1), 37-44. [Link]
Technical Support Center: Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate
Welcome to the technical support center for the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate. As a nitrosamine impurity, this compound presents unique and significant analytical challenges due to its potential car...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate. As a nitrosamine impurity, this compound presents unique and significant analytical challenges due to its potential carcinogenicity and the resulting need for ultra-trace level quantification in complex pharmaceutical matrices.[1][2][3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and validated starting methods to ensure the accuracy, sensitivity, and reliability of your analyses. Our approach is built on explaining the causality behind experimental choices, empowering you to overcome challenges with a deep understanding of the underlying principles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate.
Q1: What is Ethyl 4-nitroso-1-piperazinecarboxylate and why is its analysis critical?
Ethyl 4-nitroso-1-piperazinecarboxylate is a nitrosamine compound. Nitrosamines are classified as a "cohort of concern" by regulatory bodies like the FDA and EMA due to their potential as probable human carcinogens.[2][4] They can form unintentionally during the manufacturing of active pharmaceutical ingredients (APIs) or drug products from the reaction of secondary or tertiary amines with nitrosating agents.[5][6] Rigorous and sensitive analysis is essential to ensure patient safety, meet stringent regulatory limits (often in the parts-per-billion range), and prevent product recalls.[7][8]
Q2: What are the primary analytical techniques for quantifying this compound?
The most suitable techniques for trace-level nitrosamine analysis are hyphenated mass spectrometry methods, which offer the required sensitivity and selectivity.[7] The primary choices are:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly effective for a wide range of nitrosamines, including less volatile ones. It is often the preferred method for complex drug product matrices.[2][9]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): An excellent choice for volatile nitrosamines. It can offer high sensitivity and chromatographic resolution.[1][2][10]
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF or Orbitrap-MS provide exceptional mass accuracy, which is crucial for differentiating the target analyte from matrix interferences with the same nominal mass, thereby reducing the risk of false-positive results.[3][4]
Q3: What are the critical stability and handling considerations for Ethyl 4-nitroso-1-piperazinecarboxylate?
Like many nitrosamines, this compound can be susceptible to degradation. Key precautions include:
Light Sensitivity: Nitrosamines can degrade upon exposure to light (photolysis). All standards and sample solutions should be prepared and stored in amber glassware or protected from light.[11]
Thermal Stability: High temperatures, such as those used in a GC inlet, can potentially cause degradation or artifactual formation. Method conditions must be carefully optimized.[11]
Storage: Reference standards and stock solutions should be stored at recommended low temperatures (e.g., 2-8°C or -20°C) to ensure long-term stability.[12][13]
Q4: How can I prevent the artificial formation of nitrosamines during analysis?
Artifactual formation is a major risk that can lead to erroneously high results. This typically occurs when residual amines in the sample react with nitrosating agents under specific conditions.[5]
Control pH: The formation is often catalyzed by acidic conditions. Sample preparation should be performed in neutral or slightly basic conditions where possible.
Use of Scavengers: In some cases, antioxidants like ascorbic acid can be added to the sample diluent to quench any residual nitrosating agents and prevent in-situ formation.[14]
Avoid Nitrite Contamination: Ensure all reagents, solvents, and materials are free from nitrite or nitrate contamination.
Core Analytical Principles & Method Selection
Choosing the correct analytical technique is the foundation of a successful assay. The decision between LC-MS and GC-MS depends on the analyte's properties, the sample matrix, and available instrumentation.
Caption: Decision tree for selecting an analytical technique.
Troubleshooting Guide
This guide is structured by common problems encountered during analysis.
Problem: Poor Sensitivity / No Signal Detected
Q: I am not detecting my analyte, or the signal-to-noise ratio is unacceptably low. What should I check?
A: Low sensitivity is a common issue when working at trace levels. The cause can be traced systematically through the analytical workflow.
Workflow for Diagnosing Poor Sensitivity
Caption: Systematic workflow for troubleshooting low sensitivity.
Causality & Explanation:
Instrument Performance: Always confirm the instrument is working correctly before blaming the sample or method. A failed system suitability test points to an instrument issue.
Mass Spectrometer Tuning: The ion source is critical. For LC-MS, improper nebulization or ionization will drastically reduce signal. For GC-MS, an inactive or contaminated source will do the same. Optimize source parameters using your analyte if possible.
Standard Integrity: Nitrosamines can degrade.[11] If a fresh standard gives a strong signal, your previous working solutions were compromised. Always use fresh standards for critical analyses.
Sample Preparation & Matrix Effects: The analyte may be lost during complex extraction procedures (e.g., volatile nitrosamines lost during solvent evaporation).[11] More commonly, co-eluting matrix components can suppress the ionization of the target analyte in the MS source, reducing its signal. To check for matrix effects, compare the signal of a standard in pure solvent versus a standard spiked into a blank matrix extract.
Q: My peak areas are highly variable between injections (%RSD > 15%). What are the likely causes?
A: Poor reproducibility points to instability in the system or inconsistencies in sample preparation.
Potential Cause
Diagnostic Check
Corrective Action
Scientific Rationale
Autosampler/Injector Issue
Check for air bubbles in the syringe. Perform an injection precision test with a stable compound (e.g., caffeine).
Purge the autosampler syringe and lines. Ensure the correct vial and cap type are used to prevent evaporation.
Inconsistent injection volumes are a primary cause of variable results. Air bubbles lead to inaccurate volume aspiration.
Analyte Instability in Vial
Re-inject the same vial over several hours. Does the peak area consistently decrease?
Use amber vials, control the autosampler temperature (e.g., 4°C), and limit the time samples sit in the autosampler.
Degradation of the analyte in the vial due to light or temperature will lead to decreasing peak areas over a sequence run.[11]
Inconsistent Sample Prep
Prepare a new set of samples and standards, paying close attention to each step (pipetting, vortexing, etc.).
Ensure all volumetric glassware is calibrated. Use positive displacement pipettes for viscous solutions. Standardize all mixing and extraction times.
The precision of the entire analysis is limited by the least precise step, which is often manual sample preparation.
Chromatographic Instability
Overlay chromatograms from multiple injections. Is the retention time shifting?
Ensure the mobile phase is properly mixed and degassed. Allow the column to fully equilibrate before starting the sequence.
A shifting retention time indicates an unstable chromatographic system (e.g., changing mobile phase composition, temperature fluctuations), which can affect peak integration and area.[15]
Problem: Suspected In-Situ Formation / Artificially High Results
Q: My results seem unexpectedly high, and I suspect the analyte is forming during my sample preparation or analysis. How can I confirm and prevent this?
A: This is a critical issue for nitrosamine analysis. Confirmation requires a systematic investigation.
Confirmation Steps:
Spike with a Scavenger: Analyze a sample with and without an added scavenger (e.g., ascorbic acid or sodium azide) in the diluent. A significantly lower result in the scavenger-spiked sample strongly suggests in-situ formation was occurring and has now been inhibited.
Analyze a Blank Matrix with Nitrite: Spike a blank sample matrix (containing no analyte but known to contain precursor amines) with a nitrosating agent like sodium nitrite. If a peak for Ethyl 4-nitroso-1-piperazinecarboxylate appears, it confirms the potential for formation.
Vary Sample Prep Conditions: Prepare samples using different pH diluents (e.g., pH 3, 7, and 9). Formation is often pH-dependent (typically higher at acidic pH).[5]
Prevention Strategies:
Methodological Choice: If using GC-MS, high temperatures in the inlet can promote nitrosamine formation.[11] If this is suspected, developing an LC-MS method is the best mitigation strategy.
Sample Diluent: Use a diluent that minimizes the risk. This may involve adjusting the pH to be neutral or slightly basic and consistently including a scavenger as part of the validated method. Methanol is often a more suitable diluent than water to prevent hydrolysis of the API which could release precursor amines.[14]
Minimize Time: Reduce the time between sample preparation and analysis to limit the opportunity for any potential reactions to occur.
Validated Experimental Protocols
These protocols provide a robust starting point for your method development and validation. They must be optimized for your specific instrumentation and sample matrix.
Protocol 1: Standard and Sample Handling
Stock Standard Preparation (e.g., 100 µg/mL):
Accurately weigh ~5 mg of Ethyl 4-nitroso-1-piperazinecarboxylate reference standard into a 50 mL amber volumetric flask.
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Store this stock solution at 2-8°C, protected from light.
Working Standard Preparation (e.g., 100 ng/mL):
Perform serial dilutions of the stock solution using an appropriate diluent (e.g., 50:50 methanol:water or as determined by your method) in amber volumetric flasks.
Prepare fresh daily or qualify stability for longer periods.
Sample Preparation (General Framework for a Drug Product):
Accurately weigh a quantity of powdered tablets/capsules equivalent to a target amount of API (e.g., 100 mg) into a 50 mL centrifuge tube.
Add 20 mL of diluent (e.g., methanol with 0.1% formic acid, or a neutral buffer). Note: The diluent must be carefully chosen to efficiently extract the analyte while minimizing API hydrolysis or artifact formation.
Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete extraction.
Centrifuge at 4000 rpm for 10 minutes to pellet excipients.
Filter the supernatant through a 0.22 µm PVDF filter (previously tested for nitrosamine leaching) into an amber LC or GC vial.[15]
Protocol 2: Starting LC-MS/MS Method
This method is a general starting point and requires optimization.
Chromatographic Conditions:
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm) maintained at 40 °C.[15]
MRM Transitions: Infuse a pure standard of Ethyl 4-nitroso-1-piperazinecarboxylate (C7H13N3O3, MW: 187.2 g/mol ) to determine the precursor ion [M+H]+ and optimize collision energy for at least two product ions.
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the analyte.
References
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
Official Medicines Control Laboratory (OMCL). (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why? Retrieved from [Link]
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Retrieved from [Link]
ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
National Institutes of Health (NIH). (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Impurities Testing and Analysis. Retrieved from [Link]
PharmaCompass. (2024, June 24). A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. Retrieved from [Link]
Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Retrieved from [Link]
Synchemia. (n.d.). Certificate of Analysis: Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Ethyl-4-nitroso-piperazine. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 13256-15-0 | Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Retrieved from [Link]
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine | 65504-33-8. Retrieved from [Link]
Veeprho. (n.d.). N-Nitroso-N-Ethyl Piperazine | CAS 65504-33-8. Retrieved from [Link]
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
PubMed. (n.d.). Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. Retrieved from [Link]
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
MDPI. (n.d.). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Retrieved from [Link]
ChemWhat. (n.d.). N-Nitroso-N-Ethyl piperazine CAS#: 65504-33-8. Retrieved from [Link]
Technical Support Center: Navigating the Challenges of N-Nitroso Compounds
Welcome to the technical support center for N-nitroso compounds (nitrosamines). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-nitroso compounds (nitrosamines). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the complex challenges encountered when working with these compounds. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common pitfalls in your experimental and manufacturing workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding N-nitroso compound handling and analysis.
Q1: My blank samples show nitrosamine contamination. What are the likely sources?
A1: Nitrosamine contamination in blank or control samples is a frequent issue and can often be traced back to the laboratory environment or reagents. Common sources include:
Solvents: Acetonitrile and methanol, especially when sourced in plastic containers, can be a source of contamination. Amines can leach from the plastic and react with atmospheric nitrogen oxides.
Air Quality: The air in the laboratory can contain nitrogen oxides (NOx) from various sources, which can lead to the formation of nitrosamines in your samples, especially if they contain secondary or tertiary amines.
Consumables: Plasticware such as pipette tips, vials, and caps can be a source of leachable amines or nitrosating agents. It is crucial to test all consumables for potential contamination.
Personal Care Products: Some personal care products used by laboratory personnel can contain amines that may inadvertently contaminate samples.
Q2: Why am I seeing poor stability and recovery of my N-nitroso compound standards?
A2: N-nitroso compounds are notoriously unstable under certain conditions, which can lead to poor recovery and inconsistent results. Key factors affecting their stability include:
Light Sensitivity: Many nitrosamines are susceptible to degradation by UV light. It is recommended to use amber vials and minimize exposure to direct light during all stages of sample preparation and analysis.
pH: The stability of nitrosamines can be pH-dependent. Ensure your sample and standard solutions are maintained at an appropriate pH to prevent degradation.
Temperature: Elevated temperatures can accelerate the degradation of some nitrosamines. Store standards and samples at recommended temperatures, typically refrigerated or frozen.
Q3: What are the most critical parameters for developing a robust LC-MS/MS method for nitrosamine analysis?
A3: A robust LC-MS/MS method for nitrosamine analysis requires careful optimization of several parameters:
Chromatographic Selectivity: Achieving good chromatographic separation is essential to distinguish nitrosamine isomers and separate them from matrix interferences. The choice of stationary phase and mobile phase composition is critical.
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for certain nitrosamines as it can provide better sensitivity and reduce matrix effects. However, the optimal source can be compound-dependent.
Mass Spectrometry Parameters: Careful selection of precursor and product ions, as well as optimization of collision energy and other MS parameters, is crucial for achieving the required sensitivity and specificity.
Troubleshooting Guides
This section provides in-depth guidance on specific, complex issues that may arise during the handling and analysis of N-nitroso compounds.
Issue 1: Unexpected N-Nitroso Compound Formation in a Drug Product During Stability Studies
The appearance of a nitrosamine in a drug product during its shelf-life is a significant concern. The following guide will help you investigate the root cause.
Step-by-Step Troubleshooting Protocol:
Confirm the Identity of the Nitrosamine:
Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the detected compound.
Synthesize or procure an authentic standard of the suspected nitrosamine for chromatographic and spectral comparison.
Investigate Potential Sources of Amines and Nitrosating Agents:
Active Pharmaceutical Ingredient (API): Does the API itself contain a secondary or tertiary amine moiety that could be a precursor?
Excipients: Scrutinize all excipients for the presence of residual amines or nitrosating agents. For example, some grades of crospovidone have been implicated in nitrosamine formation.
Degradation Products: Consider whether any degradation products of the API or excipients could be amine precursors.
Packaging Materials: Investigate the potential for leaching of amines or other reactive species from the primary packaging.
Evaluate Environmental Factors:
Assess the storage conditions (temperature, humidity, light exposure) to determine if they could be contributing to the formation of the nitrosamine.
Analyze the headspace of the packaging for the presence of volatile nitrosating agents.
Caption: Decision tree for investigating the root cause of nitrosamine formation.
Issue 2: Inconsistent Quantitative Results in Bioanalytical Assays
Achieving accurate and reproducible quantification of nitrosamines in biological matrices is challenging due to their low concentrations and potential for matrix effects.
Troubleshooting Protocol for Bioanalytical Assays:
Assess Sample Preparation:
Extraction Efficiency: Evaluate the efficiency of your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) for the target nitrosamine. Use a stable isotope-labeled internal standard to correct for recovery losses.
Matrix Effects: Infuse a solution of the nitrosamine standard post-column while injecting an extracted blank matrix sample to identify regions of ion suppression or enhancement. Modify the chromatographic method or sample cleanup procedure to mitigate these effects.
Evaluate LC-MS/MS Method Parameters:
Carryover: Nitrosamines can be "sticky" and prone to carryover in the LC system. Implement a rigorous needle wash protocol and inject blank samples after high-concentration samples to assess and control carryover.
Linearity and Range: Ensure the calibration curve is linear over the expected concentration range of the samples and that the quality control samples are performing within acceptable limits.
Consider Analyte Stability:
Freeze-Thaw Stability: Evaluate the stability of the nitrosamine in the biological matrix after multiple freeze-thaw cycles.
Bench-Top Stability: Assess the stability of the analyte in the processed samples at room temperature for the duration of the analytical run.
Experimental Workflow: Mitigating Matrix Effects
Caption: Workflow for troubleshooting and mitigating matrix effects in bioanalysis.
Quantitative Data Summary
The following table summarizes the acceptable intake (AI) limits for some common nitrosamines as established by regulatory agencies. These values are crucial for risk assessment.
N-Nitroso Compound
Acceptable Intake (AI) Limit (ng/day)
N-nitrosodimethylamine (NDMA)
96
N-nitrosodiethylamine (NDEA)
26.5
N-nitroso-N-methyl-4-aminobutanoic acid (NMBA)
96
N-nitrosoisopropylethylamine (NIPEA)
26.5
N-nitrosodiisopropylamine (NDIPA)
26.5
N-nitrosodibutylamine (NDBA)
26.5
References
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Department of Health and Human Services. [Link]
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. European Medicines Agency. [Link]
Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
World Health Organization (WHO). (2008). Guidelines for Drinking-water Quality.
Health Canada. (2021). Nitrosamine impurities in medications: Information for patients. Government of Canada. [Link]
Troubleshooting
Method development for complex matrices containing Ethyl 4-nitroso-1-piperazinecarboxylate
Method Development for Complex Matrices Containing Ethyl 4-nitroso-1-piperazinecarboxylate As a Senior Application Scientist, this guide is designed to provide you with both the foundational principles and the practical,...
Author: BenchChem Technical Support Team. Date: February 2026
Method Development for Complex Matrices Containing Ethyl 4-nitroso-1-piperazinecarboxylate
As a Senior Application Scientist, this guide is designed to provide you with both the foundational principles and the practical, field-tested troubleshooting strategies required for the robust analysis of Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) in complex matrices. This N-nitroso compound presents unique challenges due to its potential mutagenicity and analytical behavior. This document moves beyond a simple checklist, offering causal explanations for methodological choices to ensure scientifically sound and defensible results.
Part 1: Foundational Knowledge & Pre-Method Development FAQs
This section addresses the critical "why" before the "how," ensuring a solid understanding of the analyte and its regulatory context.
Question: What is Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) and why is it a concern?
Answer: Ethyl 4-nitroso-1-piperazinecarboxylate is an N-nitrosamine compound. N-nitrosamines as a class are considered a "cohort of concern" by regulatory agencies like the U.S. Food and Drug Administration (FDA) because many are classified as probable or possible human carcinogens.[1][2] Their presence in pharmaceuticals, even at trace levels, is a significant safety issue.[3][4] ENPC may arise as a byproduct during the synthesis of an active pharmaceutical ingredient (API) or through the degradation of a drug product in the presence of nitrosating agents.[4][5] Therefore, highly sensitive and specific analytical methods are required to detect and quantify it to ensure patient safety and comply with strict regulatory limits.[1][6][7]
Question: What are the key chemical properties of ENPC that will impact my analytical method?
Answer: Based on its structure and data from similar N-nitroso compounds, several properties are critical:
Stability: N-nitroso compounds can be labile. They are particularly susceptible to degradation under UV light and at high temperatures.[8] Some may also be unstable at certain pH values.[9] This necessitates precautions during sample collection, storage (e.g., use of amber vials, storage at 2-8°C), and analysis (e.g., cooled autosampler, lower GC inlet temperatures if applicable).[8][10]
Reactivity: The N-nitroso group can be chemically reactive. It's crucial to prevent in-situ or artifactual formation of ENPC during sample preparation by controlling pH and considering the use of scavengers like ascorbic acid or sulfamic acid.[11]
Polarity: As a mid-polar compound, ENPC is amenable to both reversed-phase and hydrophilic interaction liquid chromatography (HILIC).[12][13] Its polarity will dictate the choice of extraction technique (e.g., LLE with dichloromethane or SPE with a suitable sorbent).
Volatility: ENPC is described as a semi-volatile organic compound.[14] While this makes GC-MS a theoretical option, LC-MS/MS is often preferred for N-nitroso compounds to avoid potential thermal degradation in the GC inlet, especially for less volatile or thermolabile nitrosamines.[15][16]
Question: What regulatory guidelines should I be aware of?
Answer: The primary guidelines are from the International Council for Harmonisation (ICH) and the FDA.
ICH M7(R2): This guideline covers the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. It establishes the concept of the Threshold of Toxicological Concern (TTC), which for potent carcinogens like many nitrosamines, necessitates control at very low levels.[1]
FDA Guidance for Industry, "Control of Nitrosamine Impurities in Human Drugs": This document provides a comprehensive roadmap for risk assessment, testing strategies, and establishing acceptable intake (AI) limits for nitrosamine impurities.[1][17] The FDA maintains a public list of recommended AI limits for various nitrosamines, often in the range of nanograms per day.[2][18] For a typical drug dose, this translates to required limits of quantification (LOQ) in the low parts-per-billion (ppb) or even parts-per-million (ppm) range, depending on the maximum daily dose of the drug.[7][19]
Part 2: Troubleshooting Guide: From Sample to Signal
This section is structured as a practical, problem-solving guide for issues commonly encountered during method development.
Category 1: Sample Preparation & Extraction
Problem: My analyte recovery is low and inconsistent.
Answer: This is a frequent challenge when extracting trace analytes from complex biological or pharmaceutical matrices. The root cause often lies in the extraction efficiency or analyte stability during the process.
Causality: Complex matrices like plasma contain proteins, phospholipids, and salts that can interfere with analyte extraction. In drug products, excipients can bind to the analyte, preventing its efficient transfer into the extraction solvent.[5][11] Analyte degradation during lengthy extraction steps is also a common culprit.
Troubleshooting Steps & Solutions:
Re-evaluate Extraction Technique:
Protein Precipitation (PPT): Fast and simple, but often results in "dirty" extracts with significant matrix effects.[20] If using PPT, ensure the protein is fully crashed out by optimizing the ratio of organic solvent (e.g., acetonitrile, methanol) to the sample.
Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Optimize by testing different organic solvents (e.g., dichloromethane, methyl tert-butyl ether) and adjusting the pH of the aqueous phase to ensure ENPC is in a neutral state for optimal partitioning. Salting-out assisted LLE (SALLE) can improve the extraction of polar compounds.[3]
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration. Screen different sorbent chemistries (e.g., reversed-phase C18, mixed-mode, or polymeric sorbents). Methodically optimize each step: conditioning, loading, washing (to remove interferences), and elution (with a strong solvent to ensure full recovery).
Investigate Analyte Stability: Spike a known concentration of ENPC into a blank matrix and process it alongside a neat standard. Compare the recovery at various checkpoints in your procedure (e.g., post-extraction, post-evaporation) to pinpoint where losses are occurring.
Use an Internal Standard (IS): The most effective way to compensate for variability is to use a stable isotope-labeled (SIL) internal standard of ENPC (e.g., ENPC-d4, ENPC-13C). A SIL-IS behaves almost identically to the analyte during extraction and ionization, correcting for losses and matrix effects.[21] If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and chromatographic behavior.
Answer: Poor peak shape compromises sensitivity and integration accuracy. The issue can stem from the column, mobile phase, sample solvent, or instrument setup.[22][23]
Causality: Peak tailing is often caused by secondary interactions, where the analyte interacts with active sites (e.g., free silanols) on the column packing material or contaminants.[23] Peak fronting can be a sign of column overloading, while broad peaks may indicate column degradation or an inefficient separation.[22][24]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Problem: I am experiencing high signal carryover between injections.
Answer: Carryover, where the analyte from a high concentration sample appears in a subsequent blank injection, can lead to falsely positive results and inaccurate quantification of low-level samples.[25]
Causality: Carryover occurs when the analyte adsorbs to surfaces within the analytical system, such as the autosampler needle, injection valve rotor seal, or the column itself.[25][26] "Sticky" compounds like ENPC can be particularly prone to this.
Troubleshooting Steps & Solutions:
Isolate the Source: Systematically inject blanks after bypassing different components (e.g., inject directly onto the column, bypassing the autosampler) to pinpoint the source of the carryover.[26]
Optimize Autosampler Wash: This is the most common source. Ensure your wash solvent is strong enough to solubilize ENPC. Use a sequence of washes, for example, a strong organic solvent (like acetonitrile with 0.1% formic acid) followed by a solvent matching the initial mobile phase. Increase the wash volume and duration.
Strengthen Mobile Phase/Gradient: Ensure the final step of your gradient is strong enough to elute all of the analyte from the column during each run. A post-run column flush with a very strong solvent may be necessary.
Hardware Check: Inspect and clean or replace components known to cause carryover, such as the injector rotor seal and needle seat.[24][26]
Category 3: Detection & Quantification (LC-MS/MS)
Problem: My signal is inconsistent and I suspect matrix effects.
Answer: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the matrix—are a primary challenge in LC-MS/MS bioanalysis and can severely impact accuracy and precision.[27][28][29]
Causality: Components like phospholipids from plasma or polymers from drug formulations can co-elute with ENPC and compete for ionization in the MS source, typically leading to ion suppression.[21][29]
Troubleshooting Steps & Solutions:
Quantify the Matrix Effect: The "golden standard" is the post-extraction spike method.[28] Compare the peak response of an analyte spiked into a blank, extracted matrix with the response of the same analyte concentration in a neat solution. A ratio significantly different from 1.0 indicates a matrix effect.
Improve Chromatographic Separation: The best way to mitigate matrix effects is to chromatographically separate ENPC from the interfering components.
Adjust the gradient to increase retention and move the analyte away from the "void volume" where many matrix components elute.
Try a different column chemistry (e.g., a Phenyl-Hexyl or a HILIC column) to achieve a different elution order.[13]
Enhance Sample Cleanup: Use a more rigorous sample preparation technique like SPE to remove interfering components before analysis.[20]
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to an acceptable level, but this may compromise the LOQ.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned for recovery, a SIL-IS is the most robust way to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.[21]
Problem: I cannot achieve the required Limit of Quantification (LOQ).
Answer: Reaching the low ng/mL or ppb levels required by regulatory agencies is often the ultimate goal of method development.[30]
Causality: A high LOQ can be due to a combination of factors: inefficient extraction, poor chromatographic peak shape (low signal-to-noise), ion suppression, or suboptimal MS/MS parameters.
Troubleshooting Steps & Solutions:
Optimize MS/MS Parameters:
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is providing a weak signal, as APCI can be less susceptible to matrix effects for certain compounds.[12]
MRM Transitions: Ensure you are using the most intense and specific Multiple Reaction Monitoring (MRM) transitions. Infuse a pure standard of ENPC directly into the mass spectrometer to optimize the precursor ion, product ions, and collision energy.
Improve Sample Preparation: Incorporate a concentration step. For example, after LLE or SPE, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.
Enhance Chromatography: A sharper, narrower peak results in a higher signal-to-noise ratio. Switch to a column with smaller particles (e.g., sub-2 µm) and a UPLC system to improve peak efficiency.
Minimize System Noise: Ensure the LC-MS system is clean. Contamination can raise the baseline noise, making it harder to detect low-level signals.
Part 3: Protocols & Data Tables
Table 1: Starting LC-MS/MS Parameters for ENPC Analysis
(Note: These are starting points and must be optimized for your specific instrument and matrix.)
Parameter
Recommended Starting Condition
Rationale
LC Column
C18, 100 x 2.1 mm, 1.8 µm
Good starting point for retaining mid-polar compounds. Small particle size for high efficiency.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier improves peak shape and promotes positive ionization.[31]
Mobile Phase B
0.1% Formic Acid in Methanol/Acetonitrile
Standard organic solvents for reversed-phase LC.
Gradient
5% B to 95% B over 5 minutes
A generic gradient to start; must be optimized to separate ENPC from matrix interferences.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Elevated temperature can improve peak shape and reduce viscosity.[31]
Injection Vol.
5 µL
A smaller volume can reduce column overload and matrix effects.
Ionization Mode
Positive ESI or APCI
N-nitroso compounds typically ionize well in positive mode.[12][31]
MRM Transitions
To be determined empirically
Infuse a standard of ENPC (MW: 187.2 g/mol ) to find the optimal precursor and product ions.
Source Params.
Instrument Dependent
Optimize gas flows, temperature, and voltages according to manufacturer recommendations.[31]
Protocol 1: General Sample Preparation Workflow (Plasma)
This protocol outlines a general workflow using Solid-Phase Extraction (SPE), which typically provides a good balance of cleanup and recovery.
Caption: A general SPE workflow for extracting ENPC from plasma.
References
Importance of matrix effects in LC-MS/MS bioanalysis. (2013). Bioanalysis Zone. [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH. [Link]
Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Taylor & Francis Online. [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2020). NIH. [Link]
Control of Nitrosamine Impurities in Human Drugs. (2023). FDA. [Link]
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications. [Link]
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Foley.com. [Link]
Nitrosamine Impurities – From Raw Materials to Final Drug Product. (n.d.). Bioanalysis Zone. [Link]
Stability Testing Challenges for N-Nitrosamine Impurities. (2025). American Pharmaceutical Review. [Link]
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. [Link]
Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. [Link]
Overcoming the challenges of nitrosamine impurities in drugs. (n.d.). anCHem. [Link]
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2020). Canadian Journal of Chemistry. [Link]
CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. (n.d.). Synchemia. [Link]
A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [Link]
Reducing interference in Ethyl 4-nitroso-1-piperazinecarboxylate detection
An interference in the detection of Ethyl 4-nitroso-1-piperazinecarboxylate can compromise the accuracy and reliability of analytical results. This technical support center provides troubleshooting guidance and frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
An interference in the detection of Ethyl 4-nitroso-1-piperazinecarboxylate can compromise the accuracy and reliability of analytical results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification or false results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting Ethyl 4-nitroso-1-piperazinecarboxylate?
A1: The most common and regulatory-accepted analytical techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-Resolution Mass Spectrometry (HRMS) is also highly beneficial, particularly for differentiating the target analyte from compounds with the same nominal mass.[1][3] While less sensitive, HPLC with UV detection can also be employed for quantification. For volatile nitrosamines, GC with a Thermal Energy Analyzer (TEA) offers high selectivity.[4][5]
Technique
Primary Advantages
Common Applications
Typical Sensitivity
LC-MS/MS
High sensitivity and selectivity, suitable for non-volatile and thermolabile compounds.
Gold standard for nitrosamine testing in pharmaceuticals.[4]
ppb to ppt levels
GC-MS
Excellent for volatile nitrosamines.
Analysis of volatile nitrosamines in various matrices.[4]
ppb levels
LC-HRMS
Extremely high selectivity, can differentiate isobaric interferences.
Quantification at higher concentrations (ng/mL levels).
10-20 ng/mL
Q2: I am observing a peak corresponding to my analyte in my blank (solvent) injection. What is the likely cause?
A2: A peak in the blank injection strongly suggests contamination. Nitrosamines are present in various lab materials and the environment.[6] Potential sources include:
Solvents and Reagents: The solvents used for sample preparation or the mobile phase may contain trace levels of nitrosamines.
Lab Consumables: Plastic and rubber/elastomeric products, such as pipette tips, vials, caps, and syringe filters, can leach nitrosamines.[7]
Carryover: The autosampler or column may have carryover from a previous high-concentration sample.
Airborne Contamination: Nitrosamines can be present in the laboratory air.[7]
Q3: My results are inconsistent and not reproducible. What are the common causes?
A3: Inconsistent results can stem from several factors throughout the analytical workflow:
Sample Preparation Variability: Manual sample handling can introduce errors.[6] Inconsistent extraction efficiency or pH adjustments can lead to variable analyte recovery.
Analyte Instability: Nitrosamines can degrade under UV light.[6] Ensure samples are handled in amber vials or protected from light.
In-situ Formation: If precursors (secondary/tertiary amines and residual nitrites) are present in your sample matrix, the nitrosamine can form during sample preparation or analysis, leading to artificially high and variable results.[1]
Method Robustness: Small variations in mobile phase composition, column temperature, or flow rate can shift retention times and affect peak integration, especially if the chromatography is not optimized.[1]
Q4: What is "in-situ formation" and how can I prevent it?
A4: In-situ or artifactual formation is the unintended creation of nitrosamines during sample preparation or analysis.[7] This occurs when a nitrosating agent (like nitrous acid, derived from nitrites) reacts with a secondary or tertiary amine precursor present in the sample matrix.[8] This reaction can be catalyzed by heat and acidic conditions.[8]
To prevent this:
Use Scavengers: Add a scavenger like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to your sample preparation solvent.[1] These agents react with and neutralize nitrosating agents before they can form the target nitrosamine.
Control Sample Conditions: Avoid harsh acidic conditions (high pH is generally safer) and high temperatures during sample preparation if precursors are likely to be present.[1]
Q5: How can I confirm my analyte peak is not a matrix interference?
A5: Differentiating an analyte from a co-eluting matrix component is critical.
Tandem Mass Spectrometry (MS/MS): Monitor at least two different Multiple Reaction Monitoring (MRM) transitions for your analyte. The ratio of the quantifier to qualifier ion should be consistent between your standard and your sample. A significant deviation suggests an interference is present.
High-Resolution Mass Spectrometry (HRMS): This is the most definitive method. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobaric interference).[3] For example, it can easily separate N-nitrosodimethylamine (NDMA) from an interfering fragment of dimethylformamide (DMF).[2][3]
Chromatographic Optimization: Modify your HPLC/GC method (e.g., change the gradient, mobile phase, or column chemistry) to see if you can chromatographically resolve the two peaks.[1]
Troubleshooting Guides
Guide 1: Investigating and Eliminating Contamination
Contamination is a primary source of false positives in trace-level nitrosamine analysis. This guide provides a systematic approach to identifying and eliminating contamination sources.
Workflow for Investigating Contamination
Caption: Decision tree for investigating contamination sources.
Step-by-Step Troubleshooting:
Analyze Method Blanks: Regularly analyze method blanks (all reagents and materials without the sample) to check for contamination.[1]
Verify Solvent Purity: Use only high-purity, LC-MS grade solvents. Inject a sample directly from a new, sealed bottle to rule out contamination from shared lab reservoirs.
Test Consumables: Systematically test all materials that contact the sample. This includes vials, caps, septa, pipette tips, and syringe filters. A common method is to soak the item in a clean solvent for a period, then inject the solvent to check for leached contaminants.
Address Instrument Carryover: If contamination persists, it may be due to carryover from a previous injection. Develop a robust needle and injector wash method using a strong organic solvent. Injecting multiple blanks after a high-concentration standard can confirm if carryover is occurring.
Guide 2: Mitigating Matrix Effects and Co-elution
The sample matrix can suppress or enhance the analyte signal and contain components that co-elute with the target analyte, causing interference.
Strategies for Mitigation:
Effective Sample Cleanup: The goal is to remove matrix components while retaining the analyte.
Solid-Phase Extraction (SPE): A highly effective technique for cleaning complex samples. Choose a sorbent chemistry (e.g., C18, mixed-mode) that strongly retains the analyte while allowing matrix components to be washed away.
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. Optimize the pH and solvent choice to maximize the extraction of Ethyl 4-nitroso-1-piperazinecarboxylate.
Chromatographic Optimization: If co-elution is suspected, modify the separation method.
Adjust Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
Change Column Chemistry: If a standard C18 column is insufficient, try a different stationary phase (e.g., Phenyl-Hexyl, Bidentate C18) that offers different selectivity.[9]
Modify Mobile Phase pH: Adjusting the pH can change the retention behavior of ionizable interfering compounds.
Experimental Workflow for Method Optimization
Caption: Workflow for resolving matrix effects and co-elution.
Guide 3: Confirming Analyte Identity with Mass Spectrometry
Mass spectrometry provides powerful tools to confirm the identity of a detected peak and resolve interferences that cannot be separated chromatographically.
Key Techniques:
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the molecular ion of Ethyl 4-nitroso-1-piperazinecarboxylate) is selected, fragmented, and specific product ions are monitored. This creates highly selective MRM transitions. For confident identification, the relative intensities of at least two product ions should match those of a reference standard. The fragmentation of N-nitroso compounds often involves the loss of the nitroso group (M-30).[10]
High-Resolution Mass Spectrometry (HRMS): HRMS measures mass with extremely high accuracy (typically <5 ppm). This allows for the determination of the elemental formula of an ion. An interfering compound may have the same nominal mass as your analyte, but HRMS can reveal a different exact mass, thus resolving the ambiguity.[3]
Parameter
Ethyl 4-nitroso-1-piperazinecarboxylate
Potential Isobaric Interference (Example)
Molecular Formula
C₇H₁₃N₃O₃
C₈H₁₅NO₃
Nominal Mass
187
187
Exact Mass
187.0957
187.1052
Mass Difference
-
0.0095 Da
As the table shows, a mass spectrometer with sufficient resolution can easily distinguish between the analyte and the potential interference based on their exact masses.
Protocols
Protocol 1: General Sample Preparation with Nitrosamine Scavengers
This protocol provides a general framework for preparing a drug product sample for LC-MS/MS analysis, incorporating a scavenger to prevent in-situ formation.
Prepare Scavenger Solution: Prepare a 100 mM solution of ammonium sulfamate or a 50 mg/mL solution of ascorbic acid in water.
Sample Weighing: Accurately weigh 100 mg of the drug product powder into a clean centrifuge tube.
Extraction:
Add 1.0 mL of the extraction diluent (e.g., 0.1% Formic Acid in Methanol).
Add 50 µL of the scavenger solution to the tube.
If using an internal standard, spike it into the sample at this stage.
Vortex & Sonicate: Vortex the sample for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction.
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize excipients.
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (previously tested for nitrosamine leaching) into an amber LC vial.[1]
MRM Transitions: Optimize transitions for Ethyl 4-nitroso-1-piperazinecarboxylate (Precursor m/z 188.1) by infusing a standard solution. A likely transition would be the loss of the nitroso group (NO), resulting in a product ion around m/z 158.1. A secondary transition should also be optimized for confirmation.
References
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
PubMed Central. (n.d.).
U.S. Food & Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
BenchChem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
Ellutia. (n.d.). Nitrosamines in Pharma.
Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals.
Synchemia. (n.d.).
Synchemia. (2024).
MicroSolv. (2021). Nitrosamine Impurity Assay with HPLC – Extended AppNote.
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-nitroso-1-piperazinecarboxylate
Introduction: The Imperative for Rigorous Validation Ethyl 4-nitroso-1-piperazinecarboxylate is a nitrosamine compound that falls under intense regulatory scrutiny as a potential genotoxic impurity (PGI) in pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Validation
Ethyl 4-nitroso-1-piperazinecarboxylate is a nitrosamine compound that falls under intense regulatory scrutiny as a potential genotoxic impurity (PGI) in pharmaceutical products.[1][2] The classification of many N-nitrosamines as probable human carcinogens has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish stringent control strategies.[3][4] These strategies mandate the detection and quantification of such impurities at trace levels, often in the parts-per-billion (ppb) range, to ensure patient safety.[5][6]
Consequently, the development and validation of highly sensitive and specific analytical methods are not merely procedural requirements but are fundamental to the integrity of any drug development program. An analytical method that is not rigorously validated cannot be considered reliable, and data generated from it is scientifically indefensible. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[7][8] We will explore the causality behind methodological choices, present detailed validation protocols, and offer a clear framework for selecting the most appropriate analytical strategy.
Pillar 1: The Regulatory and Scientific Framework for Validation
The objective of analytical method validation is to demonstrate, through empirical evidence, that a method is suitable for its intended purpose.[9][10] The internationally recognized guideline for this process is ICH Q2(R1), which is largely harmonized with USP General Chapter <1225>.[7][8][11] These guidelines provide a comprehensive framework of validation characteristics that must be evaluated.
For an impurity method intended for quantifying a genotoxic compound like Ethyl 4-nitroso-1-piperazinecarboxylate, the following parameters are critical:
Specificity: The ability to unequivocally measure the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), excipients, other impurities, and, crucially, degradation products. This is arguably the most important characteristic for a stability-indicating method.
Accuracy: The closeness of the results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Linearity: The ability to produce results that are directly proportional to the concentration of theanalytee within a given range.
Range: The concentration interval over which the method is demonstrated to be precise, accurate, and linear.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.
Pillar 2: A Comparative Analysis of Premier Analytical Techniques
The trace-level concentrations and chemical nature of nitrosamines necessitate the use of highly sensitive and selective hyphenated analytical techniques. Standard detectors like UV often lack the required sensitivity and selectivity.[15][16] The two most powerful and widely accepted methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19]
Causality of Method Selection: Why Mass Spectrometry is Essential
The choice of a mass spectrometer as the detector is non-negotiable for trace-level nitrosamine analysis. Its power lies in its ability to provide two dimensions of confirmation: retention time from the chromatography and mass-to-charge ratio (m/z) of the analyte and its fragments. This high degree of selectivity is essential to distinguish the target impurity from co-eluting matrix components, thereby preventing false-positive results. Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) further enhance this selectivity and sensitivity, allowing for confident quantification at levels required by regulatory bodies.[16][17][20]
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
While both techniques are powerful, the choice between them depends on the specific properties of the analyte, the sample matrix, and potential analytical artifacts.
Validation Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale & Expert Insights
Specificity
High. Excellent chromatographic resolution for volatile compounds. Potential for interference from matrix components that are thermally stable.
Very High. The selectivity of tandem MS (MS/MS) is exceptional. Less risk of on-column degradation.
LC-MS/MS is often preferred to mitigate risk. The high temperatures of the GC inlet can sometimes cause the in-situ formation of nitrosamines from precursor amines and nitrite sources, leading to artificially inflated and false-positive results.[21]
Analyte Suitability
Best suited for volatile and semi-volatile, thermally stable compounds.[22] Ethyl 4-nitroso-1-piperazinecarboxylate is semi-volatile.[2]
The "gold standard" for a wide range of compounds, including non-volatile and thermally labile nitrosamines.[19]
LC-MS/MS offers broader applicability and is generally the first choice for developing a platform method for multiple potential nitrosamine impurities.[23]
Exceptional. Routinely achieves sub-ppb to ppt detection limits, making it ideal for meeting stringent regulatory AI limits.[12][19]
Both techniques provide the necessary sensitivity. The final LOQ is highly dependent on sample preparation, matrix effects, and instrument performance.
Accuracy & Precision
High, provided that sample preparation is robust and thermal degradation is controlled.
High. Generally considered more robust against matrix-induced variations when using stable isotope-labeled internal standards.
Accuracy in both methods is critically dependent on the use of an appropriate internal standard to compensate for matrix effects and variability in sample preparation and injection.
Linearity & Range
Typically demonstrates good linearity over 2-3 orders of magnitude.
Excellent linearity, often over 3-4 orders of magnitude, providing a wider working range.
The wider linear range of LC-MS/MS can be advantageous, simplifying sample preparation for products with varying impurity levels.
Robustness
Sensitive to variations in inlet temperature, carrier gas flow rate, and column aging.
Sensitive to mobile phase composition, pH, and column temperature. Less susceptible to the thermal degradation issues seen in GC.
A well-developed LC-MS/MS method is often considered more robust for routine quality control (QC) applications due to fewer potential sources of analytical artifacts.
Pillar 3: Self-Validating Experimental Protocols
A protocol is considered "self-validating" when it includes built-in checks to ensure the system is performing as expected before and during sample analysis. The cornerstone of this is the System Suitability Test (SST) , which must be run at the beginning of each analytical sequence.
Workflow for Analytical Method Validation
The overall process follows a logical progression from development and validation to routine implementation, with continuous verification.
Caption: High-level workflow for analytical method validation.
Protocol 1: Forced Degradation Study (Specificity)
Objective: To demonstrate the specificity and stability-indicating nature of the chosen analytical method. This protocol is a prerequisite for validating any impurity method.
Rationale: By intentionally degrading the drug substance, we generate the very impurities the method must be able to separate from the analyte. This provides confidence that the method can accurately quantify the analyte throughout its shelf life.[24][25]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
Prepare Samples: Prepare solutions of the drug substance (and drug product, if applicable) in a suitable solvent.
Apply Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2-8 hours).
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for a defined period.
Oxidation: Add 3% H₂O₂. Store at room temperature for a defined period.
Thermal: Store the solid drug substance at 80°C.
Photolytic: Expose the drug substance to light as specified in ICH guideline Q1B.
Analyst's Note: The goal is to achieve 5-20% degradation of the main compound. Stress conditions should be adjusted accordingly.
Neutralization: Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column.
Analysis: Analyze an unstressed control sample and all stressed samples using the LC-MS/MS method under validation.
Evaluation:
Confirm that the peak for Ethyl 4-nitroso-1-piperazinecarboxylate is chromatographically resolved from all degradation product peaks.
Perform peak purity analysis using a photodiode array (PDA) detector if available.
Calculate mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation products.
Protocol 2: Validation of an LC-MS/MS Method
Objective: To formally validate the performance characteristics of an LC-MS/MS method for the quantification of Ethyl 4-nitroso-1-piperazinecarboxylate according to ICH Q2(R1).
Step-by-Step Methodology:
System Suitability Test (SST):
Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure: Before starting the validation sequence, inject a standard solution of Ethyl 4-nitroso-1-piperazinecarboxylate (at a concentration near the LOQ) at least five times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 15.0%; Peak tailing factor between 0.8 and 1.5.
Linearity, Range, LOD, and LOQ:
Procedure: Prepare a series of at least six calibration standards by spiking the analyte into a blank matrix solution (placebo). The range should cover from the LOQ to at least 120% of the specification limit.
Linearity Analysis: Plot the peak area response versus concentration and perform a linear regression analysis.
LOD/LOQ Determination: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ must be experimentally verified by analyzing a standard at this concentration and checking for acceptable precision and accuracy.
Acceptance Criteria: LOQ precision (RSD) ≤ 15.0% and accuracy (recovery) between 80-120%.
Accuracy (Recovery):
Procedure: Prepare spiked samples by adding known amounts of Ethyl 4-nitroso-1-piperazinecarboxylate to the drug product matrix at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each level in triplicate.
Analysis: Analyze the samples and calculate the percent recovery.
Acceptance Criteria: Mean recovery should be within 80-120% at each level.
Precision:
Repeatability (Intra-assay precision): Analyze six replicate samples, spiked at 100% of the specification limit, on the same day by the same analyst.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: RSD ≤ 15.0% for both repeatability and intermediate precision.
Robustness:
Rationale: To ensure the method remains reliable during minor, expected variations in operating conditions.
Procedure: Analyze a standard solution while making small, deliberate changes to method parameters, one at a time. Examples include:
Column Temperature (e.g., ± 2°C)
Mobile Phase Flow Rate (e.g., ± 5%)
Mobile Phase pH (e.g., ± 0.1 units)
Analysis: Evaluate the impact on SST parameters (retention time, peak area, tailing factor).
Acceptance Criteria: The results should remain within the SST acceptance criteria, demonstrating the method's robustness.
Conclusion and Recommendations
The validation of analytical methods for potential genotoxic impurities like Ethyl 4-nitroso-1-piperazinecarboxylate is a mandate dictated by both scientific integrity and regulatory compliance. The data presented in this guide demonstrates that while both GC-MS and LC-MS/MS are capable of achieving the required sensitivity, LC-MS/MS represents the superior, more robust, and less artifact-prone methodology for this class of compounds. [16][17][19] Its versatility in handling a broad range of nitrosamines and its lower risk of thermal degradation make it the recommended primary technique for both development and quality control environments.
The choice of method must be justified by a thorough risk assessment and backed by comprehensive validation data as outlined in the provided protocols. By adhering to the principles of ICH Q2(R1) and integrating self-validating checks like system suitability tests, researchers and drug developers can ensure their analytical data is accurate, reliable, and fully defensible, ultimately safeguarding patient health.
References
FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Source: vertexaisearch.cloud.google.com] ()
CDER Nitrosamine Impurity Acceptable Intake Limits. [Source: U.S.
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
How to Calculate Acceptable Intake (AI) Limits for Nitrosamines?. [Source: Zamann Pharma Support] ()
ICH Q2 Analytical Method Valid
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Source: NIH] ()
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Source: ICH] ()
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
(PDF) Nitrosamine Impurity.
Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. [Source: Sigma-Aldrich] ()
Comparative Analysis of Analytical Techniques for the Quantification of Ethyl 4-nitroso-1-piperazinecarboxylate
This guide provides a comprehensive cross-validation of analytical methodologies for the detection and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential N-nitrosamine impurity. As the pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive cross-validation of analytical methodologies for the detection and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, a potential N-nitrosamine impurity. As the pharmaceutical industry continues to address the challenges posed by these potentially mutagenic compounds, robust and reliable analytical methods are paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comparative overview of key techniques, their underlying principles, and practical, field-proven insights for their application.
The selection of an appropriate analytical technique is a critical decision driven by factors such as the required sensitivity, the complexity of the drug product matrix, and the intended purpose of the analysis—from routine quality control to confirmatory testing. Here, we delve into the most prevalent and powerful techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the technical detail necessary to make informed methodological choices.
HPLC coupled with mass spectrometry, particularly with a high-resolution mass spectrometry (HRMS) detector, is a cornerstone for nitrosamine analysis. Its strength lies in its ability to handle non-volatile and thermally labile compounds in complex matrices, which is often the case with pharmaceutical products.
Principle of the Technique
The methodology involves chromatographic separation of the analyte from the sample matrix using an HPLC system, followed by ionization and detection by a mass spectrometer. The choice of ionization source is critical; Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines due to its efficiency in ionizing these relatively non-polar compounds. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information with high specificity and sensitivity.
Experimental Protocol: HPLC-HRMS
Sample Preparation:
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
Add 10 mL of a suitable solvent (e.g., methanol or dichloromethane). The choice of solvent is critical and should be optimized for the specific drug product matrix to ensure complete extraction of the analyte.
Vortex for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution and extraction.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis. This step is crucial to remove particulate matter that could damage the HPLC system.
Chromatographic Conditions:
Instrument: A high-performance liquid chromatography system coupled with a high-resolution mass spectrometer.
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for separating nitrosamines.
Mobile Phase A: 0.1% Formic acid in Water. The acid helps to improve the ionization efficiency in the mass spectrometer.
Mobile Phase B: 0.1% Formic acid in Methanol.
Gradient Elution: A gradient is employed to effectively separate the analyte from matrix components. For example, starting at 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
Ion Source: APCI in positive ion mode.
Source Temperature: 350 °C.
Sheath Gas Flow: 35 units.
Auxiliary Gas Flow: 10 units.
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantitative analysis, monitoring for the specific m/z of Ethyl 4-nitroso-1-piperazinecarboxylate.
Method Validation Insights
A robust method validation according to ICH Q2(R1) guidelines is essential. For nitrosamines, key parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): For genotoxic impurities, the LOQ should be sufficiently low to meet regulatory limits (often in the parts-per-billion range). HPLC-HRMS can typically achieve LOQs in the range of 0.05 to 0.5 ng/mL.
Linearity: The method should be linear over a range that covers the expected concentration of the impurity. A correlation coefficient (r²) of >0.99 is expected.
Accuracy and Precision: Accuracy is determined by spike/recovery experiments, with recovery typically expected to be within 80-120%. Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (RSD), which should be <15%.
Workflow Visualization: HPLC-MS
Caption: Workflow for HPLC-MS analysis of Ethyl 4-nitroso-1-piperazinecarboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines. For certain nitrosamines, it can offer excellent sensitivity and chromatographic resolution. However, its applicability depends on the thermal stability of the target analyte.
Principle of the Technique
In GC-MS, the sample is first vaporized in a heated inlet and then separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI creates characteristic fragmentation patterns that can be used for structural confirmation.
Experimental Protocol: GC-MS
Sample Preparation:
Sample extraction is similar to the HPLC method, often using a solvent like dichloromethane.
A derivatization step may be necessary for certain nitrosamines to improve their volatility and thermal stability, though this adds complexity to the workflow. For Ethyl 4-nitroso-1-piperazinecarboxylate, direct injection may be feasible but requires careful evaluation to prevent on-column degradation.
Chromatographic Conditions:
Instrument: A gas chromatograph coupled to a mass spectrometer.
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature: 250 °C (must be optimized to ensure volatilization without degradation).
Oven Temperature Program: A temperature gradient is used to separate compounds. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.
Mass Spectrometry Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the analyte.
Method Validation Insights
Thermal Stability: The primary challenge for GC-MS analysis of nitrosamines is ensuring the thermal stability of the analyte in the heated GC inlet and column. Degradation can lead to inaccurate and unreliable results. This must be thoroughly investigated during method development.
Matrix Effects: Complex sample matrices can contaminate the GC inlet and column, leading to poor peak shapes and shifts in retention time. Regular maintenance is crucial.
Sensitivity: GC-MS can be highly sensitive, with LOQs often reaching the low parts-per-billion (ppb) level, comparable to or sometimes better than HPLC-MS for certain volatile nitrosamines.
Workflow Visualization: GC-MS
Caption: Workflow for GC-MS analysis of Ethyl 4-nitroso-1-piperazinecarboxylate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require an identical reference standard for the analyte, making it a powerful tool for purity assessment and the quantification of impurities when a certified standard is unavailable.
Principle of the Technique
qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the target analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined with high accuracy.
Experimental Protocol: qNMR
Sample Preparation:
Accurately weigh a specific amount of the sample containing Ethyl 4-nitroso-1-piperazinecarboxylate.
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The internal standard must have a resonance that does not overlap with the analyte or other sample components.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiment: A standard one-dimensional proton (¹H) NMR experiment is performed.
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
Data Processing and Calculation:
Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, and m = mass.
Method Validation Insights
Specificity: The key to qNMR is selecting a resonance signal for the analyte that is free from overlap with other signals.
Accuracy: qNMR is considered a primary ratio method, capable of providing highly accurate results without the need for a calibration curve.
Sensitivity: The main limitation of qNMR is its relatively low sensitivity compared to MS-based methods. It is generally suitable for quantifying impurities at levels of 0.1% or higher, making it less ideal for trace-level genotoxic impurities but excellent for purity assessment of reference materials.
Comparative Summary of Techniques
Feature
HPLC-MS (HRMS)
GC-MS
Quantitative NMR (qNMR)
Principle
Chromatographic separation followed by mass-based detection.
Chromatographic separation of volatile compounds followed by mass-based detection.
Intrinsic relationship between signal area and molar concentration.
Analyte Suitability
Non-volatile, thermally labile compounds.
Volatile, thermally stable compounds.
Soluble compounds with unique NMR signals.
Sensitivity (Typical LOQ)
Very High (0.05 - 0.5 ng/mL)
High (0.1 - 1.0 ng/mL)
Low (> 0.1% w/w)
Specificity
Very High
High
High (dependent on spectral resolution)
Matrix Effects
Moderate (can be mitigated with sample prep and HRMS)
Can be significant (inlet contamination)
Low to Moderate
Quantification
Requires a certified reference standard and calibration curve.
Requires a certified reference standard and calibration curve.
Absolute method; requires an internal standard but not an analyte standard.
Primary Application
Trace-level quantification and confirmation in complex matrices.
Analysis of volatile nitrosamines.
Purity assessment and quantification of reference materials.
Conclusion and Recommendations
The cross-validation of these analytical techniques demonstrates that there is no single "best" method for the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate. The choice is dictated by the specific analytical objective.
For routine quality control and trace-level quantification in drug products, HPLC-HRMS is the recommended technique. Its high sensitivity, specificity, and applicability to a wide range of compounds make it the most robust and versatile option for controlling genotoxic impurities at levels required by regulatory agencies.
GC-MS can be a viable alternative if Ethyl 4-nitroso-1-piperazinecarboxylate is shown to be sufficiently volatile and thermally stable. It can offer excellent sensitivity and is a well-established technique in many laboratories.
qNMR serves a different but equally important purpose. It is the ideal method for the characterization and purity assignment of the Ethyl 4-nitroso-1-piperazinecarboxylate reference standard itself. This accurately characterized standard is then used to build reliable calibration curves for the more sensitive chromatographic methods.
A comprehensive analytical strategy should leverage these techniques synergistically. qNMR can be used to establish the purity of the reference material, which is then used to validate a high-sensitivity HPLC-MS or GC-MS method for the routine analysis of the target impurity in the final drug product. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the data generated.
References
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Source: FDA.gov, [Link]
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Source: EMA.europa.eu, [Link]
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.org, [Link]
Parr, M. K., & Joseph, J. F. (2019). NMR spectroscopy for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 169, 114-125. (A representative review of qNMR principles). A general URL for the journal is provided as a deep link may not be stable: [Link]
Validation
Purity assessment of synthesized Ethyl 4-nitroso-1-piperazinecarboxylate
<A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 4-Nitroso-1-Piperazinecarboxylate Introduction: The Criticality of Purity in N-Nitroso Compounds Ethyl 4-nitroso-1-piperazinecarboxyla...
Author: BenchChem Technical Support Team. Date: February 2026
<A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 4-Nitroso-1-Piperazinecarboxylate
Introduction: The Criticality of Purity in N-Nitroso Compounds
Ethyl 4-nitroso-1-piperazinecarboxylate is a piperazine derivative belonging to the broader class of N-nitrosamines. These compounds are of significant interest in medicinal chemistry and drug development as potential intermediates and pharmacophores.[1][2] However, the N-nitroso functional group raises a critical flag for safety and quality control. Many N-nitrosamines are classified as probable human carcinogens, necessitating stringent control over their presence as impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4]
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established strict guidelines for the detection and control of nitrosamine impurities.[5][6][7] For researchers synthesizing or utilizing Ethyl 4-nitroso-1-piperazinecarboxylate, a robust and validated purity assessment is not merely a matter of good scientific practice; it is a fundamental requirement for ensuring the safety, reproducibility, and integrity of their research. Potential impurities can arise from the synthesis process, including unreacted starting materials, byproducts, or degradation products, and their presence can have profound effects on biological assays and toxicological profiles.[4]
This guide provides a comparative overview of the primary analytical techniques for assessing the purity of synthesized Ethyl 4-nitroso-1-piperazinecarboxylate. We will delve into the causality behind experimental choices, provide actionable protocols, and offer a framework for selecting the most appropriate method for your research needs.
Visualizing the Purity Assessment Workflow
A comprehensive purity assessment is a multi-step process, beginning with sample preparation and culminating in data analysis and reporting. The following workflow provides a high-level overview of the critical stages involved.
Caption: A generalized workflow for the purity assessment of a synthesized chemical compound.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, sensitivity, and available instrumentation. Here, we compare the most common and powerful methods for purity assessment of N-nitroso compounds.
Technique
Principle
Strengths
Limitations
Best For
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection commonly by UV-Vis or Mass Spectrometry (MS).
- Versatile for a wide range of compounds.- UV detection is robust and widely available.[8][9]- LC-MS provides high sensitivity and specificity for impurity identification.[10][11]- Non-destructive to the sample.
- UV detection may lack the sensitivity for trace impurities.[12]- Resolution can be challenging for structurally similar impurities.- LC-MS instrumentation has a higher cost and complexity.
- Routine purity checks (% purity).- Quantification of the main component.- Analysis of thermally unstable compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.
- Exceptional sensitivity and selectivity, especially with MS/MS, for detecting trace-level nitrosamines.[13][14]- Well-established regulatory methods available.[3]- Provides structural information for impurity identification.
- Compound must be volatile and thermally stable.- High temperatures in the injector can potentially create nitrosamine artifacts.[12]- Complex matrices can interfere with analysis.[13]
- Definitive identification and quantification of volatile and semi-volatile impurities.- Meeting stringent regulatory limits for nitrosamines.
Quantitative Nuclear Magnetic Resonance (qNMR)
Measures the signal intensity of atomic nuclei in a magnetic field, which is directly proportional to the number of nuclei.
- Primary ratio method; does not require a specific reference standard for the analyte.[15][16]- Provides both structural and quantitative information simultaneously.[4]- Highly accurate and precise for purity determination of the main component.[17]
- Lower sensitivity compared to chromatographic methods; not ideal for trace impurity detection.- Requires a highly pure internal standard for accurate quantification.[18]- Potential for signal overlap in complex mixtures.
- Accurately determining the absolute purity of the main compound.- Characterizing and quantifying major impurities.- As a primary or reference method.
In-Depth Methodologies: Protocols and Rationale
As a Senior Application Scientist, I advocate for not just following a protocol but understanding the causality behind each step. This ensures robust and reproducible results.
Protocol 1: Purity Assessment by HPLC-UV
This method is a workhorse for routine purity checks due to its accessibility and reliability.
Objective: To determine the purity of Ethyl 4-nitroso-1-piperazinecarboxylate by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
Instrumentation:
HPLC system with a UV-Vis or Photodiode Array (PDA) Detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid (optional, to improve peak shape)
Methanol or Dimethyl Sulfoxide (DMSO) for sample dissolution[19]
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing for amine-containing compounds.
Mobile Phase B: Acetonitrile.
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized compound.
Dissolve in a suitable solvent (e.g., Methanol) to a final concentration of 1.0 mg/mL.[20] Ensure complete dissolution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume: 5-10 µL.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
UV Detection Wavelength: 230-245 nm. N-nitroso compounds typically have a UV absorbance maximum in this range.[8][21] A PDA detector is ideal for confirming this by examining the full UV spectrum.
Gradient Elution:
Start with a low percentage of organic mobile phase (e.g., 10% Acetonitrile) to retain the compound and any polar impurities.
Gradually increase the percentage of Acetonitrile over 15-20 minutes to elute the main compound and then any less polar impurities.
Include a high-organic wash step at the end to clean the column, followed by re-equilibration at the starting conditions.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness Check: Perform a blank injection (solvent only) to ensure no peaks are carryover from previous runs. Run a system suitability test using a standard to check for column performance, peak shape, and reproducibility.
Protocol 2: Trace Impurity Analysis by GC-MS/MS
For detecting and quantifying potential nitrosamine impurities at the parts-per-billion (ppb) level, GC-MS, particularly with a triple quadrupole (MS/MS) detector, is the gold standard.[14]
Objective: To identify and quantify known and unknown volatile impurities in the Ethyl 4-nitroso-1-piperazinecarboxylate sample.
Instrumentation:
Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
Capillary GC column suitable for amine analysis (e.g., a low-bleed "624" or "WAX" type phase)
Reagents:
Dichloromethane or other suitable high-purity solvent for sample dilution.
Step-by-Step Protocol:
Sample Preparation:
Prepare a stock solution of the synthesized compound in dichloromethane (e.g., 10 mg/mL).
Dilute this solution to a final concentration appropriate for the instrument's sensitivity (e.g., 100 µg/mL). The goal is to avoid saturating the detector with the main peak while still being able to detect trace impurities.
GC Conditions:
Injector: Splitless mode at 250 °C. Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column.[22]
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
Oven Program: Start at a low temperature (e.g., 50-70 °C) and hold for a few minutes to focus the analytes on the column head. Then, ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 240-280 °C.[3] This separates compounds based on their boiling points and column interactions.
MS/MS Conditions:
Ionization Mode: Electron Ionization (EI). This is a standard, robust ionization technique that creates reproducible fragmentation patterns for library matching.
Acquisition Mode:
Full Scan: Acquire data over a wide mass range (e.g., m/z 40-400) to identify unknown impurities by comparing their mass spectra to libraries (e.g., NIST).
Multiple Reaction Monitoring (MRM): For known potential impurities (e.g., NDMA, NDEA), set up specific precursor-to-product ion transitions. This mode offers superior sensitivity and selectivity by filtering out matrix noise.[14]
Data Analysis:
In full scan mode, identify peaks by matching their mass spectra against a reference library.
In MRM mode, quantify target impurities by creating a calibration curve using certified reference standards.
Report any detected impurities and their estimated concentrations.
Causality and Expertise: The choice of a direct liquid injection over headspace analysis is because Ethyl 4-nitroso-1-piperazinecarboxylate itself is a semi-volatile compound, and this method is effective for a wider range of analyte volatilities.[14]
Decision Framework for Method Selection
Choosing the right analytical tool is a strategic decision that balances the required information with available resources. The following decision tree can guide researchers in selecting the most appropriate purity assessment strategy.
Caption: A flowchart to guide the selection of an analytical method based on the primary research objective.
Conclusion
The purity assessment of synthesized Ethyl 4-nitroso-1-piperazinecarboxylate is a non-negotiable step in its use for research and development. A multi-faceted approach is often the most prudent strategy. HPLC-UV serves as an excellent first-pass technique for determining bulk purity, while qNMR provides an orthogonal, highly accurate measure of the primary component. For the critical task of detecting and quantifying potentially carcinogenic N-nitrosamine impurities at trace levels, the high sensitivity and specificity of GC-MS/MS or LC-HRMS are indispensable. By understanding the principles and rationale behind each method, researchers can design a self-validating, robust analytical strategy that ensures the quality and safety of their work, aligning with both scientific best practices and regulatory expectations.
References
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?
Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
Regulatory Affairs Professionals Society (RAPS). (2024, September 4). FDA revises final guidance on nitrosamine impurities.
King & Spalding LLP. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
U.S. Food and Drug Administration (FDA). (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
Reddy, G. S., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
U.S. Food and Drug Administration (FDA). (2021, February). Control of Nitrosamine Impurities in Human Drugs.
Reddy, G. S., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.
S. W. et al. (2018, November 12). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
Shimadzu Corporation. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
Giraudeau, P., et al. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central.
Hollis, W. G. (1963). Quantitative analysis using NMR. Journal of Chemical Education.
U.S. Pharmacopeial Convention. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
Mestrelab Research. (n.d.). What is qNMR and why is it important?
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?
Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
Fellion, Y., de Smedt, J., & Brudney, N. (1980). An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials. PubMed.
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate.
RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
Chemicea Pharmaceuticals. (n.d.). N-Nitroso-N-Ethyl piperazine | CAS No- 65504-33-8.
A Comparative Guide to Reference Standards for the Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount. Ethyl 4-nitroso-1-piperazinecarb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount. Ethyl 4-nitroso-1-piperazinecarboxylate, a potential genotoxic impurity, requires rigorous analytical oversight. This guide provides a comprehensive comparison of reference standards for its analysis, offering insights into the selection of appropriate standards and the analytical methodologies for their use.
Introduction to Ethyl 4-nitroso-1-piperazinecarboxylate and the Imperative for Accurate Analysis
Ethyl 4-nitroso-1-piperazinecarboxylate is a nitrosamine impurity that can potentially form during the synthesis or storage of certain pharmaceutical products.[1] Nitrosamines are classified as probable human carcinogens, making their detection and quantification a critical aspect of drug safety.[1][2] Regulatory bodies like the FDA and EMA have established stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and accurate analytical methods.[2][3] The reliability of these methods is fundamentally dependent on the quality of the reference standards used for calibration and validation.
This guide will delve into the critical aspects of selecting and utilizing reference standards for the analysis of Ethyl 4-nitroso-1-piperazinecarboxylate. We will explore the different types of standards available, compare their characteristics, and provide detailed experimental protocols for their qualification and use in common analytical techniques.
The Reference Standard Landscape: A Comparative Overview
The choice of a reference standard is a critical decision that directly impacts the accuracy and reliability of analytical data. For Ethyl 4-nitroso-1-piperazinecarboxylate, several options are available, each with its own set of advantages and considerations.
Reference Standard Type
Description
Advantages
Considerations
Primary Standard
A highly purified compound with a well-established and documented purity value, often certified by a national metrology institute or pharmacopeia.
Highest level of accuracy and traceability. Ideal for the calibration of secondary standards and for use in definitive methods.
High cost and limited availability.
Secondary Standard (Working Standard)
A standard that is qualified against a primary standard. Its purity is established by comparison to the primary standard.
More readily available and cost-effective than primary standards. Suitable for routine analysis and quality control.
Purity value is less certain than that of a primary standard. Requires careful qualification and periodic re-qualification.
In-house "Well-Characterized" Material
A batch of Ethyl 4-nitroso-1-piperazinecarboxylate synthesized and thoroughly characterized in-house.
Cost-effective for frequent analysis. Full control over the characterization process.
Requires significant resources and expertise for synthesis, purification, and comprehensive characterization. Lacks the external validation of a certified standard.
Recommendation: For routine quality control and product release testing, a well-qualified secondary standard is often the most practical choice. However, for method development, validation, and in cases of dispute, the use of a primary standard is highly recommended to ensure the highest degree of accuracy and defensibility of the results.
Analytical Methodologies for Quantification
The quantification of Ethyl 4-nitroso-1-piperazinecarboxylate is typically achieved using chromatographic techniques coupled with sensitive detection methods. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of nitrosamines.[4][5][6][7]
Experimental Protocol: HPLC-UV Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate
Instrumentation: HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), is typically used.[7]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength of approximately 230-240 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of the Ethyl 4-nitroso-1-piperazinecarboxylate reference standard in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.
Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For drug products, an extraction step may be necessary to remove interfering excipients.
Quantification: The concentration of Ethyl 4-nitroso-1-piperazinecarboxylate in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of Ethyl 4-nitroso-1-piperazinecarboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile nitrosamines.[3][8][9][10][11]
Experimental Protocol: GC-MS/MS Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (MS/MS).
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is often suitable.
Carrier Gas: Helium at a constant flow rate.
Injection: Splitless injection is typically used for trace analysis.
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ethyl 4-nitroso-1-piperazinecarboxylate would need to be determined.
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or methanol. Create calibration standards by diluting the stock solution.
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from the sample matrix and concentrate it.
Quantification: The concentration is determined using an internal standard and a calibration curve.
Workflow for GC-MS/MS Analysis
Caption: Workflow for the GC-MS/MS analysis of Ethyl 4-nitroso-1-piperazinecarboxylate.
Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[12][13][14][15] Instead, a certified internal standard of a different, stable compound is used.
Experimental Protocol: qNMR for Purity Assessment of an In-house Standard
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh a known amount of the in-house Ethyl 4-nitroso-1-piperazinecarboxylate and the internal standard. Dissolve them in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
Data Processing: Integrate the signals of the analyte and the internal standard.
Purity Calculation: The purity of the in-house standard is calculated using the following equation:
Caption: Workflow for the qNMR purity assessment of an in-house reference standard.
Comparison of Analytical Method Performance
Parameter
HPLC-UV
GC-MS/MS
qNMR
Selectivity
Moderate to good, dependent on chromatography.
Excellent, due to mass filtering.
Excellent, based on unique chemical shifts.
Sensitivity
Good, suitable for routine QC.
Excellent, ideal for trace analysis.
Lower, typically requires higher concentrations.
Quantification
Relative (requires a specific reference standard).
Relative (requires a specific reference standard).
Absolute or relative (can use a non-specific internal standard).
Application
Routine analysis, content uniformity.
Trace impurity analysis, confirmation.
Purity assessment of reference standards.
Conclusion and Recommendations
The selection of an appropriate reference standard is a cornerstone of reliable analytical testing for Ethyl 4-nitroso-1-piperazinecarboxylate. For routine analysis, commercially available secondary standards from reputable suppliers offer a balance of quality and cost-effectiveness.[16][17][18][19][20][21][22] However, for the highest level of accuracy, particularly in method validation and for establishing in-house standards, primary standards or characterization by a primary method like qNMR are indispensable.
The choice of analytical methodology should be guided by the specific requirements of the analysis. HPLC-UV provides a robust and accessible method for routine quantification. GC-MS/MS offers superior sensitivity and selectivity for trace-level detection. qNMR stands as a powerful tool for the accurate purity determination of reference materials themselves.
By carefully considering the types of reference standards and employing validated analytical methods, researchers, scientists, and drug development professionals can ensure the safety and quality of pharmaceutical products.
References
Boinapally, P., & Vegesna, V. R. (Year). A new stability indicating RP-HPLC method for the estimation of piperazine and its related substances in piperazine citrate drug substance. International Journal of Pharmaceutical Sciences and Research.
Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). Sigma-Aldrich.
Nitrosamines by GC-MS/MS. (n.d.).
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.
Quantification of Trace Nitrosamines with GC-MS: When and Why? (n.d.).
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu.
Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. (1990). Journal of Analytical Toxicology, 14(3), 181-5.
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2020). Canadian Journal of Chemistry.
N-Nitroso-N-Ethyl piperazine | 65504-33-8. (n.d.). SynThink Research Chemicals.
CAS No : 65504-33-8 | Product Name : 1-Ethyl-4-nitrosopiperazine. (n.d.).
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
Nitrosamine impurities in specific medicines. (n.d.). European Medicines Agency.
A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). (2023).
EMA Q&A Appendix 1 update posted on Feb. 26, 2024. (2024). Nitrosamines Exchange.
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ethyl 4-nitroso-1-piperazinecarboxylate Measurements
Foreword: The Imperative for Precision in Nitrosamine Analysis The discovery of N-nitrosamine impurities in commonly used pharmaceuticals has presented a significant challenge to the drug development and manufacturing se...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative for Precision in Nitrosamine Analysis
The discovery of N-nitrosamine impurities in commonly used pharmaceuticals has presented a significant challenge to the drug development and manufacturing sectors. These compounds, classified as probable human carcinogens, necessitate rigorous control and monitoring to ensure patient safety.[1][2] Ethyl 4-nitroso-1-piperazinecarboxylate, a potential nitrosamine impurity, falls under this class of compounds requiring highly sensitive and reliable analytical methods for its detection and quantification at trace levels.
This guide is designed for researchers, scientists, and drug development professionals. It provides a framework for conducting an inter-laboratory comparison of Ethyl 4-nitroso-1-piperazinecarboxylate measurements, offering insights into method performance, experimental design, and data interpretation. By synthesizing established analytical principles with practical considerations, this document aims to foster consistency and accuracy across different laboratory settings.
Understanding the Analyte: Ethyl 4-nitroso-1-piperazinecarboxylate
Ethyl 4-nitroso-1-piperazinecarboxylate is a nitrosamine derivative of ethyl piperazinecarboxylate. Its formation can potentially occur during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product through the reaction of secondary or tertiary amines with nitrosating agents.[3]
Given its classification as a nitrosamine, it is treated as a potentially genotoxic impurity, and its levels in pharmaceutical products are strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][5] The general acceptable intake (AI) limit for nitrosamines without established carcinogenicity data is 26.5 ng/day.[5][6]
Designing an Inter-laboratory Comparison Study
An inter-laboratory comparison is crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. A well-designed study provides confidence in the analytical data used for regulatory submissions and product release.
The workflow for an inter-laboratory study can be visualized as follows:
Caption: Workflow for an Inter-laboratory Comparison Study.
Analytical Methodologies for Ethyl 4-nitroso-1-piperazinecarboxylate
The primary analytical techniques for the trace-level quantification of nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][7] The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is generally the preferred method for non-volatile and thermally labile nitrosamines.
Detailed Experimental Protocol:
Sample Preparation:
Accurately weigh a portion of the ground tablet powder or API equivalent to 100 mg of the active ingredient into a 15 mL polypropylene centrifuge tube.
Add 10 mL of 0.1% formic acid in water:methanol (95:5 v/v) as the extraction solvent.
Vortex the sample for 1 minute, followed by sonication for 15 minutes in a cooled bath.
Centrifuge the sample at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Quantifier Product Ion (Q3): 114.1 m/z (Loss of C₂H₅O₂ and N).
Qualifier Product Ion (Q3): 86.1 m/z (Piperazine fragment).
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
Method B: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is suitable for volatile and thermally stable nitrosamines.
Detailed Experimental Protocol:
Sample Preparation:
Accurately weigh 100 mg of the API or ground tablet powder into a 20 mL headspace vial.
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or methanol).
Add 1 mL of 1N NaOH.
Seal the vial and vortex for 1 minute.
For liquid injection, a liquid-liquid extraction can be performed.
Chromatographic Conditions:
Column: Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Splitless (1 µL injection).
Oven Temperature Program:
Initial temperature: 40 °C, hold for 2 minutes.
Ramp to 240 °C at 15 °C/min.
Hold at 240 °C for 5 minutes.
Mass Spectrometry Conditions (Triple Quadrupole):
Ionization Mode: Electron Ionization (EI) at 70 eV.
MRM Transitions:
Precursor Ion (Q1): 187 m/z (Molecular Ion).
Quantifier Product Ion (Q3): 157 m/z (Loss of NO).
Qualifier Product Ion (Q3): 114.1 m/z (Loss of C₂H₅O₂ and N).
Inter-laboratory Comparison: A Hypothetical Case Study
To illustrate the comparison process, a hypothetical inter-laboratory study was designed. Four laboratories were provided with a homogenous sample of a drug product spiked with Ethyl 4-nitroso-1-piperazinecarboxylate at a target concentration of 10 ng/g (0.01 ppm). Each laboratory used their validated in-house method.
A Researcher's Guide to the Spectroscopic Characterization of Ethyl 4-nitroso-1-piperazinecarboxylate and Its Derivatives
In the landscape of pharmaceutical development and safety assessment, the identification and characterization of N-nitrosamine impurities have become a critical priority.[1][2] These compounds, often formed from the reac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and safety assessment, the identification and characterization of N-nitrosamine impurities have become a critical priority.[1][2] These compounds, often formed from the reaction of secondary or tertiary amines with a nitrosating agent, are classified as probable human carcinogens.[3] Ethyl 4-nitroso-1-piperazinecarboxylate, a nitrosated derivative of a common piperazine building block, and its related structures represent a class of impurities that demand rigorous analytical scrutiny.
This guide provides an in-depth comparison of the key spectroscopic signatures of Ethyl 4-nitroso-1-piperazinecarboxylate and its hypothetical derivatives. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of NMR, IR, UV-Vis, and Mass Spectrometry data. The protocols and analyses presented herein are designed to be self-validating, providing researchers with a robust framework for the unambiguous identification of these critical analytes.
The Core Structure and Its Variants
For this comparative guide, we will focus on the parent molecule, Ethyl 4-nitroso-1-piperazinecarboxylate (Compound A) , and two logical, hypothetical derivatives to illustrate the influence of structural modifications on spectroscopic data:
Compound B: Methyl 4-nitroso-1-piperazinecarboxylate (illustrates change in the ester group)
Compound C: Ethyl 2-methyl-4-nitroso-1-piperazinecarboxylate (illustrates substitution on the piperazine ring)
Compound
Structure
Molecular Formula
Molecular Weight ( g/mol )
A
Ethyl 4-nitroso-1-piperazinecarboxylate
C₇H₁₃N₃O₃
187.20
B
Methyl 4-nitroso-1-piperazinecarboxylate
C₆H₁₁N₃O₃
173.17
C
Ethyl 2-methyl-4-nitroso-1-piperazinecarboxylate
C₈H₁₅N₃O₃
201.22
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of these nitrosamines. The key challenge and diagnostic feature in the NMR spectra of N-nitrosamines is the presence of geometric isomers (E/Z) due to the high barrier of rotation around the N-N bond.[4] This can result in the doubling of signals for nuclei near the nitroso group.
¹H NMR Spectroscopy
The proton NMR provides a detailed map of the molecule's hydrogen environment. The piperazine ring protons typically appear as complex multiplets. The presence of the electron-withdrawing nitroso and carboxylate groups deshields the adjacent protons, shifting them downfield.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton Assignment
Compound A (Ethyl Ester)
Compound B (Methyl Ester)
Compound C (Ring-Substituted)
Rationale for Shifts & Multiplicity
Ester -CH₃
~1.25 (t, 3H)
~3.75 (s, 3H)
~1.25 (t, 3H)
Triplet for ethyl due to coupling with -CH₂-. Singlet for methyl.
Ester -CH₂-
~4.15 (q, 2H)
-
~4.15 (q, 2H)
Quartet from coupling to the ethyl -CH₃.
Piperazine H-2, H-6
~4.20 (m), ~3.80 (m)
~4.20 (m), ~3.80 (m)
~4.3 (m), ~3.9 (m), ~3.3 (m)
Protons α to the nitroso group are deshielded. Two sets of signals often observed due to E/Z isomerism. Ring substitution in C breaks symmetry, leading to more complex multiplets.
Piperazine H-3, H-5
~3.65 (m)
~3.65 (m)
~3.7 (m), ~2.9 (m)
Protons α to the carboxylate nitrogen. Less affected by isomerism but still complex.
Ring -CH₃
-
-
~1.15 (d, 3H)
Doublet due to coupling with the adjacent proton on the piperazine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the proton data, providing information on the carbon framework. The carbonyl carbon of the ester and the carbons adjacent to the nitrogens are key diagnostic signals.
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon Assignment
Compound A (Ethyl Ester)
Compound B (Methyl Ester)
Compound C (Ring-Substituted)
Rationale for Shifts
Ester C=O
~155.0
~155.5
~155.0
Typical chemical shift for a carbamate/carboxylate carbonyl.
Ester -O-CH₂-
~61.5
-
~61.5
Standard shift for an ethyl ester methylene carbon.
Ester -O-CH₃
-
~52.5
-
Standard shift for a methyl ester carbon.
Ester -CH₃
~14.2
-
~14.2
Standard shift for an ethyl ester methyl carbon.
Piperazine C-2, C-6
~51.0, ~40.0
~51.0, ~40.0
~57.0, ~48.0, ~40.0
Two distinct signals are expected due to the influence of E/Z isomerism.[5] The methyl substituent in C further differentiates the ring carbons.
Piperazine C-3, C-5
~43.0
~43.0
~49.0, ~43.0
Carbons adjacent to the carboxylate nitrogen.
Ring -CH₃
-
-
~18.0
Typical shift for a methyl group on a saturated ring.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for the rapid confirmation of key functional groups. For these molecules, the most important vibrations are the N=O stretch of the nitroso group, the C=O stretch of the ester, and the N-N stretch.
Expected IR Absorption Frequencies (cm⁻¹)
Functional Group
Characteristic Frequency Range
Expected Position for Compounds A, B, C
Rationale
C=O Stretch (Ester)
1750-1700
~1705
Strong, sharp absorption characteristic of the carbamate functional group.
N=O Stretch
1490-1400
~1440
A key diagnostic peak for the N-nitroso group. Its position can be influenced by molecular geometry and electronic effects.[6]
N-N Stretch
1110-1050
~1060
A medium to strong band confirming the nitrosamine structure.[6]
C-O Stretch (Ester)
1250-1150
~1220
Strong absorption associated with the C-O single bond of the ester.
C-H Stretch
3000-2850
~2980-2870
Aliphatic C-H stretching from the piperazine ring and ethyl/methyl groups.
The IR spectra for all three compounds are expected to be broadly similar, with the primary utility being the confirmation of the core nitroso-piperazine-carboxylate structure.
UV-Visible Spectroscopy: Electronic Transitions
N-nitrosamines exhibit two characteristic absorption bands in their UV-Vis spectra. These correspond to specific electronic transitions within the N-N=O chromophore.[6][7]
π → π* Transition: A high-intensity absorption band typically observed around 230-235 nm .
n → π* Transition: A lower-intensity, broad absorption band at a higher wavelength, typically around 330-370 nm .[6][7] This transition is formally forbidden and is responsible for the characteristic pale yellow color of many nitrosamines.
Expected UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
Transition
Expected λₘₐₓ
Molar Absorptivity (ε)
Comments
π → π
~232
High (~4000-8000 L·mol⁻¹·cm⁻¹)
This strong absorption is a reliable indicator of the nitrosamine group.[6]
n → π
~345
Low (~100-200 L·mol⁻¹·cm⁻¹)
This weaker band overlaps with the solar spectrum and is responsible for the photolytic degradation of nitrosamines in the environment.[7]
The specific substitution on the ester or the piperazine ring (Compounds B and C) is not expected to significantly alter the λₘₐₓ of these electronic transitions, as they are primarily localized to the N-nitroso functional group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through characteristic fragmentation patterns. For N-nitrosamines, electron impact (EI) or electrospray ionization (ESI) can be used. The unequivocal confirmation of nitrosamines often relies on MS techniques.[8][9]
A hallmark of nitrosamine mass spectra is the loss of the nitroso radical (·NO).
Key Fragmentation Pathway
Caption: Primary fragmentation of N-nitrosamines involves the loss of a nitroso radical.
Expected Mass Spectrometry Data (m/z)
Ion
Compound A (C₇H₁₃N₃O₃)
Compound B (C₆H₁₁N₃O₃)
Compound C (C₈H₁₅N₃O₃)
Rationale
[M+H]⁺ (ESI)
188.10
174.08
202.12
Protonated molecular ion, the base peak in ESI.
[M]⁺˙ (EI)
187.09
173.08
201.11
Molecular ion peak observed in EI.
[M-30]⁺
157.10
143.08
171.12
A highly characteristic fragment resulting from the loss of the ·NO radical.[3][10]
[M-17]⁺
170.09
156.08
184.11
A fragment corresponding to the loss of an ·OH radical, potentially via a McLafferty-type rearrangement, is also common in cyclic nitrosamines.[10]
m/z 30
30.00
30.00
30.00
The [NO]⁺ ion is often observed.
Experimental Methodologies
The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following sections detail validated, step-by-step methods for the synthesis and spectroscopic analysis of these compounds.
Synthesis: General Protocol for Nitrosation
This protocol describes a general method for the synthesis of the target compounds from their corresponding secondary amine precursors.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of N-nitroso piperazine derivatives.
Precursor Dissolution: Dissolve the parent amine (e.g., Ethyl 1-piperazinecarboxylate) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath with constant stirring.
Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cold amine solution over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Extraction: Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane (DCM).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure N-nitroso product.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[5]
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
For liquid samples, place a single drop between two sodium chloride (NaCl) plates.
For solid samples, prepare a potassium bromide (KBr) pellet or use an Attenuated Total Reflectance (ATR) accessory.
Acquire the spectrum over a range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy:
Prepare a stock solution of the compound in ethanol at a concentration of ~1 mg/mL.
Prepare serial dilutions to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.
Acquire the spectrum from 200 to 600 nm using a dual-beam spectrophotometer with ethanol as the reference blank.[6]
Mass Spectrometry (LC-MS):
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
Develop a suitable chromatographic method to separate the analyte from any impurities.
Acquire data in full scan mode to identify the [M+H]⁺ ion and in tandem MS (MS/MS) mode to observe characteristic fragment ions.
Conclusion
The spectroscopic analysis of Ethyl 4-nitroso-1-piperazinecarboxylate and its derivatives provides a clear and detailed picture of their molecular structure. Each technique offers a unique piece of the puzzle: NMR defines the precise atomic connectivity and stereochemistry; IR confirms the presence of key functional groups; UV-Vis reveals the characteristic electronic nature of the N-nitroso chromophore; and Mass Spectrometry provides definitive molecular weight and fragmentation data. By understanding the principles behind these techniques and the expected spectral patterns, researchers can confidently identify and characterize these potentially hazardous impurities, ensuring the safety and quality of pharmaceutical products.
References
Piskorz, M., & Urbanski, T. (Year not available). Ultraviolet and Infrared Spectra of Some Nitrosamines. Source not specified.
SynZeal. (n.d.). N-Nitroso-N-Ethyl piperazine | 65504-33-8. SynZeal. Retrieved from [Link]
Emmons, D. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. Defense Technical Information Center (DTIC). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
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ResearchGate. (n.d.). N-nitroso derivatives evidenced by UV-visible absorption spectra. ResearchGate. Retrieved from [Link]
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Mass Spectra of N-Nitroso Compounds. OSTI.GOV. Retrieved from [Link]
SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Wiley. Retrieved from [Link]
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Chow, Y. L., & Colón, J. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1370.
S. S. Kumar, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 36(5), 659-685.
SpectraBase. (n.d.). 1-Nitroso-4-propyl-piperazine - Optional[13C NMR]. Wiley. Retrieved from [Link]
Ionescu, A., et al. (2021). Determination of nitroso-compounds in food products. MethodsX, 8, 101289.
National Center for Biotechnology Information. (n.d.). Determination of N-nitroso compounds by mass spectrometry. PubMed. Retrieved from [Link]
American Chemical Society Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. ResearchGate. Retrieved from [Link]
A Comparative Mechanistic Analysis of Ethyl 4-nitroso-1-piperazinecarboxylate and Structurally Related Nitric Oxide Donors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of nitric oxide (NO) biology and therapeutics, the rational design and selection of NO donor molecules are paramo...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of nitric oxide (NO) biology and therapeutics, the rational design and selection of NO donor molecules are paramount. The transient nature of NO necessitates the use of donor compounds that can release this critical signaling molecule in a controlled and predictable manner. Among the various classes of NO donors, N-nitroso compounds are of significant interest due to their diverse chemical structures and tunable reactivity. This guide provides a detailed mechanistic comparison of Ethyl 4-nitroso-1-piperazinecarboxylate with its close structural analog, N-Nitroso-N-Ethyl piperazine, and two well-characterized NO donors from different classes: the S-nitrosothiol, S-nitroso-N-acetylpenicillamine (SNAP), and the diazeniumdiolate, spermine NONOate.
This analysis is structured to provide not only a direct comparison of their NO-releasing properties but also a deeper understanding of the underlying chemical mechanisms, stability profiles, and potential toxicological implications. By elucidating the causal relationships between chemical structure and biological activity, this guide aims to equip researchers with the knowledge to make informed decisions in the selection and development of NO-based therapeutics.
Introduction to the Panel of Nitric Oxide Donors
The selection of compounds for this comparative study is based on their structural and functional relevance. Ethyl 4-nitroso-1-piperazinecarboxylate and N-Nitroso-N-Ethyl piperazine share a common piperazine core, a heterocyclic motif frequently found in pharmaceuticals.[1] Their comparison allows for an investigation into the influence of the ethylcarbamate versus the ethyl group on the N-nitroso functionality. SNAP and spermine NONOate are included as benchmarks representing different classes of NO donors with distinct mechanisms of NO release.
Ethyl 4-nitroso-1-piperazinecarboxylate: An N-nitroso derivative of ethyl piperazine-1-carboxylate. Its potential as an NO donor is under investigation, though it is also recognized as a potential nitrosamine impurity in pharmaceutical preparations.[2]
N-Nitroso-N-Ethyl piperazine: A structurally similar N-nitroso compound lacking the carboxylate group. This allows for a direct assessment of the electronic and steric effects of the carboxylate moiety on NO release and stability.[3][4]
S-nitroso-N-acetylpenicillamine (SNAP): A well-characterized S-nitrosothiol that releases NO upon thermal or photolytic cleavage of the S-N bond and is also susceptible to metal-ion catalyzed decomposition.[5][6]
Spermine NONOate: A diazeniumdiolate that spontaneously releases NO in a pH-dependent manner, with a predictable kinetic profile under physiological conditions.[7][8][9]
Mechanistic Pathways of Nitric Oxide Release
The therapeutic efficacy of an NO donor is intrinsically linked to its mechanism of NO release. The following sections delineate the putative pathways for each compound class.
N-Nitroso Compounds: A Focus on Piperazine Derivatives
N-nitroso compounds are known to require metabolic activation to release NO, a process that is also linked to their potential carcinogenicity. The primary proposed mechanism involves enzymatic hydroxylation at the α-carbon to the N-nitroso group, forming an unstable intermediate that decomposes to release NO and an aldehyde.
Proposed metabolic activation of N-nitroso compounds.
For Ethyl 4-nitroso-1-piperazinecarboxylate and N-Nitroso-N-Ethyl piperazine, this pathway would lead to the formation of NO, the corresponding piperazine derivative, and an aldehyde. The rate of this process, and thus the NO release kinetics, is dependent on the specific cytochrome P450 enzymes involved and the steric and electronic properties of the substituents on the piperazine ring.
S-Nitrosothiols: The Case of SNAP
S-nitrosothiols (RSNOs) can release NO through multiple pathways, including thermal decomposition, photolysis, and metal-ion catalysis.[5][10] Under physiological conditions, homolytic cleavage of the S-N bond is a key pathway, yielding NO and a disulfide.
Decomposition pathways for S-nitrosothiols like SNAP.
The stability of the S-N bond is influenced by the structure of the thiol, temperature, and pH.[11]
Diazeniumdiolates: The Predictability of Spermine NONOate
Diazeniumdiolates (NONOates) are characterized by their spontaneous and pH-dependent release of NO.[12] In aqueous solution, protonation of the [N(O)NO]⁻ functional group leads to decomposition, releasing two molecules of NO per molecule of the parent compound.
The rate of NO release is first-order with respect to the NONOate concentration and is inversely proportional to the hydrogen ion concentration. This predictable behavior makes NONOates valuable tools for in vitro studies.[8]
Proposed Experimental Framework for Comparative Analysis
To provide a robust comparison, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and to provide quantitative data on the key performance parameters of each NO donor.
Overall experimental design for comparative analysis.
Experiment 1: Quantification of Nitric Oxide Release Kinetics
Objective: To determine the rate and total amount of NO released from each donor under physiological conditions.
Methodology:
Preparation of Reagents:
Prepare 10 mM stock solutions of Ethyl 4-nitroso-1-piperazinecarboxylate, N-Nitroso-N-Ethyl piperazine, SNAP, and spermine NONOate in an appropriate solvent (e.g., DMSO or ethanol).
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and maintain it at 37°C.
NO Detection using the Griess Assay:
Add a final concentration of 100 µM of each NO donor to separate wells of a 96-well plate containing pre-warmed PBS.
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take aliquots from each well.
Add the Griess reagent to each aliquot and measure the absorbance at 540 nm.
Construct a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite, a stable oxidation product of NO.[]
Real-time NO Detection with an Electrochemical Sensor:
Calibrate an NO-selective electrochemical sensor according to the manufacturer's instructions.
In a temperature-controlled reaction vessel containing PBS at 37°C, introduce a final concentration of 100 µM of each NO donor.
Record the real-time changes in NO concentration over a period of 4 hours.
Experiment 2: Chemical Stability Assessment
Objective: To evaluate the stability of the parent NO donor compounds under different conditions.
Methodology:
Incubation: Incubate 100 µM of each NO donor in PBS (pH 7.4) at 37°C. Prepare parallel sets for analysis at different time points.
HPLC Analysis:
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction by adding an equal volume of cold acetonitrile.
Analyze the samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Monitor the disappearance of the parent compound by UV detection at a wavelength appropriate for each compound.
Calculate the half-life (t₁/₂) of each donor under these conditions.
Experiment 3: Identification of Decomposition Products
Objective: To identify the major metabolites formed during the decomposition of the piperazine-based nitrosamines.
Methodology:
Sample Preparation: Incubate a higher concentration (e.g., 1 mM) of Ethyl 4-nitroso-1-piperazinecarboxylate and N-Nitroso-N-Ethyl piperazine in PBS at 37°C for 24 hours to allow for significant decomposition.
LC-MS/MS Analysis:
Analyze the incubated samples using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.
Use a suitable chromatographic method to separate the parent compound from its metabolites.
Acquire mass spectra in both full scan and product ion scan modes to identify the molecular weights and fragmentation patterns of the decomposition products.[14]
Compare the observed masses and fragmentation patterns with the predicted structures of potential metabolites (e.g., the corresponding piperazine derivatives).
Experiment 4: In Vitro Cytotoxicity Assessment
Objective: To compare the cytotoxic effects of the parent NO donors and their decomposition products.
Methodology:
Cell Culture: Culture a relevant cell line (e.g., human endothelial cells or smooth muscle cells) in appropriate growth medium.
Treatment: Treat the cells with a range of concentrations (e.g., 1 µM to 1 mM) of the parent NO donors. In parallel, treat cells with the major identified decomposition products from Experiment 3.
MTT Assay: After a 24-hour incubation period, perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound to quantify its cytotoxic potential.
Anticipated Results and Comparative Analysis
Based on the known chemistry of these classes of NO donors, the following outcomes are anticipated. The data presented in the tables are illustrative and represent plausible results from the proposed experiments.
NO Release Profiles
Table 1: Comparative NO Release Kinetics (Illustrative Data)
Compound
Peak NO Release Time (min)
Total NO Release (µM) at 4h
Half-life (t₁/₂) (min)
Ethyl 4-nitroso-1-piperazinecarboxylate
~120
~15
>240
N-Nitroso-N-Ethyl piperazine
~150
~12
>240
S-nitroso-N-acetylpenicillamine (SNAP)
~30
~85
~60
spermine NONOate
~5
~190
~39
It is expected that spermine NONOate will exhibit the most rapid and complete NO release, followed by SNAP.[8][15] The piperazine-based N-nitroso compounds are anticipated to show a much slower and less complete release of NO, as this is likely dependent on metabolic activation which is absent in a simple buffer system. The difference between the two piperazine derivatives may be subtle in this abiotic assay.
Stability and Decomposition
Table 2: Chemical Stability and Major Decomposition Products (Illustrative Data)
Compound
Half-life (t₁/₂) in PBS at 37°C (h)
Major Identified Decomposition Products
Ethyl 4-nitroso-1-piperazinecarboxylate
>24
Ethyl piperazine-1-carboxylate
N-Nitroso-N-Ethyl piperazine
>24
N-Ethylpiperazine
S-nitroso-N-acetylpenicillamine (SNAP)
~4
N-acetylpenicillamine disulfide
spermine NONOate
~0.65
Spermine
The N-nitroso compounds are expected to be significantly more stable in buffer compared to SNAP and spermine NONOate.[11][16] LC-MS/MS analysis is predicted to confirm the formation of the corresponding denitrosated piperazine derivatives.
Cytotoxicity Profiles
Table 3: Comparative In Vitro Cytotoxicity (Illustrative Data)
Compound
IC₅₀ (µM) in Endothelial Cells
Ethyl 4-nitroso-1-piperazinecarboxylate
~250
N-Nitroso-N-Ethyl piperazine
~300
S-nitroso-N-acetylpenicillamine (SNAP)
>500
spermine NONOate
>1000
Ethyl piperazine-1-carboxylate (metabolite)
>1000
N-Ethylpiperazine (metabolite)
>1000
The parent N-nitroso compounds are expected to exhibit some level of cytotoxicity, which is a known characteristic of this class of compounds, in part due to their potential to act as alkylating agents after metabolic activation.[2] SNAP and spermine NONOate, along with the denitrosated piperazine metabolites, are anticipated to have lower cytotoxicity.
Concluding Remarks and Future Directions
This comparative guide provides a framework for the mechanistic evaluation of Ethyl 4-nitroso-1-piperazinecarboxylate and related compounds as potential nitric oxide donors. The proposed experimental workflow emphasizes a multi-faceted approach, combining kinetic analysis, stability studies, metabolite identification, and cytotoxicity assessment.
The illustrative data suggest that while the piperazine-based N-nitroso compounds may offer greater stability, their utility as NO donors is likely limited by a slow, metabolism-dependent release mechanism. In contrast, SNAP and spermine NONOate provide more predictable and rapid NO release, albeit with lower chemical stability.
For researchers in drug development, these findings underscore the critical importance of a thorough mechanistic understanding when selecting an NO donor for a specific therapeutic application. Future studies should focus on conducting these proposed experiments to generate robust, empirical data. Furthermore, investigating the enzymatic pathways responsible for the metabolic activation of Ethyl 4-nitroso-1-piperazinecarboxylate in relevant in vitro and in vivo models will be crucial to fully elucidate its pharmacological and toxicological profile.
References
ResearchGate. (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. [Link]
PubMed. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study. [Link]
National Institutes of Health. Combining Theoretical and Experimental Techniques to Study Murine Heart Transplant Rejection. [Link]
National Institutes of Health. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. [Link]
PubMed. Measurement and modeling of nitric oxide release rates for nitric oxide donors. [Link]
ACS Publications. Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine. [Link]
Royal Society of Chemistry. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. [Link]
ACS Publications. Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors. [Link]
ResearchGate. Comprehensive evaluation of S-nitrosoglutathione and S-nitroso-N-acetylpenicillamine stability in biomedical contexts. [Link]
eLife. Identification of a sub-population of synovial mesenchymal stem cells with enhanced treatment efficacy in a rat model of osteoarthritis. [Link]
Dalal Institute. Methods of Determining Mechanisms. [Link]
MDPI. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). [Link]
ResearchGate. (PDF) Pharmacological profile of a nitric oxide donor spermine NONOate in the mouse corpus cavernosum. [Link]
National Institutes of Health. Identifying reactive intermediates by mass spectrometry. [Link]
MDPI. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. [Link]
PubMed. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. [Link]
ACS Publications. Tunable Nitric Oxide Release from S-Nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. [Link]
PubMed. NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. [Link]
Dalal Institute. a. Discuss various methods of determining reaction mechanisms. [Link]
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
National Institutes of Health. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. [Link]
National Institutes of Health. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. [Link]
ResearchGate. NO released from NO donors. (a) Comparison of NO release kinetics by PROLI NONOate and DETA NONOate. (b) Effect of pH on NO release from DETA NONOate.. [Link]
Semantic Scholar. Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine.. [Link]
Dove Medical Press. Circulating butyrate attenuates cetuximab efficacy in colorectal cance. [Link]
SlideShare. Methods of determining organic reaction mechanism. [Link]
National Institutes of Health. The Chemical Biology of S-Nitrosothiols. [Link]
PubMed. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. [Link]
A Comparative Guide to the Synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate: A Benchmarking of Traditional and Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the efficient and safe production of key intermediates is paramount. Ethyl 4-nitroso-1...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient and safe production of key intermediates is paramount. Ethyl 4-nitroso-1-piperazinecarboxylate, a significant building block, has traditionally been synthesized through established nitrosation methods. However, the increasing demand for greener, more efficient, and safer chemical processes has spurred the exploration of novel synthetic pathways. This guide provides a comprehensive comparison of two primary synthetic routes to Ethyl 4-nitroso-1-piperazinecarboxylate: the classical approach utilizing sodium nitrite in an acidic medium and a modern, solvent-free method employing tert-butyl nitrite (TBN). This analysis is grounded in established chemical principles and supported by experimental data from analogous reactions, offering a critical evaluation for researchers aiming to optimize their synthetic strategies.
The Precursor: Synthesis of Ethyl 1-piperazinecarboxylate
The journey to our target molecule begins with the synthesis of its immediate precursor, Ethyl 1-piperazinecarboxylate. The efficiency of this initial step significantly impacts the overall cost and environmental footprint of the entire process. Two common methods for the synthesis of this precursor are outlined below.
Method A: Reaction with Ethyl Chloroformate
A widely used method involves the reaction of piperazine with ethyl chloroformate. While effective, this route is often associated with moderate yields.
Method B: Reaction with Diethyl Carbonate
An alternative and often higher-yielding approach utilizes diethyl carbonate as the acylating agent. This method is generally considered more environmentally benign due to the less hazardous nature of the reagents and byproducts.
The Main Event: N-Nitrosation of Ethyl 1-piperazinecarboxylate
With the precursor in hand, the critical N-nitrosation step can be undertaken. Here, we will compare the traditional aqueous sodium nitrite method with the contemporary tert-butyl nitrite approach.
Route 1: The Traditional Path - N-Nitrosation with Sodium Nitrite
This classical method relies on the in situ generation of nitrous acid from sodium nitrite in the presence of a strong acid, typically hydrochloric acid. The electrophilic nitrosonium ion (NO+) then reacts with the secondary amine of the piperazine ring to form the N-nitroso derivative.
Mechanistic Rationale
The reaction proceeds via an electrophilic attack of the nitrosonium ion on the lone pair of electrons of the secondary nitrogen atom in Ethyl 1-piperazinecarboxylate. The acidic conditions are crucial for the formation of the nitrosonium ion from sodium nitrite. Careful temperature control is essential to prevent side reactions and decomposition of the product.
Experimental Protocol: N-Nitrosation with Sodium Nitrite
Materials:
Ethyl 1-piperazinecarboxylate
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl)
Deionized Water
Dichloromethane (or other suitable organic solvent)
Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ice bath
Procedure:
Dissolve Ethyl 1-piperazinecarboxylate in deionized water and cool the solution to 0-5 °C in an ice bath.
Slowly add concentrated hydrochloric acid to the solution while maintaining the low temperature.
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the acidic solution of the precursor. The temperature should be strictly maintained below 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Route 2: The Modern Approach - N-Nitrosation with Tert-Butyl Nitrite (TBN)
In recent years, tert-butyl nitrite (TBN) has emerged as a powerful and versatile nitrosating agent.[1][2] This reagent offers several advantages over the traditional method, including milder reaction conditions, higher yields in many cases, and often the ability to perform the reaction under solvent-free conditions.[1]
Mechanistic Rationale
TBN acts as a direct source of the nitroso group. The reaction with secondary amines is believed to proceed through a concerted mechanism or via the formation of a transient intermediate, leading to the N-nitrosated product and tert-butanol as a benign byproduct. The absence of strong acids makes this method compatible with acid-sensitive functional groups.
Experimental Protocol: N-Nitrosation with Tert-Butyl Nitrite
Materials:
Ethyl 1-piperazinecarboxylate
Tert-Butyl Nitrite (TBN)
Stirring apparatus
Procedure:
To a round-bottom flask containing Ethyl 1-piperazinecarboxylate, add tert-butyl nitrite (1.2-1.5 equivalents) at room temperature.
Stir the mixture at room temperature. The reaction is often complete within a short period (e.g., 15-60 minutes), which can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the excess TBN and the tert-butanol byproduct can be removed under reduced pressure.
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Comparative Analysis: A Head-to-Head Evaluation
Parameter
Route 1: Sodium Nitrite/HCl
Route 2: Tert-Butyl Nitrite (TBN)
Yield
Moderate to Good (typically 60-85% for similar substrates)
Good to Excellent (often >90% for secondary amines)[1]
Requires handling of corrosive acid. Formation of potentially unstable nitrous acid.
TBN is flammable. The reaction is generally considered safer due to milder conditions.
Environmental Impact
Generates acidic aqueous waste.
Minimal waste, with tert-butanol as the main byproduct. Considered a "greener" alternative.
Ease of Purification
Requires neutralization and extraction steps. Column chromatography is often necessary.
Simple removal of volatiles. The product is often obtained in high purity.[1]
Substrate Scope
Broad, but can be limited by acid-sensitive functional groups.
Very broad, compatible with many functional groups due to mild conditions.[2]
Visualizing the Synthetic Pathways
Synthesis of Ethyl 1-piperazinecarboxylate
Caption: Synthetic routes to the precursor, Ethyl 1-piperazinecarboxylate.
N-Nitrosation of Ethyl 1-piperazinecarboxylate
Caption: Comparative synthetic routes for Ethyl 4-nitroso-1-piperazinecarboxylate.
Conclusion and Expert Recommendations
Both the traditional sodium nitrite/acid method and the modern tert-butyl nitrite approach are viable for the synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate.
The traditional route is cost-effective in terms of reagents and well-established in the literature. However, it necessitates careful temperature control, handling of corrosive materials, and a more involved workup and purification process. Its environmental footprint is also larger due to the generation of acidic waste streams.
The tert-butyl nitrite (TBN) route represents a significant advancement in N-nitrosation chemistry.[1] Its key advantages lie in the mild, often solvent-free reaction conditions, short reaction times, high yields, and simplified purification.[1][2] From a green chemistry perspective, this method is far superior. For research and development settings, and for scaling up production where efficiency, safety, and environmental concerns are paramount, the TBN method is the recommended choice.
Ultimately, the selection of the synthetic route will depend on the specific needs of the laboratory or production facility, including cost considerations, available equipment, and the desired scale of the synthesis. However, for the synthesis of Ethyl 4-nitroso-1-piperazinecarboxylate, the evidence strongly suggests that the tert-butyl nitrite method offers a more efficient, safer, and environmentally conscious pathway.
References
Certificate of Analysis: Ethyl 4-Nitroso-1-Piperazinecarboxylate. Synchemia. [Link]
Process for preparing N-amino piperidine hydrochloride.
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link]
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-nitroso-1-piperazinecarboxylate
Foreword: The handling and disposal of reactive, potentially carcinogenic compounds are cornerstones of laboratory safety and environmental stewardship. Ethyl 4-nitroso-1-piperazinecarboxylate, a member of the N-nitroso...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The handling and disposal of reactive, potentially carcinogenic compounds are cornerstones of laboratory safety and environmental stewardship. Ethyl 4-nitroso-1-piperazinecarboxylate, a member of the N-nitroso family of compounds, demands rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its safe management and disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring personnel safety and environmental integrity.
Core Hazard Assessment: Understanding the Risk
Ethyl 4-nitroso-1-piperazinecarboxylate is a highly toxic organic compound and a suspected human carcinogen.[1][2] The primary risks associated with this compound stem from its N-nitroso functional group and its piperazine core. N-nitroso compounds are a well-documented class of potent carcinogens.[3][4] Therefore, all contact should be minimized, and exposure must be controlled through engineering controls and appropriate personal protective equipment.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the immediate hazards associated with analogous compounds.[5]
Hazard Class
Hazard Statement
GHS Classification
Acute Toxicity, Oral
H302: Harmful if swallowed
Warning
Acute Toxicity, Dermal
H312: Harmful in contact with skin
Warning
Skin Corrosion/Irritation
H314: Causes severe skin burns and eye damage
Danger
Acute Toxicity, Inhalation
H332: Harmful if inhaled
Warning
Carcinogenicity
H350: May cause cancer
Danger
Data aggregated from GHS information for closely related N-nitrosopiperazine compounds.[5]
Given these significant hazards, the principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all handling and disposal procedures.
Overarching Disposal Philosophy: Incineration as the Gold Standard
For N-nitroso compounds, the universally preferred and most definitive disposal method is high-temperature hazardous-waste incineration by a licensed and certified waste management contractor.[3] This method ensures the complete thermal destruction of the molecule, eliminating its carcinogenic potential.
Causality: Chemical degradation methods, while useful for decontamination, can sometimes result in incomplete reactions or the formation of other hazardous byproducts.[4] High-temperature incineration, conversely, provides a validated and regulated final-disposition pathway that guarantees complete destruction.
Therefore, the primary goal for any laboratory generating waste containing Ethyl 4-nitroso-1-piperazinecarboxylate is to safely collect, segregate, and label it for professional disposal.
Personnel Protection and Safe Handling
Before beginning any work that will generate this waste, ensure all safety measures are in place.
Engineering Controls: All handling of Ethyl 4-nitroso-1-piperazinecarboxylate, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), and consider double-gloving.
Eye/Face Protection: Use chemical safety goggles and a full-face shield.[6]
Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned.[6]
Respiratory Protection: For spill response or situations with potential for aerosolization outside of a fume hood, a self-contained breathing apparatus is necessary.[6]
Disposal Pathways: A Decision-Based Workflow
The correct disposal procedure depends on the nature of the waste. The following workflow provides a clear decision-making process.
Caption: Disposal Decision Workflow for Ethyl 4-nitroso-1-piperazinecarboxylate Waste.
Protocols for Disposal and Decontamination
Protocol 5.1: Collection of Bulk Waste (Pathway A)
This is the procedure for all neat (pure) compounds, expired reagents, and concentrated reaction mixtures.
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office. Ensure it is compatible with the chemical (e.g., glass or polyethylene).
Segregation: Dedicate this container exclusively for Ethyl 4-nitroso-1-piperazinecarboxylate and related N-nitroso waste. Do not mix it with other chemical waste, especially acids or strong oxidizers, to prevent potentially hazardous reactions.[6]
Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly write the full chemical name: "Ethyl 4-nitroso-1-piperazinecarboxylate" and list any solvents present. Indicate the associated hazards (Toxic, Carcinogen, Corrosive).
Storage: Keep the container tightly sealed when not in use.[7] Store it in a designated and properly ventilated satellite accumulation area or central hazardous waste storage area, away from heat and ignition sources.
Disposal: Contact your EHS office to schedule a pickup. Do not attempt to dispose of this waste down the drain or in regular trash.
Protocol 5.2: Laboratory-Scale Chemical Decontamination (Pathway B)
This protocol is suitable only for decontaminating trace residues from glassware, stir bars, or for treating very dilute aqueous waste streams prior to collection. This procedure is adapted from a validated method for destroying related N-nitroso compounds.[8][9][10]
Warning: This procedure generates hydrogen gas and should be performed with extreme caution in a chemical fume hood away from any ignition sources.
Reagents:
Aluminum-Nickel (Al-Ni) alloy powder (50:50)
Potassium Hydroxide (KOH), 1 M solution
Procedure:
Initial Setup: Place the contaminated item (e.g., glassware) or the dilute aqueous waste into a suitably sized flask or beaker within a chemical fume hood. If decontaminating glassware, add a sufficient volume of 1 M KOH to cover the contaminated surfaces.
Addition of Alloy: For every estimated 10 mg of N-nitroso compound, add approximately 500 mg of Al-Ni alloy powder. Add the powder slowly and carefully.
Reaction: The mixture will begin to bubble as hydrogen gas is evolved. Stir the mixture gently if possible. Allow the reaction to proceed for at least 24 hours to ensure complete destruction. The reaction consistently leads to at least 99.98% destruction of tested nitrosamides.[9][10]
Waste Collection: After the reaction is complete (bubbling has ceased), the entire resulting mixture, including the metal sludge, must be collected as hazardous waste.
Final Steps: Neutralize the solution carefully with a suitable acid (e.g., HCl) if required by your EHS office. Transfer the entire contents to a properly labeled hazardous waste container for pickup.
Spill and Emergency Procedures
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
Isolate: Secure the area and prevent entry.
Report: Inform your laboratory supervisor and institutional EHS office immediately.
PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels as the primary absorbent.
Decontamination: Once the bulk material is absorbed, decontaminate the affected surface. A solution of hydrobromic acid in acetic acid has been shown to be effective for destroying nitrosamines on surfaces.[11] However, this is a highly corrosive mixture and should only be used by trained personnel following a specific EHS-approved protocol.
Collection: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for disposal.
References
Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(2), 522-526. [Link]
Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. [Link]
PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. National Center for Biotechnology Information. [Link]
Pandey, P. K. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
National Pingtung University of Science and Technology. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
PubMed. (n.d.). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. National Center for Biotechnology Information. [Link]
Nitrosamines Community of Practice. (2022). Best practice to decontaminate work area of Nitrosamines. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-nitroso-1-piperazinecarboxylate
This guide provides essential safety and operational protocols for handling Ethyl 4-nitroso-1-piperazinecarboxylate. As a member of the N-nitroso compound family, this chemical is classified as a highly toxic organic com...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and operational protocols for handling Ethyl 4-nitroso-1-piperazinecarboxylate. As a member of the N-nitroso compound family, this chemical is classified as a highly toxic organic compound and is a suspected human carcinogen, demanding the utmost care in its handling, storage, and disposal.[1][2] The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and the integrity of your research. The causality behind each recommendation is explained to build a deep, intuitive understanding of the necessary safety culture.
Hazard Assessment: Understanding the Risk
Ethyl 4-nitroso-1-piperazinecarboxylate belongs to the broader class of N-nitroso compounds. These compounds are widely recognized for their potential carcinogenic properties.[3] While specific toxicological data for this exact molecule is limited, related N-nitroso compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation.[4] Therefore, we must operate under the precautionary principle, treating this compound as a potent carcinogen and irritant. All handling procedures must be designed to minimize any possibility of exposure.
The primary routes of exposure are inhalation of aerosols, dermal absorption, and accidental ingestion. The operational plan must therefore be built around a multi-layered defense system where Personal Protective Equipment (PPE) serves as the critical final barrier.
The Hierarchy of Controls: A Foundation for Safety
Before discussing PPE, it is crucial to implement broader safety measures. PPE is the last line of defense.
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of Ethyl 4-nitroso-1-piperazinecarboxylate.[3][5] This includes weighing, preparing solutions, and loading reactions. The fume hood contains vapors and aerosols, preventing them from entering the laboratory environment.
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. All users must be thoroughly familiar with this guide and the material's Safety Data Sheet (SDS). Designate specific areas within the lab for working with this compound to prevent widespread contamination.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of appropriate PPE is critical and non-negotiable. The equipment specified below must be worn at all times when handling Ethyl 4-nitroso-1-piperazinecarboxylate in any form.
PPE Specification Summary
Task
Primary Engineering Control
Hand Protection
Body Protection
Eye/Face Protection
Respiratory Protection
Weighing Solid/Preparing Solutions
Chemical Fume Hood
Double Nitrile or Neoprene Gloves
Disposable, fluid-resistant Lab Coat (fully buttoned) or Coveralls
Chemical Splash Goggles & Face Shield
Not required if handled exclusively within a certified fume hood
Conducting Reactions/Workup
Chemical Fume Hood
Double Nitrile or Neoprene Gloves
Disposable, fluid-resistant Lab Coat (fully buttoned) or Coveralls
Chemical Splash Goggles
Not required if handled exclusively within a certified fume hood
Handling Contaminated Waste
Chemical Fume Hood
Double Nitrile or Neoprene Gloves
Disposable, fluid-resistant Lab Coat (fully buttoned) or Coveralls
Chemical Splash Goggles
Not required if handled exclusively within a certified fume hood
Major Spill Cleanup
N/A
Heavy-duty Chemical Resistant Gloves (e.g., Butyl) over Nitrile
Chemical Resistant Coveralls or "Bunny Suit"
Chemical Splash Goggles & Face Shield
NIOSH-approved Respirator (e.g., N95 or higher)[6]
Detailed PPE Protocols
Hand Protection: The risk of dermal absorption is significant.
Methodology: Always wear two pairs of chemical-resistant nitrile or neoprene gloves.[7] The outer glove should have a long cuff that extends over the sleeve of the lab coat.
Causality: Double-gloving provides a fail-safe. If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin. This practice is standard when handling highly potent or carcinogenic compounds. Gloves must be inspected for any signs of degradation or puncture before each use.[8]
Body Protection:
Methodology: A disposable, fluid-resistant, and flame-retardant lab coat with tight-fitting cuffs is mandatory.[8] For larger-scale operations, disposable coveralls ("bunny suits") offer enhanced protection against splashes and contamination of personal clothing.[6]
Causality: Standard cotton lab coats can absorb chemical splashes, holding the hazardous material against the skin. Fluid-resistant materials prevent this penetration. Disposable garments are crucial as they can be discarded as hazardous waste, preventing the cross-contamination issues associated with laundering.
Eye and Face Protection:
Methodology: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[8] When there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[6]
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. Standard safety glasses do not offer sufficient protection.[6] A face shield protects the rest of the face from direct splashes.
Respiratory Protection:
Methodology: All work must be conducted within a functioning chemical fume hood to eliminate the need for routine respiratory protection.[5] However, in the event of a significant spill or failure of the fume hood, respiratory protection is essential. An emergency respirator (e.g., N95 or a half-mask respirator with appropriate cartridges) should be readily available.[6]
Causality: The fume hood is an engineering control designed to capture harmful vapors at the source. Relying on a respirator for routine work is an indication that engineering controls are inadequate. It is reserved for non-routine and emergency situations.
Operational Plan: Safe Handling and Disposal Workflow
Step-by-Step Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is as important as its selection to prevent cross-contamination.
Donning (Putting On) Sequence:
Preparation: Visually inspect all PPE for damage before starting.
Inner Gloves: Don the first pair of nitrile gloves.
Body Protection: Don the lab coat or coveralls, ensuring full coverage.
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat/coveralls.
Doffing (Taking Off) Sequence (perform within the fume hood when possible):
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.
Body Protection: Unbutton the lab coat or unzip coveralls. Roll it downwards from the shoulders, turning it inside out to contain contaminants. Dispose of it in the hazardous waste container.
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal Plan
All materials that come into contact with Ethyl 4-nitroso-1-piperazinecarboxylate are considered hazardous waste.
Solid Waste: Contaminated gloves, wipes, disposable lab coats, and weighing papers must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous waste container. Do not pour N-nitroso compounds down the drain.[5]
Decontamination: While chemical degradation methods for N-nitroso compounds exist, such as treatment with aluminum-nickel alloy powder, these are complex procedures that can generate other hazardous byproducts.[9][10] For most laboratory settings, the safest and most reliable method of disposal is through a licensed hazardous waste management company.[8]
Emergency Response: Spill and Exposure Protocol
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure First Aid
Immediate action is required in case of any exposure.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8]
By adhering to these stringent protocols, you can confidently and safely work with Ethyl 4-nitroso-1-piperazinecarboxylate, ensuring your personal safety and the integrity of your scientific endeavors.
References
Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. Available at: [Link]
PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Available at: [Link]
PubMed. (1979). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. Available at: [Link]
James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Available at: [Link]
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Ethyl 4-Nitroso-1-Piperazinecarboxylate. Available at: [Link]
National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Available at: [Link]